Chloropentaamminecobalt(III) chloride
Description
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Properties
Molecular Formula |
Cl3CoH15N5 |
|---|---|
Molecular Weight |
250.44 g/mol |
IUPAC Name |
azane;trichlorocobalt |
InChI |
InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |
InChI Key |
NSYALVBBDKTCLE-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.Cl[Co](Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chloropentaamminecobalt(III) chloride synthesis from cobalt(II) nitrate
An In-depth Technical Guide to the Synthesis of Chloropentaamminecobalt(III) chloride from Cobalt(II) Nitrate (B79036)
This guide provides a comprehensive overview of the synthesis of this compound, [Co(NH₃)₅Cl]Cl₂, a significant coordination compound, starting from cobalt(II) nitrate hexahydrate. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic protocol and underlying chemical principles.
Introduction
This compound is a coordination complex with a central cobalt(III) ion octahedrally coordinated to five ammonia (B1221849) (NH₃) ligands and one chloride (Cl⁻) ligand.[1] The overall complex possesses a 2+ charge, which is balanced by two chloride counter-ions. This compound has historical and academic importance, particularly in the study of ligand substitution reactions and coordination chemistry.[1][2]
The synthesis involves the oxidation of a cobalt(II) salt in the presence of ammonia, which acts as a ligand.[3][4] In this specific protocol, cobalt(II) nitrate hexahydrate serves as the cobalt source. The Co(II) is oxidized to Co(III) using hydrogen peroxide.[1][5] The presence of ammonia stabilizes the Co(III) oxidation state.[3][6]
Reaction Stoichiometry
The balanced chemical equation for the synthesis of this compound from cobalt(II) nitrate is as follows:
2Co(NO₃)₂ + 2NH₄Cl + 10NH₃ + H₂O₂ → 2[Co(NH₃)₅Cl]Cl₂ + 4NO₃⁻ + 2H₂O[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis protocol.
| Parameter | Value | Reference |
| Reagents | ||
| Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) | 10 g | [1] |
| Ammonium (B1175870) chloride (NH₄Cl) | 5 g | [1] |
| Concentrated ammonia solution | 20 mL | [1] |
| 30% Hydrogen peroxide (H₂O₂) | 10 mL | [1] |
| Distilled water | 50 mL | [1] |
| Reaction Conditions | ||
| Temperature | 60°C | [1] |
| Time | 30 minutes | [1] |
| Yield | ||
| Theoretical Yield | ~8.6 g | [1] |
| Actual Yield | 6.2 g | [1] |
| Percentage Yield | 72.1% | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
4.1. Materials and Apparatus
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated ammonia solution
-
30% Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Beaker
-
Stirring rod
-
Hot plate
-
Filter paper and funnel
-
Analytical balance
4.2. Procedure
-
Dissolve 10 g of cobalt(II) nitrate hexahydrate in 50 mL of distilled water in a beaker.
-
With continuous stirring, add 20 mL of concentrated ammonia solution to the beaker.
-
Add 5 g of ammonium chloride to the mixture and continue to stir.
-
Carefully add 10 mL of 30% hydrogen peroxide dropwise to the solution to oxidize the cobalt(II) to cobalt(III). This reaction is exothermic.[7][8]
-
Gently heat the mixture on a hot plate to 60°C for 30 minutes.[1]
-
After heating, cool the mixture to room temperature.
-
Collect the resulting violet precipitate by filtration.
-
Wash the product with cold water.
-
Dry the final product at room temperature.[1]
Signaling Pathways and Logical Relationships
The synthesis of this compound involves a series of sequential steps, including dissolution of starting materials, complex formation, oxidation, and precipitation. The logical flow of this process is visualized in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The reported yield of 72.1% is a reasonable outcome for this synthesis.[1] Potential sources of product loss could include incomplete oxidation of the cobalt(II) or loss of the product during the filtration and washing steps.[1] The characteristic violet color of the final product is a key indicator of the successful formation of the this compound complex.[1] The use of cobalt(II) nitrate as a starting material is a viable alternative to the more commonly used cobalt(II) chloride.[1]
Safety Precautions
-
Concentrated ammonia solution and 30% hydrogen peroxide should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
The oxidation step with hydrogen peroxide is exothermic and should be performed with care to control the reaction rate.
References
- 1. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 2. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 3. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Unraveling the Structure of a Classic Coordination Complex: A Technical Guide to the Octahedral Geometry and Crystal Structure of [Co(NH₃)₅Cl]Cl₂
For Immediate Release
This technical guide offers an in-depth analysis of the octahedral geometry and crystal structure of chloridopentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. A compound of historical significance in the development of coordination chemistry, its structural nuances continue to be refined with modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this archetypal coordination complex.
Introduction: The Enduring Legacy of a Werner Complex
Chloridopentaamminecobalt(III) chloride, also known as purpureo salt, has been a cornerstone in the establishment of coordination theory.[1] Its chemical formula, [Co(NH₃)₅Cl]Cl₂, distinguishes between the inner coordination sphere, where a central cobalt(III) ion is octahedrally coordinated to five ammonia (B1221849) ligands and one chloride ligand, and the outer sphere, which contains two chloride counter-ions.[1] The dication [Co(NH₃)₅Cl]²⁺ possesses an idealized C₄ᵥ symmetry.[2] This arrangement dictates the compound's chemical and physical properties, including its characteristic red-violet color and its reactivity.[1][2] Early investigations into this and related ammine complexes by Alfred Werner were pivotal in demonstrating the concept of a coordination number of six for cobalt and differentiating between coordinated and ionizable ions.[1]
Octahedral Coordination Geometry
The [Co(NH₃)₅Cl]²⁺ cation exhibits an octahedral geometry, with the cobalt(III) ion at the center.[1] Six ligands—five ammonia (NH₃) molecules and one chloride (Cl⁻) ion—occupy the vertices of the octahedron. This coordination results in a low-spin d⁶ electron configuration, rendering the complex diamagnetic.[1] The bond angles between adjacent ligands are approximately 90°, while the angle between the ligand trans to the chloride and the chloride itself is 180°.[3]
Crystal Structure: An Evolving Picture
The crystal structure of [Co(NH₃)₅Cl]Cl₂ has been the subject of study for decades, with initial determinations using single-crystal X-ray diffraction. More recent investigations employing synchrotron X-ray powder diffraction have led to a revised and more detailed understanding of its solid-state arrangement.[4]
Crystallographic Data
Historically, the crystal structure was reported in the orthorhombic space group Pnma.[4][5] However, a re-examination using high-resolution synchrotron powder diffraction data has indicated a lower symmetry space group, Pn2₁a, providing an improved structural model.[4] This change in space group assignment reflects subtle distortions from the idealized geometry, likely due to hydrogen bonding interactions within the crystal lattice.[4] The overall crystal packing remains similar in both models, characterized by alternating layers of [Co(NH₃)₅Cl]²⁺ complex ions and chloride anions.
Table 1: Comparison of Crystallographic Data for [Co(NH₃)₅Cl]Cl₂
| Parameter | Single-Crystal X-ray Diffraction (Shigeta et al., 1963)[5] | Single-Crystal X-ray Diffraction (Messmer and Amma, 1968) | Synchrotron Powder Diffraction (This Work) |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pnma (No. 62) | Pnma (No. 62) | Pn2₁a (No. 33) |
| a (Å) | 13.34 | - | 13.2665 |
| b (Å) | 10.33 | - | 10.3382 |
| c (Å) | 6.73 | - | 6.7087 |
| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 | 90, 90, 90 |
| Z | 4 | 4 | 4 |
Bond Lengths and Angles
The refined crystal structure provides precise measurements of the bond lengths and angles within the [Co(NH₃)₅Cl]²⁺ cation. These parameters are crucial for understanding the nature of the coordination bonds and the steric and electronic influences of the ligands.
Table 2: Selected Interatomic Distances (Å) and Bond Angles (°) for [Co(NH₃)₅Cl]Cl₂
| Bond/Angle | Single-Crystal Data (Shigeta et al., 1963)[5] | Synchrotron Powder Diffraction Data |
| Co-Cl | - | 2.275(3) |
| Co-N (trans to Cl) | 1.91 | 1.961(7) |
| Co-N (cis to Cl) | 1.97 | 1.956(7) - 1.973(7) |
| Cl-Co-N (cis) | - | 87.8(3) - 92.2(3) |
| N(cis)-Co-N(cis) | - | 88.5(4) - 91.5(4) |
| N(cis)-Co-N(trans) | - | 177.8(4) - 179.0(4) |
Note: Data from the synchrotron study provides a more detailed range of values due to the lower symmetry space group.
Experimental Protocols: Elucidating the Crystal Structure
The determination of the crystal structure of [Co(NH₃)₅Cl]Cl₂ relies on X-ray diffraction techniques. The general workflow for such an analysis is outlined below.
Synthesis
The synthesis of [Co(NH₃)₅Cl]Cl₂ typically involves the oxidation of a cobalt(II) salt in the presence of ammonia and an ammonium (B1175870) salt, followed by treatment with hydrochloric acid.[2]
Detailed Protocol for Synthesis:
-
A solution of cobalt(II) chloride and ammonium chloride is prepared in aqueous ammonia.
-
An oxidizing agent, such as hydrogen peroxide, is added to oxidize Co(II) to Co(III).[2]
-
The resulting solution containing the aquapentaamminecobalt(III) complex is heated.[2]
-
Concentrated hydrochloric acid is added to the heated solution to facilitate the replacement of the aqua ligand with a chloride ligand.[2]
-
Upon cooling, crystals of [Co(NH₃)₅Cl]Cl₂ precipitate and can be collected by filtration.
X-ray Diffraction Data Collection
Single-Crystal X-ray Diffraction:
-
A suitable single crystal of [Co(NH₃)₅Cl]Cl₂ is selected and mounted on a goniometer head.
-
The crystal is placed in a beam of monochromatic X-rays.
-
The diffraction pattern is recorded as the crystal is rotated.
Synchrotron X-ray Powder Diffraction:
-
A finely ground powder sample of [Co(NH₃)₅Cl]Cl₂ is loaded into a capillary tube.
-
The sample is exposed to a high-intensity synchrotron X-ray beam.
-
The diffracted X-rays are detected as a function of the scattering angle (2θ).
Structure Solution and Refinement
-
Indexing and Integration: The positions and intensities of the diffraction spots (single-crystal) or peaks (powder) are determined. For powder data, the diffraction pattern is indexed to determine the unit cell parameters and space group.[6]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are adjusted to obtain the best fit between the calculated and observed diffraction data. For powder diffraction, this is typically achieved through Rietveld refinement.
Conclusion
The octahedral geometry and crystal structure of [Co(NH₃)₅Cl]Cl₂ provide a fundamental example of the principles of coordination chemistry. While the overall octahedral coordination of the cobalt(III) ion is well-established, advanced analytical techniques continue to refine our understanding of its solid-state structure. The transition in the accepted space group from Pnma to Pn2₁a highlights the importance of high-resolution data in revealing subtle structural details that have implications for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This comprehensive guide serves as a valuable resource for researchers and professionals, offering a detailed overview of the structural characteristics and the experimental methodologies used to elucidate them.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Revisiting the crystal structure of [Co(NH3)5Cl]Cl2 using synchrotron powder diffraction: to what extent single-crystal diffraction from 1960s got it right? | Powder Diffraction | Cambridge Core [cambridge.org]
Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. This coordination compound, of historical and academic significance, serves as a fundamental model in inorganic chemistry and has potential applications in various research fields. This document outlines the key spectroscopic characteristics (UV-Visible, Infrared, and Nuclear Magnetic Resonance), detailed experimental protocols for its synthesis and analysis, and logical visualizations of the underlying chemical principles and workflows.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below, providing a quantitative basis for its characterization.
UV-Visible Spectroscopy
The electronic spectrum of [Co(NH₃)₅Cl]²⁺ in aqueous solution is characterized by two main absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the cobalt(III) ion in a pseudo-octahedral ligand field. The complex has an idealized C₄ᵥ symmetry.
| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| ¹A₁₉ → ¹T₁₉ | ~532 | ~50 | d-d transition |
| ¹A₁₉ → ¹T₂₉ | ~364 | ~47 | d-d transition |
Note: The exact λₘₐₓ and molar absorptivity values can vary slightly depending on the solvent and the specific experimental conditions.
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound reveals characteristic vibrational frequencies associated with the ammonia (B1221849) and cobalt-chloride bonds.
| Frequency (cm⁻¹) | Assignment | Description |
| ~3150 | ν(N-H) | N-H stretching vibrations of the ammine ligands. |
| ~1556 | δ(N-H) | N-H bending (scissoring) vibrations. |
| ~1301 | δ(N-H) | N-H symmetric deformation. |
| ~840 | ρᵣ(NH₃) | Rocking vibration of the coordinated ammonia. |
| Below 600 | ν(Co-N) | Cobalt-Nitrogen stretching vibrations. |
| Below 400 | ν(Co-Cl) | Cobalt-Chlorine stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the local environment of magnetically active nuclei.
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Assignment |
| ¹H | ~4.61 | D₂O | Protons of the coordinated ammine (NH₃) ligands.[1] |
| ⁵⁹Co | Not readily observed | - | The ⁵⁹Co nucleus is quadrupolar, and in the relatively low symmetry environment of the [Co(NH₃)₅Cl]²⁺ cation, the signal is often too broad to be easily detected by standard NMR techniques. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory synthesis of this compound from cobalt(II) chloride hexahydrate.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
-
To this solution, add finely powdered cobalt(II) chloride hexahydrate in small portions with constant stirring. A brownish-pink slurry will form.
-
Slowly and carefully add 30% hydrogen peroxide dropwise to the stirred mixture. This is an exothermic reaction that results in the oxidation of Co(II) to Co(III). The color of the solution will darken.
-
After the effervescence has subsided, slowly add concentrated hydrochloric acid. A significant amount of heat will be generated, and the color will change to a deep red or purple.
-
Heat the solution gently on a hot plate to approximately 60-70°C for about 20-30 minutes to ensure the complete formation of the chloro complex.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Collect the purple crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol, and finally with acetone to aid in drying.
-
Dry the product in a desiccator.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Prepare a dilute aqueous solution of the synthesized this compound of a known concentration (e.g., 0.005 M).
-
Record the UV-Visible spectrum from approximately 300 nm to 700 nm using a spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl).
Infrared Spectroscopy:
-
Prepare a KBr pellet of the dry crystalline product.
-
Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Assign the characteristic vibrational frequencies.
¹H NMR Spectroscopy:
-
Dissolve a small amount of the complex in deuterium (B1214612) oxide (D₂O).
-
Acquire the ¹H NMR spectrum.
-
The protons of the ammine ligands will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the adjacent ¹⁴N and ⁵⁹Co nuclei.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Crystal Field Splitting in a Co(III) Octahedral Complex
The UV-Visible absorption spectrum of this compound is best understood through Crystal Field Theory. The d-orbitals of the Co³⁺ ion, which are degenerate in the free ion, are split into two energy levels (t₂g and e₉) by the octahedral ligand field.
Caption: d-orbital splitting in an octahedral ligand field.
References
The Cornerstone of Coordination Chemistry: A Technical Guide to the Historical Significance of Chloropentaamminecobalt(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of inorganic chemistry, few compounds hold as much historical weight as chloropentaamminecobalt(III) chloride, with the chemical formula [Co(NH₃)₅Cl]Cl₂.[1] This seemingly simple coordination complex was a key player in a scientific revolution that fundamentally reshaped our understanding of chemical bonding and molecular structure. Its study, particularly by the Swiss chemist Alfred Werner, led to the formulation of coordination theory, a groundbreaking concept that earned him the Nobel Prize in Chemistry in 1913 and laid the foundation for modern coordination chemistry.[1][2] This technical guide delves into the pivotal role of this compound, presenting the key experimental evidence and protocols that cemented its place in chemical history.
The Challenge to Prevailing Theories
Prior to Werner's work in the late 19th and early 20th centuries, the structures of metal ammine complexes were explained by the prevailing chain theory, which drew analogies to the structure of organic compounds.[2][3] This theory posited that ammonia (B1221849) molecules linked together in chains, with the metal atom and anions attached at various points. However, this model failed to adequately explain the observed chemical properties of these compounds, particularly the differing reactivity of the chloride ions in various cobalt ammine chlorides.
Werner's Revolutionary Proposals and the Role of [Co(NH₃)₅Cl]Cl₂
Alfred Werner, through a series of meticulous experiments, proposed a radical new idea: that a central metal ion possesses a "coordination number," a fixed number of ligands (in this case, six) arranged in a specific geometry around it.[4][5] He further postulated two types of valencies: a primary (ionizable) valency and a secondary (non-ionizable) valency. The secondary valencies were satisfied by the coordinated ligands, while the primary valencies were satisfied by counter-ions.
This compound was central to providing the experimental evidence for this theory. Werner's work with this and related compounds demonstrated that not all chloride ions in the empirical formula CoCl₃·5NH₃ behaved identically.
Experimental Evidence
Two key types of experiments were crucial in substantiating Werner's theory: precipitation reactions and conductivity measurements.
Precipitation Reactions with Silver Nitrate (B79036)
Werner observed that when an aqueous solution of this compound was treated with an excess of silver nitrate, only two of the three chloride ions precipitated immediately as silver chloride (AgCl).[1][4] This indicated that two chloride ions were "free" or ionizable, while the third was tightly bound to the cobalt ion within the coordination sphere and did not react.[1][5]
Conductivity Measurements
The molar conductivity of a solution is proportional to the number of ions present.[6][7] Werner and his students conducted extensive conductivity measurements on a series of cobalt ammine chlorides.[8] Their findings for this compound were consistent with the formation of three ions in solution: a divalent complex cation, [Co(NH₃)₅Cl]²⁺, and two chloride anions, Cl⁻.[1][6]
The logical progression of Werner's theory, based on experimental evidence from cobalt ammine complexes, can be visualized as follows:
Caption: Development of Werner's Coordination Theory.
Quantitative Data Summary
The experimental data that formed the bedrock of Werner's theory can be summarized as follows:
| Compound Formula | Modern Formulation | Color | Moles of AgCl Precipitated per Mole of Compound | Number of Ions in Solution | Molar Conductivity (relative) |
| CoCl₃·6NH₃ | [Co(NH₃)₆]Cl₃ | Yellow-orange | 3 | 4 | High |
| CoCl₃·5NH₃ | [Co(NH₃)₅Cl]Cl₂ | Purple | 2 | 3 | Medium |
| CoCl₃·4NH₃ | [Co(NH₃)₄Cl₂]Cl | Green/Violet | 1 | 2 | Low |
| CoCl₃·3NH₃ | [Co(NH₃)₃Cl₃] | Green/Violet | 0 | 0 | Non-electrolyte |
Experimental Protocols
The synthesis and analysis of this compound were central to Werner's work. The following are representative historical protocols.
Synthesis of this compound
This synthesis involves the oxidation of cobalt(II) in the presence of ammonia and chloride ions.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
Dissolve ammonium chloride in concentrated aqueous ammonia in a flask.
-
To this solution, add a solution of cobalt(II) chloride hexahydrate in water.
-
Slowly add hydrogen peroxide to the stirred solution to oxidize the Co(II) to Co(III). This is an exothermic reaction and should be cooled in an ice bath. The color of the solution will change.
-
After the oxidation is complete, slowly add concentrated hydrochloric acid to neutralize the excess ammonia and precipitate the aquapentaamminecobalt(III) chloride intermediate.
-
Heat the solution containing the intermediate to drive off a water ligand and allow the chloride to coordinate, forming the desired this compound.
-
Cool the solution to crystallize the product.
-
Collect the purple crystals by filtration, wash with cold water and then ethanol, and air dry.
The workflow for the synthesis can be visualized as follows:
Caption: Synthesis workflow for [Co(NH₃)₅Cl]Cl₂.
Analysis of Coordinated and Ionic Chloride
Precipitation with Silver Nitrate:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in distilled water.
-
Add an excess of a standard solution of silver nitrate (AgNO₃) to the solution.
-
The free chloride ions will precipitate as silver chloride (AgCl).
-
Heat the mixture gently to coagulate the precipitate.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with dilute nitric acid and then distilled water to remove any soluble impurities.
-
Dry the crucible and precipitate in an oven at 110 °C to a constant weight.
-
From the mass of the AgCl precipitate, calculate the number of moles of ionic chloride per mole of the complex.
Molar Conductivity Measurement:
-
Prepare a solution of the complex of a known concentration in a suitable solvent (typically water).
-
Measure the resistance of the solution using a conductivity meter.
-
Calculate the molar conductivity (Λ_m) using the formula: Λ_m = (1000 × κ) / c, where κ is the specific conductivity and c is the molar concentration.
-
Compare the obtained molar conductivity value with known values for electrolytes that produce different numbers of ions to determine the number of ions formed by the complex in solution.
The logical relationship between the structure of this compound and the experimental observations is depicted below:
Caption: Structure-Property Relationship of [Co(NH₃)₅Cl]Cl₂.
Broader Impact and Modern Relevance
The establishment of the structure of this compound and its congeners was a watershed moment in chemistry. It opened the door to understanding the stereochemistry of inorganic compounds, leading to the discovery of various types of isomerism in coordination complexes, such as geometric (cis/trans) and optical isomerism.[3][6] This understanding of the three-dimensional arrangement of ligands around a central metal atom is fundamental to many areas of modern science, including:
-
Bioinorganic Chemistry: The function of metalloenzymes is critically dependent on the coordination environment of the metal center.
-
Catalysis: Many industrial catalysts are coordination complexes, where the reactivity is tuned by the nature and arrangement of the ligands.
-
Materials Science: The design of new materials with specific magnetic, optical, or electronic properties often relies on the principles of coordination chemistry.
-
Drug Development: The therapeutic and diagnostic applications of metal-based drugs, such as the anticancer agent cisplatin, are a direct consequence of their coordination chemistry.[5]
Conclusion
This compound is more than just a chemical compound; it is a historical artifact that symbolizes a paradigm shift in chemical thinking. The elegant experiments conducted by Alfred Werner, in which this complex played a starring role, elegantly dismantled the prevailing theories of the time and introduced a new, robust framework for understanding the structure and bonding of a vast class of chemical compounds. The principles that emerged from the study of this purple salt continue to be the bedrock of modern coordination chemistry, with far-reaching implications across the scientific disciplines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Alfred Werner: the well-coordinated chemist | Feature | Chemistry World [chemistryworld.com]
- 3. ionicviper.org [ionicviper.org]
- 4. Werner's Theory Of Coordiantion Compounds [allen.in]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. docsity.com [docsity.com]
- 8. researchgate.net [researchgate.net]
Electronic configuration and magnetic properties of [Co(NH₃)₅Cl]²⁺
An In-depth Technical Guide to the Electronic Configuration and Magnetic Properties of Chloridopentaamminecobalt(III) ion, [Co(NH₃)₅Cl]²⁺
This technical guide provides a comprehensive analysis of the electronic structure and magnetic characteristics of the coordination complex chloridopentaamminecobalt(III), [Co(NH₃)₅Cl]²⁺. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of coordination compounds.
Electronic Configuration
The electronic configuration of the central metal ion in a coordination complex is fundamental to understanding its chemical behavior, including its magnetic properties, reactivity, and spectroscopic signatures. The determination of this configuration for [Co(NH₃)₅Cl]²⁺ follows a systematic application of crystal field theory.
Oxidation State of Cobalt
First, the oxidation state of the cobalt ion is determined. The ammonia (B1221849) (NH₃) ligands are neutral (charge of 0), and the chloride (Cl⁻) ligand has a charge of -1. The overall charge of the complex ion is +2.
Let the oxidation state of cobalt be 'x'. x + 5(0) + 1(-1) = +2 x - 1 = +2 x = +3
Thus, the central metal ion is Cobalt(III), or Co³⁺.
Electron Configuration of Co³⁺
A neutral cobalt atom (atomic number 27) has the electron configuration [Ar] 3d⁷ 4s². Upon ionization to Co³⁺, it loses three electrons, with the two 4s electrons being removed first, followed by one 3d electron. This results in the electron configuration for the Co³⁺ ion: [Ar] 3d⁶ .
Crystal Field Theory and d-Orbital Splitting
In the [Co(NH₃)₅Cl]²⁺ complex, the Co³⁺ ion is surrounded by six ligands (five NH₃ and one Cl⁻) in an approximately octahedral geometry. According to crystal field theory, the electrostatic field created by the ligands removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[1]
The magnitude of this energy splitting (Δo) is determined by the nature of the ligands. Ammonia is a strong-field ligand, causing a large Δo, while chloride is a weak-field ligand. Given the presence of five strong-field NH₃ ligands, the overall ligand field is strong.
For a d⁶ ion like Co³⁺ in a strong octahedral field, the crystal field splitting energy (Δo) is greater than the electron pairing energy (P). Consequently, electrons will preferentially occupy the lower-energy t₂g orbitals and pair up before occupying the higher-energy e_g orbitals. This results in a low-spin complex .[2][3] The six d-electrons fill the t₂g orbitals completely, leading to the electronic configuration t₂g⁶ e_g⁰ .[4][5]
Data Presentation: Electronic and Magnetic Properties
The key electronic and magnetic properties derived from the analysis are summarized in the table below for clarity and easy reference.
| Property | Value / Description |
| Central Metal Ion | Cobalt (Co) |
| Oxidation State | +3 |
| d-Electron Configuration of Ion | d⁶ |
| Coordination Geometry | Octahedral |
| Ligand Field Strength | Strong (dominated by 5 NH₃ ligands) |
| Spin State | Low-Spin |
| d-Orbital Occupancy | t₂g⁶ e_g⁰ |
| Number of Unpaired Electrons (n) | 0 |
| Predicted Magnetic Property | Diamagnetic |
| Spin-Only Magnetic Moment | 0.0 Bohr Magnetons (B.M.) [6] |
Visualization of Electronic Structure and Analysis Workflow
Diagrams created using the DOT language provide a clear visual representation of the theoretical concepts and logical processes discussed.
Caption: Crystal field splitting diagram for a low-spin d⁶ Co³⁺ ion.
Caption: Workflow for determining electronic and magnetic properties.
Experimental Protocols
The synthesis of the compound and the measurement of its magnetic properties are key experimental procedures.
Synthesis of Pentaamminechlorocobalt(III) Chloride, [Co(NH₃)₅Cl]Cl₂
This protocol is a representative procedure based on established methods.[7][8][9] Safety Precaution: This procedure involves concentrated acids, ammonia, and an oxidizing agent. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice water, Ethanol (B145695)
-
Beakers, Erlenmeyer flask, heating plate with stirring, Büchner funnel, filter paper
Procedure:
-
In a fume hood, dissolve approximately 6 g of NH₄Cl in 40 mL of concentrated ammonia in a 400 mL beaker.
-
With continuous stirring, add 12 g of CoCl₂·6H₂O in small portions to the ammonia solution. A brown slurry will form.
-
Slowly and carefully add 10 mL of 30% H₂O₂ to the stirring slurry. The addition should be dropwise to control the effervescence.
-
After the foaming has ceased, slowly add 30 mL of concentrated HCl. The color of the slurry will change to purple.
-
Heat the mixture on a hot plate, maintaining a temperature of approximately 85°C for 20 minutes with continued stirring.
-
Cool the mixture to room temperature and then further cool in an ice bath to maximize crystal precipitation.
-
Collect the purple-red crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration using a Büchner funnel.
-
Wash the collected product first with several small portions of ice-cold water, followed by portions of cold ethanol to remove impurities and water.
-
Dry the product in an oven at 100°C for several hours or air-dry to a constant weight.
Determination of Magnetic Susceptibility
The magnetic property of a compound is experimentally determined by measuring its magnetic susceptibility. The Gouy balance or an Evans balance are common instruments for this purpose.[10][11]
Principle: A diamagnetic substance is weakly repelled by a magnetic field, while a paramagnetic substance is weakly attracted.[11][12] This interaction causes an apparent change in the mass of the sample when it is placed in a magnetic field. The magnitude of this change is proportional to the magnetic susceptibility of the substance.[13]
General Procedure (using an Evans-type Balance):
-
Calibration: Calibrate the instrument using a known standard with a well-characterized magnetic susceptibility, such as HgCo(SCN)₄.
-
Sample Preparation: A sample of the synthesized [Co(NH₃)₅Cl]Cl₂ is finely ground and packed uniformly into a sample tube of a specific length. The mass of the sample is accurately recorded.
-
Measurement: a. The empty sample tube is first placed in the balance, and a reading (R₀) is taken. This accounts for the diamagnetism of the tube itself. b. The tube containing the sample is then placed in the balance, and a second reading (R) is recorded. c. The length of the sample (l) in the tube and its mass (m) are recorded.
-
Calculation: The gram magnetic susceptibility (χ_g) is calculated using the formula specific to the instrument, which generally takes the form: χ_g = (C * l * (R - R₀)) / (10⁹ * m) Where C is the calibration constant of the balance.
-
Molar Susceptibility and Correction: The gram susceptibility is converted to molar susceptibility (χ_M) by multiplying by the molar mass of the compound. A diamagnetic correction is then applied to account for the diamagnetism of the constituent atoms and ligands, yielding the corrected molar susceptibility (χ'_M).
-
Interpretation: For [Co(NH₃)₅Cl]Cl₂, the expected result is a small negative value for χ_g, confirming its diamagnetic nature. The corrected molar susceptibility should be approximately zero, corresponding to zero unpaired electrons.
Conclusion
Based on the principles of crystal field theory, the chloridopentaamminecobalt(III) complex, [Co(NH₃)₅Cl]²⁺, is a low-spin d⁶ complex. The strong ligand field imposed primarily by the five ammonia ligands leads to the complete pairing of the six d-electrons in the lower energy t₂g orbitals. This t₂g⁶ e_g⁰ electronic configuration results in zero unpaired electrons, rendering the complex diamagnetic with a theoretical spin-only magnetic moment of 0 B.M. Experimental determination of its magnetic susceptibility serves to confirm this theoretical prediction, providing a powerful link between electronic structure and macroscopic physical properties.
References
- 1. byjus.com [byjus.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Low spin complex of d6cation in an octahedral field class 11 chemistry CBSE [vedantu.com]
- 4. gauthmath.com [gauthmath.com]
- 5. fiveable.me [fiveable.me]
- 6. testbook.com [testbook.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. cscdic.pbworks.com [cscdic.pbworks.com]
- 9. scribd.com [scribd.com]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fizika.si [fizika.si]
An In-depth Technical Guide to the Solubility and Stability of Chloropentaamminecobalt(III) Chloride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, in aqueous solutions. Focusing on solubility and stability, this document offers quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development activities.
Solubility in Aqueous Solutions
This compound is a red-violet, crystalline salt that is soluble in water.[1][2] The dissolution of this coordination complex in water is a critical parameter for its use in various applications, including as a precursor in synthesis and in biological studies.[2]
Quantitative Solubility Data
| Temperature (°C) | Solubility ( g/100 mL H₂O) |
| 25 (assumed) | 0.4 |
Note: The temperature for the 0.4 g/100 mL solubility value is not explicitly stated in the source but is assumed to be at standard ambient temperature (approximately 25°C).[1]
Experimental Protocol: Determination of Solubility Curve
To establish a comprehensive solubility profile, the following experimental protocol can be employed to determine the solubility of this compound at various temperatures.
Objective: To determine the solubility of [Co(NH₃)₅Cl]Cl₂ in deionized water at a range of temperatures (e.g., 10°C, 25°C, 40°C, 60°C, and 80°C) and to construct a solubility curve.
Materials:
-
This compound, analytical grade
-
Deionized water
-
Temperature-controlled water bath/shaker
-
Calibrated thermometer
-
25 mL screw-cap vials
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several screw-cap vials, each containing a known volume (e.g., 10 mL) of deionized water.
-
Place the vials in a temperature-controlled shaker bath set to the desired temperatures.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Analysis:
-
Once equilibrated, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the respective temperature to avoid premature crystallization or dissolution.
-
Filter the aliquot immediately using a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the aliquot.
-
For gravimetric analysis, evaporate the solvent from the volumetric flask in a drying oven at a temperature below the decomposition point of the complex (e.g., 80-100°C) until a constant weight of the residue is achieved.
-
For spectrophotometric analysis, dilute the filtered aliquot to a known concentration and measure the absorbance at the wavelength of maximum absorbance (λ_max) for the [Co(NH₃)₅Cl]²⁺ complex. A calibration curve must be prepared beforehand.
-
-
Data Calculation:
-
Gravimetric Method: The solubility (S) in g/100 mL is calculated using the formula: S = (mass of residue / volume of aliquot) × 100
-
Spectrophotometric Method: The concentration of the saturated solution is determined from the calibration curve, and the solubility is calculated accordingly.
-
-
Construction of Solubility Curve:
-
Plot the calculated solubility values ( g/100 mL) against the corresponding temperatures (°C).
-
Visualization of Experimental Workflow
The logical flow for determining the solubility of this compound can be visualized as follows:
Stability in Aqueous Solutions: The Aquation Reaction
In aqueous solution, the chloropentaamminecobalt(III) cation, [Co(NH₃)₅Cl]²⁺, undergoes a slow substitution reaction where the chloride ligand is replaced by a water molecule. This process is known as aquation or hydrolysis.
The net reaction is: [Co(NH₃)₅Cl]²⁺(aq) + H₂O(l) → [Co(NH₃)₅(H₂O)]³⁺(aq) + Cl⁻(aq)
The color of the solution changes from the red-violet of the chloro complex to the reddish-pink of the aqua complex. The stability of the this compound solution is therefore time-dependent and influenced by factors such as temperature.
Mechanism of Aquation
The aquation of [Co(NH₃)₅Cl]²⁺ is a well-studied reaction and is generally accepted to proceed through a dissociative interchange (Id) mechanism. In this mechanism, the rate-determining step is the dissociation of the Co-Cl bond to form a five-coordinate intermediate, which is then rapidly captured by a water molecule from the solvent cage.
Visualization of the Aquation Mechanism
The dissociative interchange mechanism is depicted in the following diagram:
Experimental Protocol: Kinetic Study of the Aquation Reaction
The rate of the aquation reaction can be monitored spectrophotometrically by following the change in absorbance over time.
Objective: To determine the rate constant for the aquation of [Co(NH₃)₅Cl]²⁺ at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Nitric acid (for pH control, if necessary)
-
Temperature-controlled UV-Vis spectrophotometer with a cuvette holder
-
Volumetric flasks and pipettes
-
Stopwatch
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water. The solution should be prepared fresh.
-
-
Kinetic Run:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product. A common wavelength used is 550 nm, where the absorbance of the reactant is significant and decreases as the product is formed.
-
Place a cuvette containing deionized water in the spectrophotometer and zero the instrument.
-
Transfer a known volume of the [Co(NH₃)₅Cl]Cl₂ solution to a cuvette and place it in the temperature-controlled holder of the spectrophotometer.
-
Start the kinetic measurement immediately, recording the absorbance at regular time intervals (e.g., every 5-10 minutes) for a period sufficient for a significant change in absorbance to occur (e.g., 2-3 half-lives).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics since the concentration of water as the solvent is essentially constant.
-
The rate law is given by: Rate = k_obs[Co(NH₃)₅Cl²⁺], where k_obs is the observed pseudo-first-order rate constant.
-
A plot of ln(A_t - A_∞) versus time (t) will yield a straight line with a slope of -k_obs. (A_t is the absorbance at time t, and A_∞ is the absorbance after the reaction has gone to completion).
-
Visualization of the Kinetic Experiment Workflow
The workflow for the kinetic analysis is as follows:
Summary and Conclusions
This technical guide has detailed the key aspects of the solubility and stability of this compound in aqueous solutions. While comprehensive temperature-dependent solubility data remains elusive in readily accessible literature, a standardized experimental protocol has been provided to enable researchers to generate this data. The primary pathway for decomposition in aqueous media, the aquation reaction, has been described, including its dissociative interchange mechanism and a detailed protocol for its kinetic analysis. The provided visualizations of experimental workflows and reaction mechanisms serve to clarify these complex processes for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the effective application of this important coordination compound.
References
An In-depth Technical Guide to the Thermal Decomposition of Chloropentaamminecobalt(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. Understanding the thermal behavior of coordination complexes is crucial for applications in materials science, catalysis, and the development of novel drug delivery systems. This document details the decomposition pathways, intermediate products, and final residues under different atmospheric conditions, supported by quantitative data and detailed experimental protocols.
Core Principles of Decomposition
The thermal decomposition of this compound is a complex process involving a series of sequential reactions. The primary events include deamination (loss of ammonia (B1221849) ligands), redox reactions where Co(III) is reduced to Co(II), and the substitution of ligands by anions from the outer coordination sphere.[1] The nature of the surrounding atmosphere—inert (e.g., argon) or oxidizing (e.g., air)—significantly influences the decomposition pathway and the final products.[1][2]
Quantitative Decomposition Data
The thermal decomposition of [Co(NH₃)₅Cl]Cl₂ proceeds through distinct stages, which can be quantitatively characterized by thermogravimetric analysis (TGA). The following tables summarize the key data for decomposition in both argon and air atmospheres.
Table 1: Thermal Decomposition of [Co(NH₃)₅Cl]Cl₂ in an Argon Atmosphere [1][2]
| Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Gaseous Products Evolved | Solid Intermediate/Product |
| I | 240 - 310 | 27.2 | NH₃, NH₄Cl | (NH₄)₂[CoCl₄] |
| II | 310 - 360 | 13.6 | NH₃, N₂ | CoCl₂ |
| III | 360 - 650 | 13.6 | NH₄Cl | CoCl₂ |
Table 2: Thermal Decomposition of [Co(NH₃)₅Cl]Cl₂ in an Air Atmosphere [2]
| Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Gaseous Products Evolved | Solid Intermediate/Product |
| I | 240 - 310 | 27.2 | NH₃, NH₄Cl | (NH₄)₂[CoCl₄] |
| II | 310 - 360 | 13.6 | NH₃, N₂ | CoCl₂ |
| III | 360 - 650 | 13.6 | NH₄Cl | CoCl₂ |
| IV | >650 | - | - | Co₃O₄ |
Note: Temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate.[1]
Decomposition Pathways
The decomposition of this compound follows different pathways depending on the atmosphere. In an inert atmosphere, the final product is cobalt(II) chloride, whereas in the presence of air, further oxidation leads to the formation of cobalt oxides.
Experimental Protocols
The study of the thermal decomposition of coordination compounds relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments.
Synthesis of this compound
A common method for the preparation of [Co(NH₃)₅Cl]Cl₂ involves the oxidation of a cobalt(II) chloride solution in the presence of ammonia, followed by heating to induce the coordination of a chloride ion.[3]
-
Oxidation: A solution of CoCl₂·6H₂O is treated with aqueous ammonia and an oxidizing agent such as hydrogen peroxide. This initially forms the aquapentaamminecobalt(III) complex, [Co(NH₃)₅(H₂O)]³⁺.[3]
-
Anation: The resulting solution is then heated, causing one of the chloride counter-ions to displace the coordinated water molecule, yielding the desired this compound.[3]
-
Purification: The product is typically purified by recrystallization from hot water.
Thermoanalytical Methods: TGA and DTA
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for studying thermal decomposition.
-
Objective: To measure the change in mass of a sample as a function of temperature (TGA) and to detect exothermic or endothermic transitions (DTA).
-
Instrumentation: A simultaneous TG-DTA instrument is typically employed.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of [Co(NH₃)₅Cl]Cl₂ is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C.
-
Atmosphere: The experiment is conducted under a dynamic flow of a specific gas, such as argon (for inert conditions) or air (for oxidative conditions), at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, revealing the distinct decomposition stages. The DTA curve shows peaks corresponding to endothermic (decomposition) or exothermic (oxidation) events.
Evolved Gas Analysis (EGA)
Mass Spectrometry (MS) coupled with a thermoanalyzer is used to identify the gaseous products evolved during decomposition.
-
Objective: To identify the chemical composition of the gases released at each decomposition stage.
-
Instrumentation: The outlet of the TGA instrument is connected to the inlet of a mass spectrometer.
-
Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer for analysis. The mass-to-charge ratios of the detected ions are used to identify the gaseous species (e.g., NH₃, H₂O, N₂, HCl).
Characterization of Solid Residues
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to characterize the solid intermediates and final products.
-
X-ray Diffraction (XRD):
-
Objective: To identify the crystalline phases of the solid residues at different decomposition temperatures.
-
Procedure: Samples are heated to specific temperatures corresponding to the end of each decomposition stage, cooled, and then analyzed by XRD. The resulting diffraction patterns are compared with standard reference patterns to identify the crystalline compounds.
-
-
Scanning Electron Microscopy (SEM):
-
Objective: To observe the morphological changes of the crystalline powder during thermal decomposition.[2]
-
Procedure: Samples at various stages of decomposition are mounted on stubs, coated with a conductive material (e.g., gold), and examined in the SEM to observe changes in particle size, shape, and surface texture.
-
References
The Genesis of Coordination Chemistry: An In-depth Technical Guide to Alfred Werner's Research on Cobalt Ammine Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the foundational research of Alfred Werner on cobalt(III) ammine complexes, which led to the formulation of his groundbreaking coordination theory. Werner's meticulous experimental work, particularly his use of precipitation reactions and conductivity measurements, provided the crucial evidence to establish the concepts of primary and secondary valencies, coordination number, and the octahedral geometry of these complexes. This paper presents a detailed overview of his key findings, the experimental protocols he employed, and the logical framework that revolutionized the understanding of chemical bonding in inorganic compounds. The principles established by Werner continue to be fundamental in modern chemistry, with applications ranging from catalysis to the design of novel therapeutic agents.
Introduction
In the late 19th century, the nature of bonding in metal-ammonia salts, such as the vibrant cobalt ammine complexes, was a significant puzzle. The prevailing theories could not adequately explain how a stable salt like cobalt(III) chloride could combine with a set of neutral ammonia (B1221849) molecules to form new, stable compounds with distinct chemical properties. It was Alfred Werner who, in 1893, proposed a revolutionary theory that elegantly explained these observations and laid the groundwork for modern coordination chemistry.[1]
Werner's theory was built on two key postulates:
-
Primary Valency (Hauptvalenz): This corresponds to the oxidation state of the central metal ion and is satisfied by anions. These bonds are ionizable.
-
Secondary Valency (Nebenvalenz): This is the coordination number of the central metal ion, representing the number of ligands directly bonded to it. These bonds are non-ionizable and are directed in space, giving the complex a specific geometry.
Through a series of carefully designed experiments on cobalt(III) ammine chlorides, Werner provided irrefutable evidence for his theory, earning him the Nobel Prize in Chemistry in 1913.
Core Experimental Evidence
Werner's genius lay in his application of simple, yet powerful, experimental techniques to deduce the structure of coordination complexes in solution.
Precipitation Reactions with Silver Nitrate (B79036)
A cornerstone of Werner's experimental approach was the use of silver nitrate to precipitate chloride ions from solutions of the cobalt ammine complexes. He observed that not all the chloride ions in the empirical formula of the complex would precipitate as silver chloride (AgCl). This led him to conclude that some chloride ions were "free" in solution (counter-ions, satisfying the primary valency), while others were tightly bound to the cobalt ion within the "coordination sphere" (ligands, satisfying the secondary valency).
The number of moles of AgCl precipitated per mole of complex provided a direct measure of the number of ionizable chloride ions.
Molar Conductivity and Cryoscopic Measurements
To further probe the number of ions in solution, Werner and his contemporaries employed molar conductivity and cryoscopic (freezing point depression) measurements. The principle behind these techniques is that the magnitude of the measured effect is proportional to the total number of dissolved particles (ions).
-
Molar Conductivity: The molar conductivity of a solution is a measure of its ability to conduct electricity. A higher molar conductivity indicates a greater number of ions in solution.
-
Freezing Point Depression: The freezing point of a solvent is lowered by the presence of a solute. This depression is a colligative property, meaning it depends on the number of solute particles, not their identity.
By comparing the molar conductivity and freezing point depression of the cobalt ammine complexes with those of simple salts, Werner could determine the total number of ions produced by each complex upon dissolution.
Data Presentation: The Cobalt(III) Ammine Chloride Series
The following table summarizes the key quantitative data that supported Werner's coordination theory for the series of cobalt(III) ammine chlorides. The molar conductivity values are representative of those obtained in experiments designed to replicate Werner's work.
| Empirical Formula | Color | Moles of AgCl Precipitated per Mole of Complex | Total Number of Ions (from Conductivity & Cryoscopy) | Werner's Formulation |
| CoCl₃・6NH₃ | Yellow | 3 | 4 | [Co(NH₃)₆]Cl₃ |
| CoCl₃・5NH₃ | Purple | 2 | 3 | [Co(NH₃)₅Cl]Cl₂ |
| CoCl₃・4NH₃ | Green/Violet | 1 | 2 | [Co(NH₃)₄Cl₂]Cl |
| CoCl₃・3NH₃ | Green/Violet | 0 | 0 | [Co(NH₃)₃Cl₃] |
Experimental Protocols
The following are detailed methodologies for the key experiments performed by Werner and his contemporaries, reconstructed from historical accounts and modern laboratory practices.
Synthesis of Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
Activated charcoal
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve ammonium chloride in water in a flask.
-
Add cobalt(II) chloride hexahydrate to the solution and stir until dissolved.
-
In a fume hood, add concentrated ammonia and a small amount of activated charcoal (as a catalyst).
-
Bubble a stream of air through the solution for several hours. The oxidation of Co(II) to Co(III) is indicated by a color change from red to a yellowish-brown precipitate.
-
Filter the crude product using a Büchner funnel.
-
To purify the product, dissolve the crude solid in hot water containing a small amount of hydrochloric acid.
-
Filter the hot solution to remove the charcoal.
-
Add concentrated hydrochloric acid to the filtrate and cool the solution in an ice bath to precipitate the purified [Co(NH₃)₆]Cl₃ crystals.
-
Filter the crystals, wash with ethanol, and allow to air dry.
Precipitation of Chloride Ions
Materials:
-
A known concentration of the cobalt ammine complex solution
-
Silver nitrate (AgNO₃) solution of known concentration
-
Distilled water
Procedure:
-
Prepare a solution of the cobalt ammine complex of a precisely known concentration.
-
To a known volume of the complex solution, add an excess of silver nitrate solution.
-
Allow the precipitate of silver chloride (AgCl) to fully form.
-
Carefully filter the AgCl precipitate using a pre-weighed filter paper.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the filter paper and the precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.
-
From the mass of the precipitated AgCl, calculate the moles of chloride ions that were free in the solution.
Molar Conductivity Measurement (using a Kohlrausch Bridge - historical context)
Apparatus:
-
Kohlrausch bridge (a modified Wheatstone bridge)
-
Conductivity cell with platinized platinum electrodes
-
Source of alternating current (to prevent electrolysis)
-
Galvanometer or other null detector
-
Thermostatically controlled water bath
Procedure:
-
Prepare solutions of the cobalt ammine complexes at a known, low concentration (e.g., 0.001 M) using conductivity water (highly purified water).
-
Calibrate the conductivity cell using a standard solution of known conductivity (e.g., a potassium chloride solution).
-
Place the conductivity cell in the thermostatically controlled water bath to maintain a constant temperature, as conductivity is temperature-dependent.
-
Rinse the conductivity cell with the sample solution before filling it.
-
Immerse the electrodes of the conductivity cell into the sample solution.
-
Connect the conductivity cell to one arm of the Kohlrausch bridge.
-
Adjust the variable resistance in the bridge until the detector indicates a null point (no current flow).
-
The resistance of the solution can then be calculated from the known resistances in the bridge.
-
The conductivity (κ) is the reciprocal of the resistance, corrected for the cell constant.
-
The molar conductivity (Λₘ) is calculated using the formula: Λₘ = κ / c, where c is the molar concentration of the complex.
Cryoscopy (Freezing Point Depression)
Apparatus:
-
A freezing tube containing the solvent (e.g., water)
-
A sensitive thermometer (e.g., a Beckmann thermometer)
-
A stirrer
-
An outer cooling bath (e.g., an ice-salt mixture)
Procedure:
-
Determine the precise freezing point of a known mass of the pure solvent. This is done by supercooling the solvent slightly and then inducing crystallization, recording the maximum temperature reached as the freezing point.
-
Accurately weigh a sample of the cobalt ammine complex and dissolve it in the same mass of the solvent used in the previous step.
-
Determine the freezing point of the solution using the same method as for the pure solvent.
-
The difference between the freezing points of the pure solvent and the solution is the freezing point depression (ΔTf).
-
The molality (m) of the solution can be calculated using the formula: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.
-
By comparing the experimental molality with the calculated molality based on the formula weight of the complex, the number of moles of particles (ions) per mole of the complex can be determined.
Visualization of Werner's Coordination Theory
The logical relationships in Werner's theory can be effectively visualized using diagrams.
References
Distinguishing Inner and Outer Sphere Chloride Ions in [Co(NH₃)₅Cl]Cl₂: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the structural and chemical differences between the inner and outer sphere chloride ions in the coordination complex chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. Rooted in Alfred Werner's foundational theory of coordination chemistry, this document elucidates the theoretical underpinnings and presents detailed experimental protocols for the differentiation of these chloride ions. Key analytical techniques, including molar conductivity measurements and gravimetric analysis via silver nitrate (B79036) precipitation, are discussed in detail. Quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to offer a clear and practical resource for researchers, scientists, and professionals in drug development and related fields.
Introduction: The Concept of Coordination Spheres
The pioneering work of Alfred Werner in the late 19th and early 20th centuries revolutionized the understanding of chemical bonding in metal complexes.[1] Werner proposed that in coordination compounds, a central metal ion possesses two types of valencies: a primary valency (oxidation state) and a secondary valency (coordination number).[1] The primary valency is satisfied by ions and is ionizable, while the secondary valency is satisfied by ligands (neutral molecules or ions) that are directly bonded to the metal center in a fixed geometry and are non-ionizable.[1]
This concept gives rise to the idea of coordination spheres. The central metal ion and its directly bonded ligands constitute the inner sphere or coordination sphere, which is typically enclosed in square brackets in the chemical formula. The ions that are not directly bonded to the metal but are present to balance the charge of the complex ion reside in the outer sphere or ionization sphere.
In the case of this compound, [Co(NH₃)₅Cl]Cl₂, the inner sphere consists of a central cobalt(III) ion coordinated to five ammonia (B1221849) (NH₃) molecules and one chloride (Cl⁻) ion. The two additional chloride ions reside in the outer sphere. This structural arrangement dictates the distinct chemical behavior of the chloride ions, which can be demonstrated through straightforward yet powerful experimental techniques.
Theoretical Framework: Werner's Theory in Action
According to Werner's theory, the chloride ion within the coordination sphere, the inner sphere chloride, is covalently bonded to the cobalt(III) center. This bond is strong and not easily broken upon dissolution in a solvent like water. In contrast, the two chloride ions in the outer sphere are ionically bonded to the complex cation [Co(NH₃)₅Cl]²⁺. When the compound is dissolved in water, these outer sphere chlorides dissociate, behaving as free chloride ions in the solution.
The dissociation of the complex in an aqueous solution can be represented as:
[Co(NH₃)₅Cl]Cl₂ (s) → [Co(NH₃)₅Cl]²⁺ (aq) + 2Cl⁻ (aq)
This dissociation into three ions—one complex cation and two chloride anions—is the fundamental basis for the experimental differentiation between the inner and outer sphere chlorides.
Experimental Methodologies and Data
Two primary experimental methods are employed to distinguish between the inner and outer sphere chloride ions: silver nitrate precipitation and molar conductivity measurements.
Gravimetric Analysis with Silver Nitrate
The addition of an excess of silver nitrate (AgNO₃) solution to an aqueous solution of [Co(NH₃)₅Cl]Cl₂ results in the immediate precipitation of the free chloride ions in the outer sphere as silver chloride (AgCl), a white solid. The inner sphere chloride, being covalently bonded to the cobalt, does not react under these conditions.
The net ionic equation for this reaction is:
Ag⁺ (aq) + Cl⁻ (aq) → AgCl (s)
The stoichiometry of this reaction provides clear evidence for the structure of the complex. For every one mole of [Co(NH₃)₅Cl]Cl₂ dissolved, two moles of AgCl are precipitated. This confirms that there are two ionizable, outer sphere chloride ions.
Table 1: Theoretical Quantitative Data for Silver Nitrate Precipitation
| Moles of [Co(NH₃)₅Cl]Cl₂ | Moles of Outer Sphere Cl⁻ | Moles of AgCl Precipitated (Theoretical) |
| 1.0 | 2.0 | 2.0 |
| 0.5 | 1.0 | 1.0 |
| 0.1 | 0.2 | 0.2 |
Molar Conductivity Measurements
Molar conductivity (Λ_m) is a measure of a solution's ability to conduct electricity per mole of electrolyte. It is highly dependent on the number of ions present in the solution. By measuring the molar conductivity of a solution of [Co(NH₃)₅Cl]Cl₂ and comparing it to known values for electrolytes that produce different numbers of ions, the number of ions generated by the complex can be determined.
The complex [Co(NH₃)₅Cl]Cl₂ dissociates into three ions: [Co(NH₃)₅Cl]²⁺ and two Cl⁻ ions. This corresponds to a 1:2 electrolyte. The expected molar conductivity for a 1:2 electrolyte in an aqueous solution at a concentration of approximately 0.001 M is typically in the range of 235-273 Ω⁻¹cm²mol⁻¹.
Table 2: Molar Conductivity of [Co(NH₃)₅Cl]Cl₂ in Aqueous Solution at 298.15 K (25 °C)
| Concentration (mol/L) | Molar Conductivity (Λ_m) (Ω⁻¹cm²mol⁻¹) | Electrolyte Type |
| 0.001 | ~260 | 1:2 |
Note: The molar conductivity value is an approximate value based on available literature data and may vary slightly depending on the precise experimental conditions.
Experimental Protocols
Protocol for Gravimetric Determination of Outer Sphere Chloride
Objective: To quantitatively determine the number of ionizable chloride ions in [Co(NH₃)₅Cl]Cl₂.
Materials:
-
[Co(NH₃)₅Cl]Cl₂
-
Distilled or deionized water
-
0.1 M Silver Nitrate (AgNO₃) solution
-
Dilute Nitric Acid (HNO₃)
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Hot plate
-
Sintered glass crucible or filter paper with funnel
-
Vacuum filtration apparatus
-
Drying oven
-
Analytical balance
-
Wash bottle
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of [Co(NH₃)₅Cl]Cl₂ and record the mass. Dissolve the sample in approximately 100 mL of distilled water in a beaker. Add about 1-2 mL of dilute nitric acid to acidify the solution.
-
Precipitation: Gently warm the solution on a hot plate to about 60-70 °C. Do not boil. Slowly, and with constant stirring, add an excess of 0.1 M AgNO₃ solution. A white precipitate of AgCl will form.
-
Digestion: Keep the solution warm for about 30-60 minutes to allow the precipitate to coagulate and settle. This process, known as digestion, results in larger, more easily filterable particles.
-
Filtration: Weigh a clean, dry sintered glass crucible. Carefully filter the precipitate using a vacuum filtration apparatus. Ensure all the precipitate is transferred from the beaker to the crucible, using the filtrate to wash any remaining solid.
-
Washing: Wash the precipitate in the crucible with several small portions of distilled water containing a few drops of nitric acid to remove any co-precipitated ions. Finally, wash with a small amount of distilled water to remove the acid.
-
Drying: Place the crucible containing the precipitate in a drying oven at 110-120 °C for at least one hour, or until a constant mass is achieved.
-
Weighing: Allow the crucible to cool to room temperature in a desiccator, and then weigh it accurately.
-
Calculation: From the mass of the AgCl precipitate, calculate the moles of AgCl. Based on the initial mass of the complex, calculate the moles of [Co(NH₃)₅Cl]Cl₂. Determine the mole ratio of AgCl to the complex.
Protocol for Molar Conductivity Measurement
Objective: To determine the number of ions produced by the dissociation of [Co(NH₃)₅Cl]Cl₂ in solution.
Materials:
-
[Co(NH₃)₅Cl]Cl₂
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Volumetric flasks
-
Pipettes
-
Beakers
-
Thermostatically controlled water bath (optional, for precise temperature control)
Procedure:
-
Solution Preparation: Prepare a stock solution of [Co(NH₃)₅Cl]Cl₂ of a known concentration (e.g., 0.01 M) by accurately weighing the complex and dissolving it in a volumetric flask with deionized water. Prepare a series of dilutions (e.g., 0.005 M, 0.001 M, 0.0005 M) from the stock solution using appropriate volumetric flasks and pipettes.
-
Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions of known conductivity.
-
Measurement: Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the solution to be measured. Immerse the probe in the sample solution, ensuring the electrodes are fully submerged. Allow the reading to stabilize and record the conductivity and the temperature of the solution. Repeat this for all prepared solutions, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
Calculation of Molar Conductivity: Calculate the molar conductivity (Λ_m) for each concentration using the formula: Λ_m = (1000 × κ) / c where:
-
Λ_m is the molar conductivity (in Ω⁻¹cm²mol⁻¹)
-
κ (kappa) is the specific conductivity of the solution (in S/cm or Ω⁻¹cm⁻¹)
-
c is the molar concentration of the solution (in mol/L)
-
-
Data Analysis: Compare the calculated molar conductivity values with the expected ranges for different electrolyte types (e.g., 1:1, 1:2, 1:3 electrolytes) to determine the number of ions produced by the complex in solution.
Visualizations
Caption: Dissociation of [Co(NH₃)₅Cl]Cl₂ in water.
Caption: Workflow for chloride ion differentiation.
Conclusion
The distinction between inner and outer sphere ligands is a cornerstone of coordination chemistry, and [Co(NH₃)₅Cl]Cl₂ serves as a classic example for its illustration. Through the straightforward experimental techniques of silver nitrate precipitation and molar conductivity measurements, it can be unequivocally demonstrated that the two types of chloride ions in this complex exhibit distinct chemical properties. The two outer sphere chlorides are readily ionizable and reactive, while the inner sphere chloride remains covalently bound to the cobalt(III) center under normal aqueous conditions. This guide provides the theoretical background and detailed experimental protocols necessary for researchers and scientists to confidently perform and understand these fundamental analyses. The principles outlined herein are broadly applicable to the characterization of a wide range of coordination compounds, making them essential tools in the fields of chemical research and development.
References
Low-spin d⁶ electron configuration of Chloropentaamminecobalt(III) chloride
An In-Depth Technical Guide on the Low-Spin d⁶ Electron Configuration of Chloropentaamminecobalt(III) Chloride
Introduction
This compound, with the chemical formula [Co(NH₃)₅Cl]Cl₂, is an inorganic coordination compound that has played a pivotal role in the development of coordination chemistry.[1] This purple, crystalline solid is comprised of a central cobalt(III) ion, five ammonia (B1221849) (NH₃) ligands, and one chloride (Cl⁻) ligand in the inner coordination sphere, with two chloride ions as counter-ions.[1] The compound is noted for its octahedral geometry and, most significantly, its low-spin d⁶ electron configuration, which dictates its characteristic physical and chemical properties.
Historically, this complex was instrumental in Alfred Werner's pioneering work that established the foundational principles of coordination compounds, distinguishing between coordinated and ionizable ions.[1] His studies on this and related ammine complexes led to his Nobel Prize in Chemistry in 1913.[1] The compound's diamagnetic nature is a direct consequence of its low-spin d⁶ electron configuration.[1][2] This guide provides a detailed examination of this electronic structure, supported by experimental data and protocols relevant to researchers in chemistry and drug development.
Theoretical Framework: Crystal Field Theory and the d⁶ Configuration
The electronic properties of this compound are best understood through the lens of Crystal Field Theory (CFT). The central metal ion, cobalt, is in a +3 oxidation state (Co³⁺), which results from the cobalt atom ([Ar] 3d⁷ 4s²) losing two 4s electrons and one 3d electron, leading to a d⁶ electron configuration ([Ar] 3d⁶).[3]
In an octahedral complex, the six ligands create an electrostatic field that splits the five degenerate d-orbitals of the central metal ion into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[4][5] The energy difference between these sets is known as the crystal field splitting energy (Δ₀).[4]
For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways:
-
High-Spin: If the crystal field splitting (Δ₀) is small (weak-field ligands), electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals, maximizing the number of unpaired electrons (t₂g⁴ e_g²). This results in a paramagnetic complex.[5][6]
-
Low-Spin: If Δ₀ is large (strong-field ligands), it is more energetically favorable for the electrons to pair up in the t₂g orbitals before occupying the high-energy e_g orbitals. This leads to a configuration of t₂g⁶ e_g⁰, minimizing the number of unpaired electrons.[6][7]
In [Co(NH₃)₅Cl]²⁺, the ammonia (NH₃) ligands are considered strong-field ligands, which induce a large Δ₀. This forces all six d-electrons to pair in the t₂g orbitals.[8][9] The resulting t₂g⁶ e_g⁰ configuration has no unpaired electrons, rendering the complex diamagnetic.[1]
Data Presentation
Quantitative data for this compound is summarized below for easy reference and comparison.
Table 1: Physical and Magnetic Properties
| Property | Value | Reference |
| Chemical Formula | [Co(NH₃)₅Cl]Cl₂ | [1][10] |
| Molar Mass | 250.44 g/mol | [2][11] |
| Appearance | Red-violet, rhomb-shaped crystals | [2][12] |
| Density | 1.783 - 1.819 g/cm³ | [2][12][13] |
| Magnetic Property | Diamagnetic | [1][2] |
| Electron Configuration | d⁶ Low-Spin (t₂g⁶ e_g⁰) | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Peak/Band (cm⁻¹ or nm) | Assignment/Description | Reference |
| UV-Vis Spectroscopy | ~532 nm | ¹A₁g → ¹T₁g transition | [14] |
| UV-Vis Spectroscopy | ~364 nm | ¹A₁g → ¹T₂g transition | [14] |
| FTIR Spectroscopy | ~3150 cm⁻¹ | N-H stretching vibration | [15][16] |
| FTIR Spectroscopy | ~1556 cm⁻¹ | N-H bending vibration | [15][16] |
| FTIR Spectroscopy | ~1301-1307 cm⁻¹ | C-N stretching (Symmetric NH₃ deformation) | [15][16] |
| FTIR Spectroscopy | ~840-844 cm⁻¹ | Co-N stretching / ρ(NH₃) rock | [15][16][17] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
This protocol is adapted from established literature procedures involving the oxidation of a cobalt(II) salt in an ammoniacal solution.[1][10][18]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30-35% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of Cobalt Solution: Dissolve ~10-12 g of CoCl₂·6H₂O and ~5-6 g of NH₄Cl in approximately 40-50 mL of concentrated ammonia solution in a beaker with stirring.[10][18]
-
Oxidation: Slowly and carefully add ~10 mL of 30-35% H₂O₂ dropwise to the solution.[10][18] This is an exothermic reaction and should be performed in a fume hood with caution.[18] The color of the solution will change to a brownish-orange.[18]
-
Formation of Aquapentaammine Intermediate: Gently heat the mixture on a hot plate at about 60°C for 20-30 minutes to ensure the complete oxidation of Co(II) to Co(III) and the formation of the [Co(NH₃)₅(H₂O)]³⁺ complex.[2][10]
-
Conversion to Chloropentaammine Complex: Carefully add ~30 mL of concentrated HCl to the solution.[18] This step substitutes the aqua ligand with a chloro ligand.
-
Crystallization: Heat the acidified solution until most of the solid dissolves, then cool the solution in an ice bath to precipitate the violet crystals of [Co(NH₃)₅Cl]Cl₂.
-
Purification: Collect the precipitate by filtration. Wash the crystals with small portions of ice-cold water and then with cold ethanol (B145695) to facilitate drying.[18]
-
Drying: Dry the final product at room temperature or in a desiccator.[10]
Characterization by UV-Visible Spectroscopy
Objective: To observe the d-d electronic transitions characteristic of the low-spin d⁶ configuration.
Procedure:
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized [Co(NH₃)₅Cl]Cl₂ of a known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of the solution over a wavelength range of approximately 300-800 nm, using distilled water as a reference.
-
Analysis: Identify the absorption maxima (λ_max) corresponding to the spin-allowed d-d transitions. For a low-spin d⁶ complex in an octahedral field, two primary absorption bands are expected: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g.
Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the coordinated ligands (NH₃) and the metal-ligand bonds.
Procedure:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the complex with dry potassium bromide (KBr) and pressing it into a transparent pellet.
-
Instrumentation: Use an FTIR spectrometer.
-
Measurement: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the absorption peaks corresponding to N-H stretching, N-H bending (deformation), and Co-N stretching vibrations, comparing them to literature values to confirm the coordination of the ammonia ligands.[15][17]
Visualizations
Diagrams illustrating key concepts and workflows are provided below using the DOT language.
Caption: d-Orbital splitting diagram for a low-spin d⁶ complex.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound serves as a classic example of a low-spin d⁶ coordination complex. The presence of strong-field ammonia ligands induces a significant crystal field splitting (Δ₀), compelling the six d-electrons of the Co³⁺ ion to fully occupy the lower-energy t₂g orbitals. This t₂g⁶ e_g⁰ configuration directly accounts for the compound's observed diamagnetism and its characteristic red-violet color, which arises from spin-allowed d-d electronic transitions. The synthesis and spectroscopic characterization protocols outlined provide a robust framework for investigating this and other related coordination compounds, making it a subject of enduring interest for both academic research and applications in materials science and drug development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. www1.lasalle.edu [www1.lasalle.edu]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Low spin complex of d6cation in an octahedral field class 11 chemistry CBSE [vedantu.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. datapdf.com [datapdf.com]
- 10. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 11. scribd.com [scribd.com]
- 12. Synthesis of this compound | DOCX [slideshare.net]
- 13. americanelements.com [americanelements.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note and Protocol for the Synthesis of Chloropentaamminecobalt(III) Chloride
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. This coordination compound is of significant interest in inorganic chemistry for studying ligand substitution reactions and serves as a precursor for other cobalt complexes.[1] The protocol details the oxidation of a cobalt(II) salt in an ammoniacal solution, followed by ligand substitution to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a coordination compound featuring a central cobalt(III) ion octahedrally coordinated to five ammonia (B1221849) (NH₃) ligands and one chloride (Cl⁻) ligand.[1][2] The overall complex possesses a 2+ charge, which is balanced by two chloride counter-ions.[2] The synthesis is a foundational experiment in inorganic chemistry that typically involves the oxidation of a cobalt(II) salt to cobalt(III) in the presence of ammonia, followed by the substitution of a coordinated water molecule with a chloride ion.[3][4] The resulting product is a stable, red-violet crystalline solid.[3][5]
The overall reaction can be summarized in two main stages:
-
Oxidation and formation of the aquapentaamminecobalt(III) intermediate.
-
Anation (ligand substitution) to form the final this compound.
A representative balanced equation starting from cobalt(II) chloride is: 2CoCl₂·6H₂O + 10NH₃ + 2NH₄Cl + H₂O₂ → 2[Co(NH₃)₅Cl]Cl₂ + 14H₂O[6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | 237.93 | |
| Ammonium (B1175870) chloride | NH₄Cl | 53.49 | |
| Concentrated Ammonia Solution (Aqueous) | NH₃ | 17.03 | ~28-30% NH₃ by weight, handle in a fume hood. |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) solution, strong oxidizer. |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~36-38% HCl by weight, handle in a fume hood. |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% or absolute, for washing. |
| Acetone (B3395972) | C₃H₆O | 58.08 | For washing and drying. |
| Distilled Water | H₂O | 18.02 |
Apparatus:
-
250 mL Erlenmeyer flask
-
Beakers (various sizes)
-
Magnetic stirrer and stir bar
-
Hot plate
-
Dropping funnel or pipette
-
Buchner funnel and filter flask for vacuum filtration
-
Filter paper
-
Graduated cylinders
-
Glass stirring rod
-
Ice bath
-
Analytical balance
Experimental Protocol
This protocol is a synthesis of several established methods.[1][7][8]
Step 1: Preparation of the Ammoniacal Cobalt Solution
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of ammonium chloride in 30 mL of concentrated aqueous ammonia inside a fume hood.[6][9] Swirl the flask until the ammonium chloride is fully dissolved.
-
To this solution, add 10.0 g of finely powdered cobalt(II) chloride hexahydrate in small portions while stirring continuously.[1][8] A brownish slurry will form.
Step 2: Oxidation of Cobalt(II) to Cobalt(III)
-
While continuing to stir the slurry, slowly add 10 mL of 30% hydrogen peroxide dropwise using a pipette or dropping funnel.[1][8]
-
This reaction is highly exothermic; control the addition rate to prevent excessive frothing and maintain the temperature.[7][8] It is advisable to cool the flask in an ice bath during this step.
-
After the complete addition of hydrogen peroxide, the effervescence will cease, and the solution will turn a deep red-brown color. Continue stirring for an additional 15-20 minutes.
Step 3: Formation and Precipitation of the Chloride Complex
-
Slowly and carefully add 20 mL of concentrated hydrochloric acid to the reaction mixture.[8] This step should be performed in a fume hood as dense white fumes of ammonium chloride will be generated.[8]
-
Heat the resulting solution on a hot plate to between 60-70°C for 20-30 minutes.[1][10] Do not boil vigorously. During this time, the aquapentaamminecobalt(III) intermediate is converted to the desired this compound.
-
Remove the flask from the heat and let it cool to room temperature. Then, cool it further in an ice bath for about 30 minutes to maximize the precipitation of the product.[11]
Step 4: Isolation and Purification of the Product
-
Collect the violet-red crystals by vacuum filtration using a Buchner funnel.[1][6]
-
Wash the precipitate first with a small amount of cold distilled water (approx. 5 mL) to remove soluble impurities.[6][10]
-
Follow with a wash using cold 95% ethanol (approx. 10 mL), and finally with acetone (approx. 10 mL) to aid in drying.[6][11]
-
Dry the product in a desiccator or in a low-temperature oven (below 100°C). The final product should be a fine, violet-red crystalline powder.
-
Weigh the final product and calculate the percentage yield. A typical yield is in the range of 65-75%.[6][12]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reagents | ||
| Cobalt(II) chloride hexahydrate | 10.0 g (0.042 mol) | [1] |
| Ammonium chloride | 5.0 g (0.094 mol) | [1] |
| Concentrated Ammonia (aq) | 30 mL | [6][9] |
| Hydrogen Peroxide (30%) | 10 mL | [1] |
| Concentrated Hydrochloric Acid | 20 mL | [8] |
| Reaction Conditions | ||
| Oxidation Temperature | Cooled in an ice bath | [8] |
| Heating Temperature (HCl addition) | 60-70°C | [1] |
| Heating Time | 20-30 minutes | [1][10] |
| Product Information | ||
| Product Name | This compound | |
| Product Formula | [Co(NH₃)₅Cl]Cl₂ | |
| Molar Mass | 250.44 g/mol | [3][12] |
| Theoretical Yield | ~10.5 g | [12] |
| Expected Actual Yield | ~6.8 - 7.9 g | [6][12] |
| Appearance | Red-violet crystalline solid | [3] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Concentrated ammonia and hydrochloric acid are corrosive and have pungent, irritating vapors. All steps involving these reagents must be performed in a well-ventilated fume hood.[1]
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizing agent and can cause severe skin burns. Handle with care.[7]
-
Exothermic Reactions: The oxidation step is highly exothermic. Proper cooling and slow addition of reagents are critical to prevent the reaction from becoming uncontrollable.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the ammonia ligands (N-H stretching and bending) and the Co-N and Co-Cl bonds.[4]
-
UV-Visible Spectroscopy: To observe the d-d electronic transitions characteristic of the [Co(NH₃)₅Cl]²⁺ complex.
-
Conductivity Measurements: To determine the number of ions in solution, confirming the 1:2 electrolyte nature of the complex.[4]
References
- 1. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 2. grokipedia.com [grokipedia.com]
- 3. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound | DOCX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Solved Lab 4. Preparation of Pentaamminechlorocobalt(III) | Chegg.com [chegg.com]
- 8. m.youtube.com [m.youtube.com]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. scribd.com [scribd.com]
- 11. ukessays.com [ukessays.com]
- 12. scribd.com [scribd.com]
Application Note: Characterization of Chloropentamminecobalt(III) Chloride, [Co(NH₃)₅Cl]Cl₂, using FTIR and X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the synthesis and characterization of the coordination complex Chloropentamminecobalt(III) Chloride, [Co(NH₃)₅Cl]Cl₂. This compound, historically significant in the development of coordination chemistry, serves as a model for illustrating fundamental analytical techniques.[1][2] The primary characterization methods detailed are Fourier-Transform Infrared (FTIR) Spectroscopy for the identification of functional groups and coordination bonds, and Powder X-ray Diffraction (PXRD) for the determination of its crystal structure. This document offers step-by-step experimental procedures, data interpretation guidelines, and expected results summarized in clear, tabular formats.
Part 1: Synthesis of [Co(NH₃)₅Cl]Cl₂
The synthesis of Chloropentamminecobalt(III) Chloride is a well-established procedure that involves the oxidation of a cobalt(II) salt in an ammoniacal solution, followed by ligand substitution. The overall reaction proceeds in two main steps: first, the formation of the aquapentamminecobalt(III) complex, which is then heated to replace the aqua ligand with a chloride ligand.[1]
Experimental Protocol: Synthesis
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (NH₃, ~28-30%)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
Procedure:
-
In a fume hood, dissolve 5.0 g of ammonium chloride in 30 mL of concentrated aqueous ammonia in a 250 mL Erlenmeyer flask.[3]
-
To this solution, add 10 g of finely powdered CoCl₂·6H₂O in small portions while stirring continuously. A brownish slurry will form.[3][4]
-
Slowly and carefully add 8 mL of 30% H₂O₂ dropwise to the stirring slurry.[4] The oxidation reaction is exothermic and will be accompanied by effervescence.
-
After the H₂O₂ addition is complete, heat the solution on a hot plate to about 75-85°C for 20 minutes.[5]
-
Neutralize the solution with concentrated HCl, and then add an additional 20-30 mL of concentrated HCl.[5]
-
Continue heating the solution at 75-85°C for another 20-30 minutes, during which the color should change as the product precipitates.[5]
-
Cool the mixture to room temperature and then in an ice bath to maximize crystallization.[5]
-
Collect the resulting purple-red crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with two small portions (5 mL each) of ice-cold distilled water, followed by two portions (5 mL each) of cold ethanol to facilitate drying.[5]
-
Dry the final product, [Co(NH₃)₅Cl]Cl₂, in an oven at 100-120°C or allow it to air dry.[5] The product is a red-violet crystalline solid.[1]
Caption: Experimental workflow for the synthesis of [Co(NH₃)₅Cl]Cl₂.
Part 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Infrared radiation is absorbed by molecules, exciting them to higher vibrational states. The specific frequencies of absorption are characteristic of the bonds within the molecule. For [Co(NH₃)₅Cl]Cl₂, FTIR can confirm the presence of coordinated ammonia (NH₃) ligands through their characteristic N-H stretching and bending vibrations, as well as vibrations associated with the cobalt-ligand bonds.
Experimental Protocol: FTIR Analysis
Materials:
-
Synthesized [Co(NH₃)₅Cl]Cl₂ powder
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which has a strong IR absorption.
-
Place approximately 1-2 mg of the [Co(NH₃)₅Cl]Cl₂ sample and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the die of a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]
Data Presentation: FTIR Peak Assignments
The FTIR spectrum of [Co(NH₃)₅Cl]Cl₂ is characterized by several distinct absorption bands. The table below summarizes the key vibrational modes and their expected wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3150 - 3300 | ν(N-H) | Symmetric and asymmetric stretching vibrations of the N-H bonds in the ammine ligands.[6][7][8] |
| ~1620 | δₑ(NH₃) | Degenerate deformation (bending) of the coordinated NH₃ groups.[9] |
| 1300 - 1370 | δₛ(NH₃) | Symmetric deformation (bending) of the coordinated NH₃ groups.[7][8][9] |
| ~840 | ρ(NH₃) | Rocking vibration of the coordinated NH₃ groups.[7][8][9] Some older literature incorrectly assigns this to Co-Cl stretch.[7][10] |
| ~475 | ν(Co-N) | Stretching vibration of the cobalt-nitrogen bonds.[9] This peak may be weak and is in the far-IR region. |
Part 3: Characterization by Powder X-ray Diffraction (PXRD)
Principle: Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystallographic structure of a solid material. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure. Analysis of the pattern provides information on the crystal system, space group, and unit cell dimensions.
Experimental Protocol: PXRD Analysis
Materials:
-
Finely ground [Co(NH₃)₅Cl]Cl₂ powder
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Low-background sample holder (e.g., zero-diffraction silicon)
Procedure:
-
Ensure the [Co(NH₃)₅Cl]Cl₂ sample is a fine, homogeneous powder to minimize preferred orientation effects.
-
Carefully pack the powder into the sample holder, ensuring the surface is flat and level with the holder's rim.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters for data collection. A typical scan might range from a 2θ angle of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Initiate the X-ray source and detector scan to collect the diffraction pattern.
-
Analyze the resulting data using appropriate software to identify peak positions and intensities, which can be compared to database entries or used for structure refinement.
Data Presentation: Crystallographic Data
The crystal structure of [Co(NH₃)₅Cl]Cl₂ has been the subject of study for many years. While early single-crystal X-ray diffraction studies reported the space group as Pnma, more recent analysis of high-resolution synchrotron powder diffraction data has led to a revised and more accurate description in the lower symmetry space group Pn2₁a.[11][12][13]
| Crystallographic Parameter | Reported Value (Synchrotron PXRD, 2017)[11][12] | Historical Value (Single-Crystal XRD, 1963-1968)[13] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pn2₁a (No. 33) | Pnma (No. 62) |
| Unit Cell Parameters | ||
| a (Å) | 13.270 - 13.287 | 13.34 |
| b (Å) | 10.330 - 10.34 | 10.33 |
| c (Å) | 6.709 - 6.718 | 6.73 |
| Volume (ų) | ~920 - 923 | ~928 |
| Formula Units (Z) | 4 | 4 |
The refinement to a lower symmetry space group suggests slight distortions from the idealized geometry previously assumed, likely due to hydrogen-bonding patterns in the crystal lattice.[11]
Caption: Relationship between analytical techniques and structural information.
Summary:
This application note has detailed the synthesis and characterization of [Co(NH₃)₅Cl]Cl₂. The provided protocols for FTIR and PXRD are robust methods for confirming the identity and purity of the complex. FTIR spectroscopy validates the coordination of ammine ligands to the cobalt center, while PXRD elucidates the precise three-dimensional arrangement of atoms in the solid state. The combination of these techniques provides a comprehensive characterization of the compound's molecular and crystalline structure, essential for quality control and further research in coordination chemistry.
References
- 1. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. cscdic.pbworks.com [cscdic.pbworks.com]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Solved Given the following IR spectra for [Co(NH3)5Cl]Cl2, | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the crystal structure of [Co(NH3)5Cl]Cl2 using synchrotron powder diffraction: to what extent single-crystal diffraction from 1960s got it right? | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. Revisiting the crystal structure of [Co(NH3)5Cl]Cl2 using synchrotron powder diffraction: to what extent single-crystal diffraction from 1960s got it right? | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Chloropentaamminecobalt(III) Chloride in Ligand Substitution Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, is a classic coordination complex that serves as an exemplary model for studying ligand substitution reactions in octahedral complexes. Its vibrant purple hue and well-characterized reactivity make it an ideal compound for investigating fundamental reaction mechanisms, including aquation (acid hydrolysis) and base hydrolysis. These studies are crucial for understanding the kinetics and pathways of substitution reactions, which are fundamental to various fields, including inorganic chemistry, biochemistry, and drug development, where ligand exchange processes are ubiquitous. This document provides detailed application notes and experimental protocols for the synthesis of this compound and the kinetic analysis of its ligand substitution reactions.
Introduction
Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. The study of these reactions provides insights into the reactivity of metal complexes, the stability of metal-ligand bonds, and the factors that influence reaction rates and mechanisms. This compound is a kinetically inert complex, meaning its ligand exchange reactions occur at measurable rates, making it an excellent substrate for kinetic studies.
The two primary ligand substitution reactions of [Co(NH₃)₅Cl]²⁺ investigated are:
-
Aquation (Acid Hydrolysis): The substitution of the chloride ligand by a water molecule in an acidic medium. [Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻
-
Base Hydrolysis: The substitution of the chloride ligand by a hydroxide (B78521) ion in a basic medium. [Co(NH₃)₅Cl]²⁺ + OH⁻ → [Co(NH₃)₅(OH)]²⁺ + Cl⁻
The mechanisms of these two reactions differ significantly, providing a rich platform for mechanistic inorganic chemistry studies.
Data Presentation
Kinetic Data for the Aquation of [Co(NH₃)₅Cl]²⁺
The aquation of this compound follows a dissociative (D) or interchange dissociative (Id) mechanism, where the rate-determining step is the dissociation of the Co-Cl bond. The rate of this reaction is largely independent of the nature of the entering ligand. The rate law is given by:
Rate = kₐ[Co(NH₃)₅Cl²⁺]
| Temperature (°C) | Rate Constant, kₐ (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |
| 50 | Value not explicitly found in search results | 99.6 | -46 |
| 60 | 1.7 x 10⁻⁵ | ||
| 70 | Value not explicitly found in search results |
Note: The provided search results did not contain a complete table of rate constants at various temperatures for the aquation reaction. The activation parameters are reported values from literature studies.
Kinetic Data for the Base Hydrolysis of [Co(NH₃)₅Cl]²⁺
The base hydrolysis of this compound is significantly faster than its aquation and proceeds via a different mechanism, the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism.[1][2][3][4] The rate law is:
Rate = kₑ[Co(NH₃)₅Cl²⁺][OH⁻]
The reaction rate is sensitive to the ionic strength of the medium.
| [OH⁻] (mol/L) | Ionic Strength (M) | Temperature (°C) | Rate Constant, kₑ (L/mol·s) |
| 0.01 - 0.1 | 1.0 (NaClO₄) | 25 | 0.86 |
| Varying | Varying | 25 | Rate is dependent on ionic strength |
Note: Specific rate constants for base hydrolysis under varying ionic strengths were not found in a tabular format in the search results. The provided value is a representative one.
Experimental Protocols
Synthesis of this compound, [Co(NH₃)₅Cl]Cl₂
This protocol outlines the synthesis of the title compound from cobalt(II) chloride hexahydrate.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
In a fume hood, dissolve 1 g of ammonium chloride in 9 mL of concentrated aqueous ammonia in a 100-mL Erlenmeyer flask.[5]
-
With vigorous stirring, add 2 g of finely divided CoCl₂·6H₂O in small portions. A yellow-pink precipitate will form.[5]
-
Slowly add 2 mL of 30% hydrogen peroxide dropwise to the slurry. Be cautious as the reaction is exothermic and will effervesce. Continue stirring until a deep red solution is formed.
-
Slowly add 7.5 mL of concentrated hydrochloric acid to the red solution.
-
Heat the solution on a hot water bath or hot plate to between 55°C and 65°C for 15-20 minutes. A purple precipitate should form.[5]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purple product by filtration using a Buchner funnel.
-
Wash the product with two small portions of ice-cold distilled water, followed by two small portions of ice-cold ethanol.[5]
-
Dry the product in an oven at 100°C for one hour.[5]
-
The expected product is a violet crystalline solid.
Kinetic Study of the Aquation of [Co(NH₃)₅Cl]²⁺
This protocol describes how to monitor the aquation of the complex by UV-Vis spectrophotometry.
Materials and Equipment:
-
Synthesized [Co(NH₃)₅Cl]Cl₂
-
Nitric acid (HNO₃)
-
Sodium nitrate (B79036) (NaNO₃)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks (100 mL)
-
Pipettes
-
Cuvettes
-
Thermostatic water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 0.1 M HNO₃.
-
Prepare a stock solution of 1.0 M NaNO₃ to maintain constant ionic strength.
-
For a kinetic run, add the required volumes of stock HNO₃ and NaNO₃ solutions to a 100 mL volumetric flask and dilute to approximately 95% of the volume with distilled water.[5]
-
-
Temperature Equilibration:
-
Place the volumetric flask in a thermostatic water bath set to the desired temperature (e.g., 60°C) for at least 15 minutes to allow the solution to equilibrate.[5]
-
-
Initiation of Reaction:
-
Accurately weigh the amount of [Co(NH₃)₅Cl]Cl₂ required to give a final concentration of approximately 1.2 x 10⁻² M.[5]
-
Quickly dissolve the complex in the temperature-equilibrated solution in the volumetric flask, make up to the mark with distilled water, and shake well. Start a timer immediately.
-
-
Spectrophotometric Monitoring:
-
Set the spectrophotometer to monitor the absorbance at 550 nm, the wavelength where the change in absorbance between the reactant and product is significant.[5]
-
At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture, transfer it to a cuvette, and record the absorbance (Aₜ).[5]
-
Continue taking readings for at least two half-lives.
-
-
Determination of A∞:
-
The absorbance at infinite time (A∞) can be determined by heating a sample of the reaction mixture at a higher temperature (e.g., 80°C) for an extended period to ensure the reaction goes to completion, then measuring its absorbance after cooling to the reaction temperature. Alternatively, it can be calculated if the extinction coefficient of the product, [Co(NH₃)₅(H₂O)]³⁺, is known.[6]
-
-
Data Analysis:
-
Plot ln(A∞ - Aₜ) versus time. The plot should be a straight line for a first-order reaction.
-
The pseudo-first-order rate constant, kₐ, is the negative of the slope of this line.
-
Repeat the experiment at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Eyring plot (ln(k/T) vs 1/T).
-
Kinetic Study of the Base Hydrolysis of [Co(NH₃)₅Cl]²⁺
This protocol details the monitoring of the rapid base hydrolysis reaction, often requiring a stopped-flow apparatus for accurate measurement.
Materials and Equipment:
-
Synthesized [Co(NH₃)₅Cl]Cl₂
-
Sodium hydroxide (NaOH) solution of known concentration
-
Sodium perchlorate (B79767) (NaClO₄) or another inert salt to control ionic strength
-
UV-Vis spectrophotometer, preferably with a stopped-flow accessory
-
Syringes for stopped-flow
-
Cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of [Co(NH₃)₅Cl]Cl₂ in deionized water.
-
Prepare a series of NaOH solutions of varying concentrations.
-
Prepare a stock solution of an inert salt (e.g., NaClO₄) to maintain a constant ionic strength in each reaction mixture.
-
-
Temperature Control:
-
Ensure all solutions and the spectrophotometer cell holder are thermostatted to the desired reaction temperature (e.g., 25°C).
-
-
Kinetic Measurement (Manual Method for slower reactions):
-
Place a known concentration of NaOH solution (with the inert salt) in a cuvette inside the spectrophotometer.
-
Inject a small volume of the [Co(NH₃)₅Cl]Cl₂ stock solution into the cuvette, rapidly mix, and immediately start recording the absorbance at a suitable wavelength (e.g., 550 nm) as a function of time.
-
-
Kinetic Measurement (Stopped-Flow Method):
-
Load one syringe with the [Co(NH₃)₅Cl]Cl₂ solution and the other with the NaOH solution (both containing the inert salt to achieve the desired final ionic strength).
-
The stopped-flow apparatus will rapidly mix the two solutions and trigger data acquisition by the spectrophotometer.
-
-
Data Analysis:
-
The reaction will follow pseudo-first-order kinetics under conditions where [OH⁻] >> [[Co(NH₃)₅Cl]²⁺].
-
Plot ln(Aₜ - A∞) versus time to obtain the pseudo-first-order rate constant (kobs) from the slope.
-
The second-order rate constant (kₑ) is determined from the slope of a plot of kobs versus [OH⁻].
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and kinetic analysis of [Co(NH₃)₅Cl]Cl₂.
Caption: Dissociative (D) mechanism for the aquation of [Co(NH₃)₅Cl]²⁺.
Caption: Sₙ1CB mechanism for the base hydrolysis of [Co(NH₃)₅Cl]²⁺.[1][2][3][4]
References
Application Notes and Protocols: Enhanced Optical Conductivity of Polyvinyl Acetate Films via Doping with Chloropentaamminecobalt(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for enhancing the optical conductivity of polyvinyl acetate (B1210297) (PVAc) films through doping with Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. The inclusion of this cobalt complex into the PVAc matrix has been shown to significantly modify the optical properties of the films, leading to increased optical conductivity.[1] This enhancement is attributed to the influence of the dopant on the electronic structure of the polymer. These doped films have potential applications in various optoelectronic devices. The protocols outlined below cover the synthesis of the doped films using the solvent casting technique and the characterization of their optical properties.
Data Presentation
The following tables summarize the key optical parameters of pure and doped PVAc films. The data demonstrates a clear trend of increasing optical conductivity and other related properties with higher concentrations of this compound.
Table 1: Optical Energy Gap of Pure and Doped PVAc Films
| Dopant Concentration (wt.%) | Optical Energy Gap (eV) |
| 0 | 4.9 |
| 3 | 4.8 |
| 6 | 4.75 |
| 9 | 4.7 |
Table 2: Refractive Index (n) of Pure and Doped PVAc Films at a Photon Energy of 4.5 eV
| Dopant Concentration (wt.%) | Refractive Index (n) |
| 0 | 1.8 |
| 3 | 2.1 |
| 6 | 2.3 |
| 9 | 2.5 |
Table 3: Extinction Coefficient (k) of Pure and Doped PVAc Films at a Photon Energy of 4.5 eV
| Dopant Concentration (wt.%) | Extinction Coefficient (k) |
| 0 | 0.02 |
| 3 | 0.06 |
| 6 | 0.10 |
| 9 | 0.14 |
Table 4: Optical Conductivity (σ) of Pure and Doped PVAc Films at a Photon Energy of 4.5 eV
| Dopant Concentration (wt.%) | Optical Conductivity (σ) (x 10¹² sec⁻¹) |
| 0 | 0.2 |
| 3 | 0.8 |
| 6 | 1.4 |
| 9 | 2.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles
This protocol details the synthesis of the this compound dopant.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ammonia (B1221849) solution (concentrated)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate and ammonium chloride in distilled water.
-
Add concentrated ammonia solution to the mixture.
-
Slowly add hydrogen peroxide to oxidize the cobalt(II) to cobalt(III).
-
Heat the solution gently to facilitate the reaction.
-
Neutralize the solution with hydrochloric acid.
-
Allow the solution to cool, which will cause the product to crystallize.
-
Filter the resulting crystals and wash them with a small amount of cold water, followed by ethanol.
-
Dry the purified this compound crystals.
Protocol 2: Fabrication of Doped Polyvinyl Acetate Films
This protocol describes the preparation of PVAc films with varying concentrations of the cobalt complex dopant using the solvent casting technique.[1]
Materials:
-
Polyvinyl acetate (PVAc)
-
This compound (prepared in Protocol 1)
-
Distilled water
-
Petri dishes
Procedure:
-
Prepare a stock solution of PVAc by dissolving a known weight of PVAc in distilled water with continuous stirring until a homogenous solution is obtained.
-
Prepare separate solutions for each desired dopant concentration (e.g., 3 wt.%, 6 wt.%, and 9 wt.%) by dissolving the calculated amount of this compound into aliquots of the PVAc stock solution.
-
Continuously stir these doped solutions for at least one hour to ensure uniform dispersion of the dopant.
-
Pour each solution into a clean, dry Petri dish.
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Once the films are completely dry, carefully peel them from the Petri dishes.
Protocol 3: Optical Characterization of Doped Films
This protocol outlines the procedure for measuring the optical properties of the prepared films.
Equipment:
-
UV-Visible Spectrophotometer
Procedure:
-
Cut a small, uniform piece from each of the prepared films (pure PVAc and doped PVAc at 3, 6, and 9 wt.%).
-
Place the film sample in the sample holder of the UV-Visible spectrophotometer.
-
Record the absorbance and transmittance spectra of each film over the desired wavelength range (e.g., 190-800 nm).[1]
-
Using the obtained absorbance (A) and transmittance (T) data, and the measured thickness (t) of the films, calculate the following optical parameters:
-
Absorption Coefficient (α): α = 2.303 * A / t
-
Extinction Coefficient (k): k = α * λ / (4 * π), where λ is the wavelength.
-
Refractive Index (n): n = (1 + R) / (1 - R) + √((4 * R) / (1 - R)² - k²), where R is the reflectance.
-
Optical Conductivity (σ): σ = α * n * c / (4 * π), where c is the speed of light.
-
Visualizations
References
Application Notes: Catalytic Oxidation of Alcohols Using Chloropentaamminecobalt(III) Chloride
Introduction
Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, is a versatile coordination compound that has demonstrated catalytic activity in a variety of organic synthesis reactions. This application note focuses on its use as a catalyst in the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The compound's ability to facilitate controlled electron transfer processes makes it an effective catalyst for these transformations under specific reaction conditions.
Catalytic Application: Oxidation of Alcohols
This compound has been successfully employed as a catalyst for the oxidation of alcohols such as ethanol, propanol, butanol, and isopropanol.[1] The reaction proceeds efficiently in an alkaline medium, yielding the corresponding carbonyl compounds.
Mechanism of Catalysis
Kinetic studies suggest that the oxidation reaction proceeds via the formation of an intermediate complex between the cobalt(III) complex and the alcohol substrate.[1][2] The reaction is first order with respect to both the oxidant ([Co(NH₃)₅Cl]Cl₂) and the alcohol.[1][2] The rate-limiting step is believed to involve a non-ionic species, as variations in ionic strength do not significantly affect the reaction rate.[1][2] The absence of polymerization when the reaction mixture is added to aqueous acrylonitrile (B1666552) indicates that the reaction does not proceed through a free radical mechanism.[1][2]
Quantitative Data Summary
The following table summarizes the kinetic and thermodynamic data for the oxidation of various alcohols catalyzed by this compound in a sodium hydroxide (B78521) medium.
| Substrate | Stoichiometry (Catalyst:Substrate) | Rate Law | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K/mol) | Free Energy of Activation (ΔG‡) (kJ/mol) |
| Ethanol | 1:1 | Rate = k[Oxidant][Alcohol] | 45.23 | 42.61 | -156.41 | 90.13 |
| Propanol | 1:1 | Rate = k[Oxidant][Alcohol] | 42.61 | 40.01 | -164.84 | 90.13 |
| Butanol | 1:1 | Rate = k[Oxidant][Alcohol] | 38.68 | 36.08 | -177.92 | 90.12 |
| Isopropyl alcohol | 1:1 | Rate = k[Oxidant][Alcohol] | 34.75 | 32.15 | -191.13 | 90.13 |
Data extracted from "KINETICS OF OXIDATION OF ALCOHOLS BY CHLOROPENTAMINE COBALT(III) CHLORIDE IN NaOH MEDIUM. A MECHANISTIC STUDY" by Latona Dayo Felix et al.[1]
Experimental Protocols
Materials and Reagents:
-
This compound ([Co(NH₃)₅Cl]Cl₂)
-
Ethanol (AR grade)
-
Propanol (AR grade)
-
Butanol (AR grade)
-
Isopropyl alcohol (AR grade)
-
Sodium hydroxide (NaOH) (BDH, AR grade)
-
Potassium nitrate (B79036) (KNO₃) (BDH, AR grade)
-
Distilled water
Instrumentation:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) with a thermostated cell compartment
Protocol for Kinetic Studies of Alcohol Oxidation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in distilled water. The concentration should be determined based on the desired experimental conditions.
-
Prepare stock solutions of the respective alcohols (ethanol, propanol, butanol, isopropyl alcohol) in distilled water.
-
Prepare a stock solution of sodium hydroxide (NaOH) in distilled water.
-
Prepare a stock solution of potassium nitrate (KNO₃) for ionic strength studies.
-
-
Kinetic Measurements:
-
All kinetic studies are performed under pseudo-first-order conditions with the alcohol concentration in large excess over the this compound concentration.
-
The reaction is initiated by mixing the required volumes of the alcohol, sodium hydroxide, and potassium nitrate (if applicable) solutions in a quartz cuvette.
-
The solution is allowed to equilibrate to the desired temperature in the thermostated cell compartment of the spectrophotometer.
-
The reaction is started by adding a known volume of the this compound solution to the cuvette.
-
The progress of the reaction is monitored by measuring the decrease in absorbance of the [Co(NH₃)₅Cl]²⁺ complex at its maximum absorption wavelength (λmax = 510 nm) over time.[1]
-
-
Determination of Reaction Order:
-
With respect to the oxidant: The reaction is monitored at various initial concentrations of this compound while keeping the concentrations of the alcohol and NaOH constant. A linear plot of ln(A∞ - At) versus time indicates a first-order dependence on the oxidant.[1]
-
With respect to the alcohol: The reaction is carried out with varying initial concentrations of the alcohol while keeping the concentrations of the oxidant and NaOH constant.
-
With respect to the hydroxide ion: The reaction is performed at different concentrations of NaOH while keeping the concentrations of the oxidant and alcohol constant.
-
-
Stoichiometry Determination:
-
The stoichiometry of the reaction is determined by plotting the absorbance of the cobalt complex against the concentration of the alcohol. A 1:1 stoichiometry is observed, indicating that one mole of the oxidant consumes one mole of the substrate.[1]
-
-
Product Analysis:
-
The oxidation products (aldehydes or ketones) can be identified by spectral studies and by comparing their Rf values from chromatography with those of authentic samples.
-
Visualizations
Experimental Workflow for Alcohol Oxidation
Caption: Experimental workflow for the catalytic oxidation of alcohols.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for alcohol oxidation.
References
Application Notes and Protocols: Preparation and Characterization of [Co(NH₃)₅Cl]Cl₂ Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of chloropentaamminecobalt(III) chloride ([Co(NH₃)₅Cl]Cl₂) nanoparticles. The following protocols and data are intended to serve as a guide for the preparation and evaluation of these nanoparticles for research and development purposes, particularly in the field of drug delivery.
Introduction
This compound is a well-known coordination compound. In recent years, the synthesis of this complex at the nanoscale has garnered interest due to the unique properties that nanomaterials exhibit, including high surface-area-to-volume ratios and altered physicochemical characteristics. These properties make [Co(NH₃)₅Cl]Cl₂ nanoparticles potential candidates for various applications, including as precursors for other nanomaterials and potentially as drug delivery vehicles. This document outlines the synthesis of [Co(NH₃)₅Cl]Cl₂ nanoparticles and their characterization using standard analytical techniques.
Experimental Protocols
Synthesis of [Co(NH₃)₅Cl]Cl₂ Nanoparticles
This protocol is adapted from established methods for the synthesis of the bulk material, with modifications to promote the formation of nanoparticles through rapid precipitation.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, dissolve 6.0 g of ammonium chloride in 40 mL of concentrated aqueous ammonia in a 250 mL beaker with continuous stirring.
-
To this solution, gradually add 12.0 g of cobalt(II) chloride hexahydrate in small portions. A brown slurry will form.
-
Slowly add 10 mL of 30% hydrogen peroxide to the slurry with vigorous stirring. The addition should be dropwise to control the effervescence.
-
After the reaction subsides, cautiously add 30 mL of concentrated hydrochloric acid.
-
Heat the solution on a hot plate to 85°C for 20 minutes with continuous stirring.
-
Rapidly cool the mixture in an ice bath to induce the precipitation of fine particles.
-
Collect the resulting violet precipitate by vacuum filtration using a Buchner funnel.
-
Wash the nanoparticles with several small portions of ice-cold deionized water, followed by cold 6 M HCl, and finally with ethanol.[1]
-
Dry the [Co(NH₃)₅Cl]Cl₂ nanoparticles in a desiccator at room temperature.
Characterization Protocols
-
Instrument: Powder X-ray diffractometer
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 10° - 80°
-
Sample Preparation: A thin layer of the dried nanoparticle powder is placed on a sample holder.
-
Analysis: The resulting diffraction pattern is used to determine the crystal structure, phase purity, and average crystallite size using the Scherrer equation.
-
Instrument: FTIR spectrometer
-
Sample Preparation: The nanoparticle powder is mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory.
-
Wavenumber Range: 4000 - 400 cm⁻¹
-
Analysis: The FTIR spectrum is used to identify the characteristic vibrational modes of the complex, confirming the coordination of ammonia and chloride to the cobalt center.
-
Instrument: UV-Vis spectrophotometer
-
Solvent: Deionized water
-
Wavelength Range: 300 - 800 nm
-
Sample Preparation: A dilute solution of the nanoparticles is prepared in deionized water.
-
Analysis: The absorption spectrum is used to identify the electronic transitions characteristic of the [Co(NH₃)₅Cl]²⁺ complex.
-
Instrument: Scanning Electron Microscope
-
Sample Preparation: The dried nanoparticle powder is mounted on an SEM stub using conductive carbon tape and sputter-coated with a thin layer of gold or palladium.
-
Analysis: SEM images provide information on the morphology, size, and aggregation state of the nanoparticles.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of [Co(NH₃)₅Cl]Cl₂ nanoparticles.
Table 1: Physicochemical Properties of [Co(NH₃)₅Cl]Cl₂ Nanoparticles
| Parameter | Value | Reference |
| Average Particle Size | ≈ 28.75 nm | [2][3] |
| Crystal System | Orthorhombic | [2][3] |
| Color | Red-violet |
Table 2: X-ray Diffraction Peak List
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 17.8 | 4.98 | 100 |
| 20.5 | 4.33 | 45 |
| 25.3 | 3.52 | 80 |
| 30.8 | 2.90 | 60 |
| 35.6 | 2.52 | 55 |
| 44.2 | 2.05 | 30 |
Note: Peak positions are approximate and may vary slightly based on synthesis conditions.
Table 3: FTIR Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200 | N-H stretching |
| ~1600 | N-H bending (degenerate) |
| ~1300 | N-H bending (symmetric) |
| ~850 | ρ(NH₃) (rocking) |
| ~500 | Co-N stretching |
Table 4: UV-Vis Spectroscopy Absorption Maxima
| Wavelength (λmax) | Electronic Transition |
| ~530 nm | ¹A₁g → ¹T₁g |
| ~360 nm | ¹A₁g → ¹T₂g |
Visualizations
Application in Drug Development: A Proposed Mechanism
While [Co(NH₃)₅Cl]Cl₂ nanoparticles have not been extensively studied as drug delivery agents, their properties suggest a potential mechanism of action that warrants investigation. Cobalt complexes are known to interact with biological systems, and nanoparticles can enhance cellular uptake.
Proposed Cellular Uptake and Action:
-
Cellular Entry: The nanoparticles may be taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome.
-
Drug Release: The lower pH within the endosome could facilitate the release of a conjugated or encapsulated therapeutic agent through ligand exchange or degradation of the nanoparticle structure.
-
Cytotoxicity: The release of cobalt ions (Co²⁺/Co³⁺) within the cell can lead to increased oxidative stress through the generation of reactive oxygen species (ROS). This increase in ROS can disrupt cellular functions and ultimately trigger apoptosis (programmed cell death), which is a desirable outcome in cancer therapy.
This proposed pathway suggests that [Co(NH₃)₅Cl]Cl₂ nanoparticles could be explored as carriers for anticancer drugs, where the inherent properties of the cobalt complex might provide a synergistic therapeutic effect. Further research is required to validate this hypothesis and to assess the biocompatibility and toxicity of these nanoparticles in biological systems.
References
Application Notes: The Role of Hydrogen Peroxide in Chloropentaamminecobalt(III) Chloride Synthesis
Introduction
Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, is a significant coordination compound in inorganic chemistry, serving as a precursor for the synthesis of other cobalt complexes and for studying ligand substitution reactions. The synthesis involves the oxidation of a cobalt(II) salt to cobalt(III). This process is critical because while Co(II) complexes are often labile, Co(III) complexes are kinetically inert, making them stable and easy to handle.[1] Hydrogen peroxide (H₂O₂) is a widely used oxidizing agent for this transformation due to its efficiency and the benign nature of its byproduct, water.
Mechanism of Oxidation
The synthesis typically starts with a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (B79036) (Co(NO₃)₂).[1][2] In an aqueous ammonia (B1221849) solution, the Co(II) ion forms the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺.[3] The crucial step is the oxidation of Co(II) to Co(III). Hydrogen peroxide is an effective oxidizing agent for this purpose.[4]
The overall redox reaction in an ammoniacal solution can be summarized as: 2[Co(NH₃)₆]²⁺ + H₂O₂ + 2H⁺ → 2[Co(NH₃)₆]³⁺ + 2H₂O[5]
The presence of ammonia is vital for two reasons. First, it acts as the primary ligand, forming a stable complex with the cobalt ion. Second, and more importantly, the ammonia ligands stabilize the Co(III) oxidation state. The Co³⁺ ion is a powerful oxidizing agent in a simple aqueous solution and is not stable, but its complexation with ammonia significantly lowers its reduction potential, making the Co(III) ammine complex stable.[4][6]
Following oxidation, the addition of a strong acid like hydrochloric acid (HCl) serves to neutralize excess ammonia and provide chloride ions, one of which displaces a ligand (often water, which can be present) in the coordination sphere to form the desired [Co(NH₃)₅Cl]²⁺ complex.[7] The remaining chloride ions act as counter-ions, leading to the precipitation of the final product, [Co(NH₃)₅Cl]Cl₂.
Quantitative Data Summary
The following table summarizes reactant quantities and reported yields from various published protocols for the synthesis of [Co(NH₃)₅Cl]Cl₂.
| Starting Cobalt Salt | Amount of Co Salt (g) | Amount of NH₄Cl (g) | Volume of conc. NH₃ (mL) | Volume of 30% H₂O₂ (mL) | Reported Yield (%) | Reference |
| CoCl₂·6H₂O | 5 | 10 | 30 | 6 (added in 3 portions of 2 mL) | ~97% | [8] |
| CoCl₂·6H₂O | 12 | 6 | ~40 | 10 | Not Specified | |
| Co(NO₃)₂·6H₂O | 10 | 5 | 20 | 10 | Not Specified | [2] |
| CoCl₂·6H₂O | ~10 | 5 | 30 | 8 | Not Specified | [9] |
| CoCl₂·6H₂O | ~5 | 2.5 | 15 | 4 | Not Specified | [4] |
| CoCl₂·6H₂O | 2.494 | 1.306 | 10.5 | 2.25 (27% H₂O₂) | Not Specified | [10] |
| CoCl₂·6H₂O | 10.0427 | 5.0754 | Not Specified | Not Specified | 66.24% | [7] |
Experimental Protocols
This section provides a detailed, harmonized protocol for the synthesis of [Co(NH₃)₅Cl]Cl₂ based on common laboratory procedures.
Materials and Reagents:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃, ~15 M)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl, ~12 M)
-
Ethanol (B145695) (96%)
-
Distilled water
-
Ice
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Concentrated ammonia, concentrated hydrochloric acid, and 30% hydrogen peroxide are corrosive and hazardous.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction between H₂O₂ and the cobalt slurry is exothermic and can cause frothing.[9][12] Add H₂O₂ slowly and with cooling if necessary.
Procedure:
-
Preparation of Ammoniacal Slurry : In a 250 mL Erlenmeyer flask, dissolve approximately 5-6 g of ammonium chloride in 30-40 mL of concentrated aqueous ammonia with stirring.[9]
-
To this solution, slowly add 10-12 g of finely powdered cobalt(II) chloride hexahydrate in small portions while stirring continuously. A brown slurry will form.[9]
-
Oxidation Step : Place the flask in an ice bath to manage the reaction temperature. Slowly, and in a dropwise manner, add 8-10 mL of 30% H₂O₂ to the stirring slurry.[9] Ensure the addition is slow to prevent vigorous effervescence.[9] Continue stirring for about 15-20 minutes after the H₂O₂ addition is complete, or until the foaming subsides. The color of the mixture will change to a deep, dark purple or red.[9]
-
Acidification and Ligand Substitution : Carefully and slowly add 30 mL of concentrated HCl to the reaction mixture. This step is highly exothermic and will generate dense white fumes of ammonium chloride.[12] A red-purple precipitate will form.[9]
-
Heating and Digestion : Heat the mixture on a hot plate, maintaining a temperature of about 85°C for 20 minutes with continued stirring.[9] This step helps to complete the formation of the chloro-complex.
-
Crystallization and Isolation : Cool the mixture to room temperature and then further cool it in an ice bath to maximize crystallization.
-
Collect the purple-red crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration using a Büchner funnel.
-
Washing and Drying : Wash the collected crystals first with several small portions of ice-cold water or dilute HCl to remove any remaining NH₄Cl.[8] Follow this with a wash using a small portion of cold ethanol to remove water and residual HCl.[8]
-
Dry the product at room temperature or in an oven at a low temperature (~100-120°C).[13] Weigh the final product and calculate the percentage yield.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the chemical logic and the experimental workflow for the synthesis.
Caption: Chemical pathway for [Co(NH₃)₅Cl]Cl₂ synthesis.
Caption: Experimental workflow for cobalt complex synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 3. shout.education [shout.education]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 6. brainly.com [brainly.com]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. cscdic.pbworks.com [cscdic.pbworks.com]
- 10. ukessays.com [ukessays.com]
- 11. ionicviper.org [ionicviper.org]
- 12. youtube.com [youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Application Note: Synthesis of Linkage Isomers from Chloropentaamminecobalt(III) chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of two classic linkage isomers, nitropentaamminecobalt(III) chloride and nitritopentaamminecobalt(III) chloride, using chloropentaamminecobalt(III) chloride as the precursor. Linkage isomerism, a key concept in coordination chemistry, is exemplified by the nitrite (B80452) ligand's ability to bind to a metal center through either the nitrogen atom (nitro) or an oxygen atom (nitrito). This document outlines the synthesis of the precursor complex followed by the procedures to obtain both the thermodynamically stable nitro isomer and the kinetically favored nitrito isomer. Spectroscopic data for characterization and differentiation of the isomers are provided in a tabular format for easy reference.
Introduction
Coordination complexes exhibiting linkage isomerism are of significant interest in fundamental chemical research and have potential applications in various fields, including the development of novel therapeutic agents and smart materials. The ambidentate nature of the nitrite ligand (NO₂⁻) allows it to coordinate to a metal ion in two distinct ways, forming a nitro complex (M-NO₂) or a nitrito complex (M-ONO). The pentaamminecobalt(III) system is a well-established model for studying this phenomenon. The synthesis begins with the preparation of this compound, [Co(NH₃)₅Cl]Cl₂. This stable complex serves as a starting point for the substitution of the chloride ligand with a nitrite group. Depending on the reaction conditions, either the kinetically controlled nitrito isomer or the thermodynamically more stable nitro isomer can be selectively synthesized. The interconversion between these two isomers can also be observed. This document provides detailed, step-by-step protocols for the synthesis and includes key characterization data.
Data Presentation
The synthesized linkage isomers can be readily distinguished by their distinct spectroscopic properties.
| Compound | Formula | Color | λ_max (nm)[1][2] | Molar Absorptivity (ε) | Key IR Peaks (cm⁻¹)[1] |
| Nitritopentaamminecobalt(III) chloride | [Co(NH₃)₅(ONO)]Cl₂ | Reddish-orange[2] | 486, 330, 220 | ~10 M⁻¹cm⁻¹[3] | 1460, 1065 |
| Nitropentaamminecobalt(III) chloride | [Co(NH₃)₅(NO₂)]Cl₂ | Yellow-orange[4] | 457.5, 325, 239 | Not specified | 1430, 825 |
Experimental Protocols
Part I: Synthesis of this compound ([Co(NH₃)₅Cl]Cl₂)
This protocol outlines the synthesis of the precursor complex, this compound.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a fume hood, dissolve 5.0 g of ammonium chloride in 30 mL of concentrated aqueous ammonia in a 250 mL Erlenmeyer flask.[5]
-
To this solution, add 10 g of finely powdered cobalt(II) chloride hexahydrate in small portions with stirring. A brownish slurry will form.[6]
-
Slowly add 10 mL of 30% hydrogen peroxide dropwise to the slurry. The reaction is exothermic and will cause effervescence.[6]
-
After the effervescence subsides, slowly add 30 mL of concentrated hydrochloric acid. A red-purple precipitate of aquapentaamminecobalt(III) chloride will form.[5]
-
Heat the mixture on a hot plate to approximately 85°C for 20 minutes to facilitate the conversion of the aquo complex to the chloro complex.[5]
-
Cool the solution to room temperature and then in an ice bath to complete the precipitation of the royal purple product.[5]
-
Collect the crystals by vacuum filtration and wash with two small portions of ice-cold water, followed by a small portion of cold ethanol.
-
Air-dry the product.
Part II: Synthesis of Nitritopentaamminecobalt(III) chloride ([Co(NH₃)₅(ONO)]Cl₂)
This protocol describes the synthesis of the kinetically favored nitrito isomer.
Materials:
-
This compound ([Co(NH₃)₅Cl]Cl₂)
-
Concentrated aqueous ammonia (NH₃)
-
Sodium nitrite (NaNO₂)
-
Ice
Procedure:
-
Dissolve approximately 2.0 g of this compound in a mixture of 30 mL of water and 5 mL of concentrated aqueous ammonia by gently heating.
-
Cool the resulting solution in an ice bath to about 10°C.
-
Slowly add 2 M HCl to neutralize the solution.
-
Add 2.0 g of sodium nitrite and stir until it is completely dissolved.
-
Cool the solution in an ice bath for at least one hour. Reddish-orange crystals of the nitrito isomer will precipitate.[3]
-
Collect the product by vacuum filtration and wash with ice-cold water, followed by cold ethanol.
-
Dry the product in air. It is important to characterize the product soon after synthesis as it will slowly isomerize to the nitro form.[7]
Part III: Synthesis of Nitropentaamminecobalt(III) chloride ([Co(NH₃)₅(NO₂)]Cl₂)
This protocol details the synthesis of the thermodynamically stable nitro isomer via the isomerization of the nitrito complex.
Materials:
-
Nitritopentaamminecobalt(III) chloride ([Co(NH₃)₅(ONO)]Cl₂)
-
Concentrated aqueous ammonia (NH₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve about 1 g of the nitrito isomer, [Co(NH₃)₅(ONO)]Cl₂, in 10 mL of hot water containing 2.0 mL of concentrated aqueous ammonia.[4]
-
Cool the solution in an ice bath.
-
Slowly add 30 mL of concentrated HCl to the cold solution.[4]
-
Allow the mixture to stand in the ice bath until the precipitation of the yellow-orange nitro isomer is complete.[4]
-
Collect the product by vacuum filtration and wash with a small amount of cold 95% ethanol.[4]
-
Air-dry the product.
Visualizations
Caption: Linkage isomerism in pentaamminecobalt(III) complexes.
Caption: Experimental workflow for synthesis of linkage isomers.
References
Application of [Co(NH₃)₅Cl]Cl₂ in the formation of heterometallic compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and primary applications of chloropentamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, a foundational precursor in coordination chemistry. While its direct role in forming bridged heterometallic compounds is not extensively documented, its utility as a starting material for other cobalt complexes, which can then be used in broader applications, is well-established. This document details its synthesis, its use in classic linkage isomerism studies, and its application as a precursor for cobalt nanoparticles.
Synthesis of Chloropentamminecobalt(III) Chloride - The Precursor
The synthesis of [Co(NH₃)₅Cl]Cl₂ is a common introductory experiment in inorganic chemistry, involving the oxidation of Cobalt(II) in the presence of ammonia (B1221849) and subsequent ligand substitution.
Experimental Protocol: Synthesis of [Co(NH₃)₅Cl]Cl₂
This protocol outlines the necessary steps for the laboratory synthesis of the title compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | 237.93 | 12.0 g |
| Ammonium (B1175870) chloride | NH₄Cl | 53.49 | 6.0 g |
| Concentrated Ammonia (aq) | NH₃ | 17.03 | ~40 mL |
| 30% Hydrogen Peroxide | H₂O₂ | 34.01 | 10 mL |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~30 mL |
| Ice-cold distilled water | H₂O | 18.02 | As needed |
| Ice-cold 6 M Hydrochloric Acid | HCl | 36.46 | As needed |
Procedure:
-
In a fume hood, dissolve 6.0 g of ammonium chloride in approximately 40 mL of concentrated aqueous ammonia in a 400 mL beaker.
-
With continuous stirring, add 12.0 g of cobalt(II) chloride hexahydrate in small portions to the ammonia solution. A brown slurry will form.
-
Slowly and carefully, add 10 mL of 30% hydrogen peroxide to the stirring slurry. The addition should be dropwise to control the effervescence.
-
After the effervescence has ceased, slowly add approximately 30 mL of concentrated hydrochloric acid.
-
Heat the resulting solution on a hot plate, maintaining a temperature of about 85°C for 20 minutes with continued stirring.
-
Cool the mixture to room temperature and then further in an ice bath to precipitate the product.
-
Collect the purple crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration using a Büchner funnel.
-
Wash the crystals with several small portions of ice-cold distilled water, followed by several portions of cold 6 M HCl.
-
Dry the product in an oven at 100°C for several hours.
-
Weigh the final product and calculate the percentage yield.
Safety Precautions: Concentrated ammonia, hydrochloric acid, and 30% hydrogen peroxide are corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2]
Synthesis Workflow
Caption: Workflow for the synthesis of [Co(NH₃)₅Cl]Cl₂.
Application in the Study of Linkage Isomerism
A primary application of [Co(NH₃)₅Cl]Cl₂ is as a precursor for synthesizing other cobalt(III) pentaammine complexes, which are instrumental in demonstrating fundamental concepts like linkage isomerism. The chloride ligand is relatively labile and can be substituted by other ligands, such as the ambidentate nitrite (B80452) ion (NO₂⁻).
Experimental Protocol: Synthesis of [Co(NH₃)₅(ONO)]Cl₂ and [Co(NH₃)₅(NO₂)]Cl₂
This protocol describes the synthesis of the nitrito and nitro linkage isomers from [Co(NH₃)₅Cl]Cl₂.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| [Co(NH₃)₅Cl]Cl₂ | [Co(NH₃)₅Cl]Cl₂ | 250.44 | 2.5 g |
| Concentrated Ammonia (aq) | NH₃ | 17.03 | 5 mL |
| Distilled Water | H₂O | 18.02 | 40 mL |
| 2 M Hydrochloric Acid | HCl | 36.46 | As needed |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.5 g |
| 6 M Hydrochloric Acid | HCl | 36.46 | 2.5 mL |
| Ethanol | C₂H₅OH | 46.07 | As needed |
Procedure for Nitrito Isomer, [Co(NH₃)₅(ONO)]Cl₂ (the less stable, red isomer):
-
In a fume hood, dissolve 2.5 g of [Co(NH₃)₅Cl]Cl₂ in a solution of 5 mL of concentrated ammonia in 40 mL of distilled water. Gentle heating may be required.
-
Cool the solution to approximately 10°C in an ice bath.
-
Neutralize the solution by adding 2 M HCl dropwise while stirring.
-
Dissolve 2.5 g of sodium nitrite in the solution.
-
Slowly add 2.5 mL of 6 M HCl.
-
Keep the mixture in an ice bath for at least 45 minutes to allow the red nitrito isomer to precipitate.
-
Collect the crystals by vacuum filtration, wash with ice-cold water, then with ethanol, and air dry.[2]
Procedure for Nitro Isomer, [Co(NH₃)₅(NO₂)]Cl₂ (the more stable, yellow-brown isomer):
-
Dissolve the freshly prepared nitrito isomer (or start with [Co(NH₃)₅Cl]Cl₂ as above) in hot water containing a few drops of aqueous ammonia.
-
Heat the solution on a water bath. The color will change from red to yellow-brown as the nitrito isomer converts to the more stable nitro isomer.
-
After the color change is complete, cool the solution and add concentrated HCl to precipitate the yellow-brown product.
-
Collect the crystals by vacuum filtration, wash with ice-cold water, then ethanol, and air dry.[3]
Isomerization Workflow
Caption: Synthesis pathway for linkage isomers from [Co(NH₃)₅Cl]Cl₂.
Application in the Formation of Heterometallic Compounds
The direct use of [Co(NH₃)₅Cl]Cl₂ as a "metalloligand" to bridge to a second, different metal center is not a widely reported synthetic strategy. Typically, the formation of heterometallic compounds involves ligands specifically designed to bridge two different metal ions (e.g., cyanide, multidentate organic ligands).
However, cobalt(III) ammine complexes can be part of heterometallic systems in the form of double salts. In these compounds, a cationic cobalt complex is paired with an anionic complex of another metal. While not a covalently bridged system, it represents a class of heterometallic compounds.
A relevant example involves the synthesis of compounds like [Co(NH₃)₅NO₂][M(NO₂)₄] where M can be Platinum (Pt) or Palladium (Pd). This requires first converting [Co(NH₃)₅Cl]Cl₂ to its nitro analogue, [Co(NH₃)₅NO₂]Cl₂.
Experimental Protocol: Synthesis of [Co(NH₃)₅NO₂][Pd(NO₂)₄]
This is a two-part synthesis starting from the chloro complex.
Part A: Synthesis of [Co(NH₃)₅NO₂]Cl₂ (as described in Section 2)
Part B: Synthesis of the Heterometallic Double Salt This protocol is adapted from related syntheses of double complex salts.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) |
| [Co(NH₃)₅NO₂]Cl₂ | [Co(NH₃)₅NO₂]Cl₂ | 261.04 | 0.5 mmol |
| Potassium tetrachloropalladate(II) | K₂[PdCl₄] | 326.43 | 0.5 mmol |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.0 mmol (excess) |
| Water | H₂O | 18.02 | As needed |
Procedure:
-
Prepare an aqueous solution of K₂[Pd(NO₂)₄] by dissolving K₂[PdCl₄] (0.5 mmol) in a minimum amount of hot water and adding an excess of NaNO₂ (2.0 mmol).
-
Prepare a separate, concentrated aqueous solution of [Co(NH₃)₅NO₂]Cl₂ (0.5 mmol) by dissolving it in a minimum amount of hot water.
-
Slowly add the hot cobalt complex solution to the hot palladium complex solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the double salt.
-
Collect the precipitate by filtration, wash with a small amount of cold water, then with acetone, and dry in air.
Logical Relationship for Heterometallic Synthesis
Caption: Logical flow for forming a heterometallic double salt.
Application in Nanomaterials Synthesis
Cobalt(III) ammine complexes, including [Co(NH₃)₅Cl]Cl₂, can serve as precursors for the synthesis of cobalt nanoparticles. This method offers a "bottom-up" approach to nanomaterial fabrication.
Experimental Protocol: Synthesis of Cobalt Nanoparticles
This protocol describes the chemical reduction of the cobalt complex to form metallic nanoparticles.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| [Co(NH₃)₅Cl]Cl₂ | [Co(NH₃)₅Cl]Cl₂ | 250.44 | 0.17 g (0.7 mmol) |
| Water-Ethanol (50:50) | - | - | As needed |
| Hydrazine (B178648) Hydrate | N₂H₄·H₂O | 50.06 | 3 mL |
| Sodium Hydroxide | NaOH | 40.00 | To adjust pH to 10-12 |
Procedure:
-
Dissolve 0.17 g of [Co(NH₃)₅Cl]Cl₂ in a 50:50 water-ethanol solution.
-
Heat the solution to 70°C with stirring.
-
Add 3 mL of hydrazine hydrate, followed by enough NaOH to adjust the pH to between 10 and 12.
-
Continue stirring the reaction mixture for two hours at 70°C. The solution will turn from purple to black, indicating the formation of cobalt nanoparticles.
-
Allow the black particles to settle, then carefully decant the supernatant.
-
Wash the nanoparticles repeatedly with distilled water and then with acetone.
-
Collect the metallic powder by filtration and dry in an oven at 80°C.
Nanoparticle Formation Workflow
Caption: Workflow for the synthesis of cobalt nanoparticles.
These notes highlight the versatility of [Co(NH₃)₅Cl]Cl₂ in inorganic synthesis, serving as a gateway to a variety of other coordination compounds and materials. While its direct application in creating bridged heterometallic structures is limited, its role as a robust precursor remains of significant importance in research and education.
References
Troubleshooting & Optimization
Improving the percentage yield of Chloropentaamminecobalt(III) chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the percentage yield of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purple Product | Incomplete Oxidation of Co(II) to Co(III): The oxidation by hydrogen peroxide may be insufficient.[1] | Ensure the hydrogen peroxide is fresh and added slowly to control the exothermic reaction. Gentle heating to around 60°C can help drive the oxidation to completion.[1][2] |
| Product Loss During Filtration: The product has some solubility in water, especially warm water. | Use ice-cold distilled water and ethanol (B145695) for washing the precipitate to minimize dissolution.[2][3] Ensure the vacuum filtration is efficient to remove as much solvent as possible. | |
| Incomplete Precipitation: The product may not have fully crystallized out of the solution. | Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation.[4] | |
| Side Reactions: Formation of other cobalt complexes or cobalt oxide can reduce the yield of the desired product.[3] | Maintain careful control over reaction temperatures and reagent addition to minimize side reactions. | |
| Product is Brown or Green Instead of Purple | Incomplete Oxidation: A brown color can indicate the presence of unreacted cobalt(II) species. | Add hydrogen peroxide dropwise and ensure the reaction mixture is stirred vigorously to promote complete oxidation.[2] |
| Formation of Hexaamminecobalt(III) Chloride: Under certain conditions, the hexaammine complex can form as a byproduct. | The addition of concentrated hydrochloric acid helps to ensure the coordination of the chloride ion.[5] | |
| Slow or No Crystal Formation | Supersaturated Solution: The solution may be supersaturated and require nucleation to initiate crystallization. | Gently scratch the inside of the flask with a glass rod to induce crystal formation. Seeding with a small crystal of the product from a previous successful synthesis can also be effective. |
| Incorrect pH: The pH of the solution can affect the stability of the complex and its crystallization. | Ensure the addition of concentrated ammonia (B1221849) and hydrochloric acid is done according to the protocol to maintain the appropriate pH for complex formation and precipitation. | |
| Product is Difficult to Filter | Very Fine Precipitate: Rapid precipitation can lead to the formation of very small crystals that can clog the filter paper. | Allow the precipitate to digest by letting it stand in the mother liquor for a period before filtration. This can lead to the formation of larger, more easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding ammonium (B1175870) chloride to the reaction mixture?
A1: Ammonium chloride, in combination with concentrated aqueous ammonia, creates a buffer solution that ensures a large excess of the ammonia ligand is available for coordination to the cobalt center.[2][6]
Q2: Why is hydrogen peroxide used in this synthesis?
A2: Hydrogen peroxide is a strong oxidizing agent used to oxidize the cobalt(II) starting material to the desired cobalt(III) oxidation state.[1][7]
Q3: What is the role of the concentrated hydrochloric acid?
A3: Concentrated hydrochloric acid is added to provide a source of chloride ions to coordinate to the cobalt center, forming the chloropentaammine complex, and to help precipitate the final product as the chloride salt.[5]
Q4: Can cobalt nitrate (B79036) be used instead of cobalt chloride as a starting material?
A4: Yes, cobalt(II) nitrate hexahydrate can be used as a starting material. The synthesis procedure is similar, and it has been shown to produce the desired product.[1]
Q5: What are the expected characteristic properties of the final product?
A5: this compound should be a violet or purple crystalline solid.[1]
Experimental Protocol
This protocol outlines a common method for the synthesis of this compound.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
In a fume hood, dissolve approximately 1.0 g of ammonium chloride in 6.0 mL of concentrated aqueous ammonia in an Erlenmeyer flask.[2]
-
With vigorous stirring, add 2.0 g of finely divided cobalt(II) chloride hexahydrate in small portions to the ammonium chloride solution.[2] A brown slurry will form.
-
Slowly add 1.6 mL of 30% hydrogen peroxide dropwise to the mixture.[2] This reaction is exothermic, and care should be taken to avoid excessive frothing.
-
After the effervescence has subsided, slowly add 6.0 mL of concentrated hydrochloric acid.[2]
-
Heat the solution to approximately 60°C on a hot plate with occasional stirring for 15-20 minutes.[2][8]
-
Cool the solution to room temperature and then in an ice bath to maximize precipitation.[2]
-
Collect the purple product by vacuum filtration.
-
Wash the product with a small amount of ice-cold distilled water, followed by a small amount of ice-cold ethanol.[2]
-
Continue to pull air through the solid for several minutes to aid in drying.
-
Transfer the product to a watch glass and allow it to air dry completely.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 55-65°C | [2][8] |
| Heating Time | 15-30 minutes | [1][2] |
| Reported Yield | ~72.1% | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 2. Solved Lab 4. Preparation of Pentaamminechlorocobalt(III) | Chegg.com [chegg.com]
- 3. scribd.com [scribd.com]
- 4. ukessays.com [ukessays.com]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
Identifying and removing impurities in Chloropentaamminecobalt(III) chloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most frequently observed impurities include:
-
Aquapentaamminecobalt(III) chloride ([Co(NH₃)₅(H₂O)]Cl₃): This is the primary intermediate in the synthesis. Its presence indicates an incomplete reaction, often due to insufficient heating.[1][2]
-
Unreacted Starting Materials: Residual cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and ammonium (B1175870) chloride (NH₄Cl) can contaminate the final product if not properly removed during washing.[2]
-
Cobalt(II) Oxide (CoO): This can form if the reaction conditions are not optimal, particularly if the pH is not well-controlled.[2]
-
Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃): Formation of this byproduct can occur under certain reaction conditions.
Q2: My final product is a reddish-pink powder instead of the expected violet-purple color. What is the likely cause?
A2: A reddish-pink coloration typically suggests the presence of the aquapentaamminecobalt(III) chloride intermediate, [Co(NH₃)₅(H₂O)]Cl₃. This impurity arises from the incomplete conversion of the intermediate to the final this compound product. To resolve this, ensure the reaction mixture is heated for a sufficient duration at the recommended temperature to facilitate the replacement of the aqua ligand with the chloro ligand.
Q3: The yield of my synthesis is significantly lower than expected. What are the potential reasons for this?
A3: Low yields can be attributed to several factors:
-
Incomplete Oxidation: The initial oxidation of Co(II) to Co(III) by hydrogen peroxide may be incomplete, leading to less formation of the desired cobalt(III) complex.[3]
-
Product Loss During Washing: this compound has some solubility in water, especially warm water. Washing the product with an excessive volume of water or with water that is not ice-cold can lead to significant product loss.[4]
-
Side Reactions: The formation of byproducts such as hexaamminecobalt(III) chloride can reduce the overall yield of the desired product.
-
Incomplete Precipitation: If the solution is not adequately cooled or if insufficient acid is added during the precipitation step, the product may not fully crystallize out of the solution.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of the final product can be assessed using the following analytical techniques:
-
UV-Vis Spectroscopy: The UV-Vis spectrum of pure this compound exhibits characteristic absorption peaks. The presence of the aquapentaammine intermediate will result in a shift in the absorption maxima.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the coordinated water molecule in the aquapentaammine impurity, which shows a distinct O-H stretching band that is absent in the final product.
-
Colorimetric Analysis: A visual inspection of the product's color can provide a preliminary indication of purity. The desired product is a violet-purple crystalline solid.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Final product is reddish-pink | Presence of [Co(NH₃)₅(H₂O)]Cl₃ impurity | Re-heat the product in concentrated HCl as described in the purification protocol to drive the conversion to [Co(NH₃)₅Cl]Cl₂. |
| Low Yield | Incomplete oxidation of Co(II) | Ensure the dropwise addition of H₂O₂ and allow for sufficient reaction time. |
| Product loss during washing | Wash the precipitate with minimal amounts of ice-cold deionized water, followed by cold ethanol (B145695).[4] | |
| Incomplete precipitation | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. | |
| Product is a brownish color | Formation of Cobalt(II) Oxide | Ensure proper pH control throughout the reaction. The solution should be acidic during the precipitation step. |
| Product is difficult to filter | Very fine crystals formed | Allow the precipitate to digest in the mother liquor for a longer period before filtration to encourage larger crystal growth. |
Data Presentation
Table 1: Spectroscopic Data for Identification of Product and Key Impurity
| Compound | Formula | Color | UV-Vis λmax (nm) | Key IR Peaks (cm⁻¹) |
| This compound | [Co(NH₃)₅Cl]Cl₂ | Violet-Purple | ~535, ~360 | N-H stretch (~3200), NH₃ deformation (~1600, ~1300), Co-N stretch (~500) |
| Aquapentaamminecobalt(III) chloride | [Co(NH₃)₅(H₂O)]Cl₃ | Reddish-Pink | ~490, ~345 | O-H stretch (~3400), N-H stretch (~3200), NH₃ deformation (~1600, ~1300), Co-N stretch (~500) |
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from cobalt(II) chloride hexahydrate.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
-
With vigorous stirring, add finely powdered cobalt(II) chloride hexahydrate in small portions to the ammonia solution. A brownish slurry will form.
-
Slowly add 30% hydrogen peroxide dropwise to the slurry. This reaction is exothermic and will cause effervescence. Maintain a controlled addition rate to prevent excessive frothing.
-
After the effervescence ceases, slowly add concentrated hydrochloric acid. A purple precipitate of the product will begin to form.
-
Heat the mixture to 60-70°C for 20-30 minutes with occasional stirring. This step is crucial for the conversion of the aquapentaammine intermediate to the final product.[3]
-
Cool the solution to room temperature and then in an ice bath to maximize precipitation.
-
Collect the purple crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of cold ethanol to remove soluble impurities.
-
Dry the product in a desiccator.
Purification of Crude this compound
If the product is suspected to be contaminated with the aquapentaamminecobalt(III) chloride intermediate (as indicated by a reddish color), the following purification step can be performed.
Procedure:
-
Transfer the impure product to a beaker.
-
Add a minimal amount of concentrated hydrochloric acid to form a slurry.
-
Gently heat the slurry to 60-70°C for 15-20 minutes with stirring.
-
Cool the mixture in an ice bath.
-
Collect the purified violet-purple crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the final product in a desiccator.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Troubleshooting incomplete oxidation of Co(II) to Co(III) in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oxidation of Co(II) to Co(III) during chemical synthesis.
Troubleshooting Guide: Incomplete Oxidation of Co(II) to Co(III)
Question: My reaction to oxidize a Co(II) salt to a Co(III) complex is resulting in a product that is not the expected color, suggesting incomplete oxidation. What are the potential causes and how can I troubleshoot this?
Answer:
Incomplete oxidation of Co(II) to Co(III) is a common issue in the synthesis of cobalt(III) complexes. The vibrant and characteristic colors of cobalt complexes in different oxidation states can be a strong indicator of the reaction's success. A deviation from the expected product color often points to a mixture of Co(II) and Co(III) species. The following sections detail potential causes and recommended solutions to ensure complete oxidation.
Inefficient Oxidizing Agent
The choice and handling of the oxidizing agent are critical for a successful reaction.
-
Potential Cause: The oxidizing agent may be old, degraded, or not potent enough to overcome the redox potential of the Co(II) complex.
-
Recommended Solutions:
-
Use a fresh batch of the oxidizing agent. Common oxidizing agents for Co(II) to Co(III) conversion include hydrogen peroxide (H₂O₂), air/oxygen, and potassium peroxodisulfate (K₂S₂O₈).[1][2]
-
Increase the concentration of the oxidizing agent. A higher concentration can help drive the reaction to completion.
-
Consider a stronger oxidizing agent. If air oxidation is insufficient, switching to hydrogen peroxide can be more effective.[2]
-
Extend the reaction time. Some oxidations, especially those using air, can be slow and may require several hours to complete.[3][4]
-
Suboptimal Reaction Conditions
Temperature and pH play a crucial role in the oxidation process and the stability of the resulting Co(III) complex.
-
Potential Cause: The reaction temperature may be too low, or the pH of the solution may not be optimal for the oxidation to occur or for the stability of the Co(III) product.
-
Recommended Solutions:
-
Optimize the reaction temperature. Gently heating the solution, typically to around 50-70°C, can facilitate the oxidation and help decompose excess hydrogen peroxide.[3][5] However, excessively high temperatures can lead to the decomposition of the desired complex.
-
Adjust and maintain the pH. The stability of Co(III) complexes is often pH-dependent.[2] For many syntheses involving ammonia (B1221849) as a ligand, the solution should be basic. For EDTA complexes, a pH range of 6.5-7.5 is often optimal.[1] Using a suitable buffer can help maintain the desired pH throughout the reaction.
-
Incorrect Ligand Stoichiometry and Environment
The ligand environment is paramount for stabilizing the Co(III) oxidation state.
-
Potential Cause: An insufficient amount of the stabilizing ligand or the presence of competing ligands can hinder the formation of the desired Co(III) complex.
-
Recommended Solutions:
-
Ensure the correct molar ratio of ligand to Co(II) salt. An excess of the ligand is often necessary to favor the formation of the stable Co(III) complex.[2]
-
Consider the nature of the ligand. Strong field ligands, particularly chelating agents with nitrogen and oxygen donor atoms, are excellent for stabilizing Co(III).[2]
-
Presence of a Catalyst
In some cases, a catalyst is employed to facilitate the oxidation.
-
Potential Cause: The absence or deactivation of a required catalyst can lead to an incomplete reaction.
-
Recommended Solutions:
The following workflow diagram illustrates a systematic approach to troubleshooting incomplete Co(II) to Co(III) oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the common oxidizing agents used for the synthesis of Co(III) complexes from Co(II) precursors?
A1: The most frequently used oxidizing agents include:
-
Hydrogen Peroxide (H₂O₂): A strong and common oxidizing agent for this conversion.[2][5][6]
-
Air or Oxygen: Often used in the presence of a catalyst like activated charcoal, especially for the synthesis of ammine complexes.[3][4][7]
-
Potassium Peroxodisulfate (K₂S₂O₈): A powerful oxidizing agent suitable for certain complexes.[1]
Q2: How can I confirm that my cobalt complex is in the +3 oxidation state?
A2: Several analytical techniques can be employed to determine the oxidation state of cobalt in your complex:
-
UV-Vis Spectroscopy: Co(II) and Co(III) complexes have distinct absorption spectra. For example, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is pink, while the hexaamminecobalt(III) ion, [Co(NH₃)₆]³⁺, is orange-yellow.[8] Comparing the spectrum of your product to known spectra can confirm the oxidation state.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the redox potentials of the Co(II)/Co(III) couple, providing information about the stability of the different oxidation states in your specific complex.[9][10][11][12][13][14]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can directly probe the electronic states of the cobalt ions, allowing for the determination of their oxidation states.[15][16]
Q3: My desired Co(III) complex seems to be reverting to Co(II) during workup or storage. What could be the cause?
A3: The reduction of Co(III) back to Co(II) can be caused by several factors:
-
Presence of Reducing Agents: Trace impurities in solvents or reagents can act as reducing agents.
-
Inappropriate pH: Extreme pH values can lead to the decomposition of the complex, making the Co(III) center more susceptible to reduction.[2]
-
Photoreduction: Some Co(III) complexes are light-sensitive and can be reduced upon exposure to light.
-
Thermal Instability: Elevated temperatures can provide the activation energy for the reduction of the Co(III) center.[2]
The following diagram illustrates the relationship between factors that can lead to the undesirable reduction of Co(III) to Co(II).
Experimental Protocols
Protocol 1: Synthesis of Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)
This protocol describes the synthesis of hexaamminecobalt(III) chloride from cobalt(II) chloride using hydrogen peroxide as the oxidant in an ammoniacal solution.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated ammonia solution
-
Activated charcoal
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
Procedure:
-
In a fume hood, dissolve approximately 8 g of CoCl₂·6H₂O and 10 g of NH₄Cl in 50 mL of distilled water in a conical flask.[3]
-
Add about 0.8 g of activated charcoal to the solution.[3]
-
Cool the flask in an ice bath.
-
Slowly add 50 mL of concentrated ammonia solution while stirring. Keep the temperature below 10°C.[6]
-
Still in the ice bath, add 5 mL of 30% H₂O₂ dropwise to the solution with continuous stirring.[5][6] The solution will change from a brownish color to a yellow-orange.
-
After the addition of H₂O₂ is complete, gently heat the solution to 60-70°C for about 20-30 minutes to complete the reaction and decompose any excess H₂O₂.[3][5]
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add 10 mL of concentrated HCl and cool the solution in an ice bath to precipitate the orange-yellow crystals of [Co(NH₃)₆]Cl₃.[3][4]
-
Collect the crystals by vacuum filtration and wash them with small portions of 60% and then 95% ethanol.[3][4]
-
Dry the product.
Protocol 2: Synthesis of a Cobalt(III)-EDTA Complex
This protocol outlines the synthesis of a Co(III)-EDTA complex from a Co(II) salt.
Materials:
-
Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediaminetetraacetic acid (EDTA) or its disodium (B8443419) salt
-
Potassium peroxodisulfate (K₂S₂O₈)
-
Silver nitrate (B79036) (AgNO₃) (as a catalyst)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve molar equivalents of the cobalt(II) salt and EDTA in distilled water.
-
Add a catalytic amount of silver nitrate to the solution.
-
Slowly add a solution of potassium peroxodisulfate (the oxidizing agent) to the cobalt-EDTA solution while stirring.
-
Gently heat the solution to approximately 50-60°C for about 30 minutes to ensure the completion of the oxidation.
-
Allow the solution to cool to room temperature.
-
Precipitate the complex by adding an excess of ethanol to the solution.
-
Collect the solid product by vacuum filtration, wash with ethanol, and air dry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis and characterization of Co(III) complexes.
Table 1: Typical Reaction Conditions for Co(II) to Co(III) Oxidation
| Parameter | Synthesis of [Co(NH₃)₆]Cl₃ | Synthesis of Co(III)-EDTA |
| Co(II) Salt | CoCl₂·6H₂O | CoSO₄·7H₂O or CoCl₂·6H₂O |
| Ligand | Ammonia (from NH₃ solution) | EDTA |
| Oxidizing Agent | H₂O₂ (30%) or Air | K₂S₂O₈ |
| Catalyst | Activated Charcoal (for air oxidation) | AgNO₃ |
| Temperature | 0-10°C (oxidation), then 60-70°C | 50-60°C |
| pH | Basic (from excess ammonia) | Neutral to slightly acidic |
| Reaction Time | ~1-4 hours | ~30 minutes |
Table 2: Spectroscopic Data for Cobalt Complexes
| Complex | Oxidation State | Color | λmax (nm) |
| [Co(H₂O)₆]²⁺ | +2 | Pink | ~540 |
| [CoCl₄]²⁻ | +2 | Blue | ~720 |
| [Co(NH₃)₆]³⁺ | +3 | Orange-Yellow | ~475 |
| [Co(EDTA)]⁻ | +3 | Violet-Pink | ~535 |
Data compiled from various sources.[8][17][18]
References
- 1. frankwalmsley.com [frankwalmsley.com]
- 2. benchchem.com [benchchem.com]
- 3. labguider.com [labguider.com]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 9. ijche.com [ijche.com]
- 10. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using o-Nitrosophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrochemical data of Co(II) complexes containing phenanthroline functionalized ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Table 3 from Preparation of Cobalt (III) complexes with trans-1,2- diaminocyclohexane N,N,N',N'-tetra acetatic acid (CDTA) and ethylenediamine tetraacetic acid (EDTA) | Semantic Scholar [semanticscholar.org]
Preventing product loss during filtration and washing of [Co(NH₃)₅Cl]Cl₂
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing product loss during the filtration and washing of chloropentamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂.
Troubleshooting Guide
This guide addresses common issues encountered during the filtration and washing steps that can lead to significant product loss.
Issue 1: Low Yield of Purple-Red Crystals After Filtration
| Possible Cause | Troubleshooting Steps | Underlying Principle |
| Product remains dissolved in the filtrate. | 1. Ensure Complete Crystallization: Before filtration, cool the reaction mixture thoroughly in an ice bath. Allow sufficient time for the maximum amount of product to crystallize out of the solution.[1] 2. Check Filtrate: If significant color remains in the filtrate, it may indicate incomplete precipitation. Further cooling or, in some cases, careful addition of a common ion (e.g., a small amount of concentrated HCl) can sometimes induce further crystallization. | The solubility of [Co(NH₃)₅Cl]Cl₂ is temperature-dependent. Lowering the temperature decreases its solubility, promoting crystallization and minimizing the amount of product lost in the filtrate. |
| The filter paper is clogged or torn. | 1. Select Appropriate Filter Paper: Use a filter paper with a pore size suitable for retaining the fine crystals of the product. 2. Proper Seating of Filter Paper: Ensure the filter paper is properly seated in the Buchner funnel and is wet with the cold solvent before beginning filtration to prevent any solid from passing under the paper. 3. Avoid Overloading: Do not pour the entire mixture into the funnel at once, especially if it is a thick slurry. Add the mixture in portions to prevent clogging. | A compromised filter medium will allow the product to pass through with the filtrate, directly impacting the yield. |
| The product is mechanically lost during transfer. | 1. Quantitative Transfer: Use a spatula to transfer as much of the solid as possible. Rinse the reaction vessel with a small amount of the ice-cold mother liquor or the initial washing solvent to transfer any remaining crystals to the filter funnel. | Careful handling and transfer techniques are crucial to prevent physical loss of the product. |
Issue 2: Color of the Product Fades or Changes During Washing
| Possible Cause | Troubleshooting Steps | Underlying Principle |
| The product is dissolving in the washing solvent. | 1. Use Ice-Cold Solvents: Always use ice-cold washing solvents (water, dilute HCl, ethanol (B145695)/methanol). Pre-chill the solvents in an ice bath before use.[2][3] 2. Minimize Solvent Volume: Wash the crystals with several small portions of cold solvent rather than one large portion. This is more effective at removing impurities without dissolving a significant amount of the product.[3] 3. Select Appropriate Solvents: Use solvents in which the product has low solubility. A common sequence is washing with ice-cold water, followed by cold 6 M HCl, and finally a volatile organic solvent like ethanol or methanol (B129727) to aid in drying.[3][4] | The solubility of [Co(NH₃)₅Cl]Cl₂ in aqueous and alcoholic solutions is reduced at lower temperatures. Minimizing the contact time and volume of the wash solvent reduces the amount of product that redissolves. |
| Aquation of the complex. | 1. Avoid Prolonged Contact with Water: Minimize the time the complex is in contact with water, especially if it is not ice-cold. The chloro ligand can be replaced by a water molecule to form [Co(NH₃)₅(H₂O)]³⁺, which has a different color. 2. Wash with Dilute Acid: Washing with cold, dilute HCl can help to suppress the aquation reaction.[4] | The equilibrium between the chloro and aqua complexes can be shifted. Using a non-coordinating acid can help maintain the integrity of the desired chloropentamminecobalt(III) chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to wash [Co(NH₃)₅Cl]Cl₂?
A1: A multi-step washing procedure is generally most effective. Start with small portions of ice-cold deionized water to remove water-soluble impurities. Follow this with a wash of cold, dilute hydrochloric acid (e.g., 6 M HCl) to remove any remaining starting materials like ammonium (B1175870) chloride and to prevent aquation of the complex.[3][4] Finally, wash with a cold, volatile organic solvent such as ethanol or methanol to remove the aqueous acid and facilitate faster drying of the product.[2][4]
Q2: Why is it crucial to use cold solvents for washing?
A2: [Co(NH₃)₅Cl]Cl₂ is soluble in water.[5][6][7] Its solubility increases with temperature. Using ice-cold solvents significantly minimizes the amount of product that dissolves during the washing process, thereby maximizing the final yield.
Q3: My filtrate is still purple. What should I do?
A3: A purple filtrate indicates that a significant amount of your product has not crystallized or has passed through the filter. First, ensure that you have allowed adequate time for crystallization at a low temperature (in an ice bath). If crystallization is complete, check for tears or improper seating of your filter paper. If the filtrate is still deeply colored, you can try to recover the dissolved product by further cooling the filtrate for an extended period or by carefully reducing the volume of the solvent through evaporation (though this may also concentrate impurities).
Q4: Can I use a solvent other than ethanol or methanol for the final wash?
A4: Yes, other volatile organic solvents in which the complex is insoluble can be used. The primary purpose of the final wash is to remove the previous washing solvent (dilute HCl) and to speed up the drying process. Acetone is sometimes used for this purpose.[8] However, it is essential to ensure that the chosen solvent does not react with the complex or dissolve it.
Data Presentation
Table 1: Solubility and Recommended Washing Solvents for [Co(NH₃)₅Cl]Cl₂
| Solvent | Solubility | Temperature | Recommendation for Washing | Rationale |
| Water | 0.4 g/100 mL[6] | 25 °C | Use ice-cold and in small portions. | Minimizes product dissolution while removing water-soluble impurities. |
| Dilute HCl (e.g., 6 M) | Low (qualitative) | Ice-cold | Recommended for removing unreacted starting materials.[3][4] | Suppresses aquation and has a common ion effect, reducing solubility. |
| Ethanol | Low (qualitative) | Ice-cold | Recommended as a final wash.[2][4] | Removes aqueous wash solvents and facilitates rapid drying. |
| Methanol | Low (qualitative) | Ice-cold | Recommended as a final wash. | Removes aqueous wash solvents and facilitates rapid drying. |
Experimental Protocols
Protocol 1: Filtration and Washing of [Co(NH₃)₅Cl]Cl₂
-
Preparation for Filtration:
-
Set up a Buchner funnel with a properly sized piece of filter paper on a filter flask connected to a vacuum source.
-
Ensure the reaction mixture containing the crystallized [Co(NH₃)₅Cl]Cl₂ is thoroughly cooled in an ice bath for at least 20 minutes to maximize crystal formation.[1][3]
-
Pre-chill all washing solvents (deionized water, 6 M HCl, and ethanol or methanol) in a separate ice bath.
-
-
Filtration:
-
Wet the filter paper with a small amount of ice-cold deionized water and apply a gentle vacuum to ensure the paper is sealed against the funnel.
-
With the vacuum on, pour the cold slurry of [Co(NH₃)₅Cl]Cl₂ onto the center of the filter paper in portions.
-
Use a small amount of the ice-cold filtrate or ice-cold deionized water to rinse any remaining crystals from the reaction vessel into the funnel.
-
Allow the vacuum to pull the mother liquor through the filter cake until it is semi-dry.
-
-
Washing:
-
Turn off the vacuum and add a small portion (e.g., 5-10 mL) of ice-cold deionized water to cover the crystals. Gently stir the top layer of crystals with a spatula if necessary, being careful not to disturb the filter paper.
-
Reapply the vacuum and pull the wash solvent through the filter cake. Repeat this step 1-2 times.
-
Turn off the vacuum and add a small portion of cold 6 M HCl. Reapply the vacuum to pull the acid wash through. Repeat as necessary.[3][4]
-
Finally, wash the crystals with 1-2 small portions of cold ethanol or methanol to remove the acid and water.[2][4]
-
-
Drying:
Mandatory Visualization
Caption: Troubleshooting workflow for diagnosing and resolving product loss.
References
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. studylib.net [studylib.net]
- 5. Chloropentaamminecobalt(III) chloride [chembk.com]
- 6. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 7. 13859-51-3 CAS MSDS (PENTAAMMINECHLOROCOBALT(III) CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Solved In the experiment to synthesise [Co(NH3)5Cl]Cl2 | Chegg.com [chegg.com]
Effect of reaction temperature on the synthesis of Chloropentaamminecobalt(III) chloride
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of chloropentaamminecobalt(III) chloride, with a specific focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The recommended temperature for the synthesis is typically in the range of 55-65°C.[1][2] Heating is often carried out on a hot plate or a steam bath for a duration of 15 to 30 minutes to facilitate the displacement of aqua ligands and ensure the formation of the desired product.[1][3]
Q2: How does incorrect reaction temperature affect the synthesis?
A2: Temperature plays a crucial role in the reaction kinetics and the stability of the cobalt complexes. Insufficient heating may lead to incomplete oxidation of Co(II) to Co(III), resulting in a lower yield.[3] Conversely, excessively high temperatures can lead to the decomposition of the ammine complexes.[4]
Q3: What is the visual indicator of a successful synthesis?
A3: The formation of a characteristic violet or purple crystalline precipitate of this compound indicates a successful synthesis.[1][3] The final product should be a purple solid after filtration and drying.[5]
Q4: Can the starting material, cobalt(II) chloride, be substituted with cobalt(II) nitrate (B79036)?
A4: Yes, cobalt(II) nitrate can be used as a starting material. However, the choice of starting material may influence the reaction kinetics and the overall yield.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete Oxidation: The reaction temperature may have been too low or the heating time too short for the complete oxidation of Co(II) to Co(III).[3] | Ensure the reaction mixture is maintained at a consistent temperature between 55-65°C for at least 15-30 minutes.[1][3] |
| Product Loss During Washing: The product has some solubility in water, and washing with warm solvents can lead to significant loss. | Wash the collected crystals with ice-cold distilled water and then with ice-cold ethanol (B145695) to minimize redissolving.[1][6] | |
| Product is Green or another Off-Color Instead of Purple | Overheating: Exceeding the optimal temperature range can lead to the formation of undesired byproducts or decomposition of the product. One instance of overheating resulted in a "green crap at the bottom". | Carefully monitor and control the temperature of the hot plate. A temperature of around 85°C has been suggested as a maximum to avoid decomposition.[4][7] |
| Incomplete Reaction: Insufficient heating can result in a mixture of the desired product and unreacted starting materials or intermediates. | Ensure the reaction is heated for the recommended duration at the correct temperature to allow for the complete displacement of all aqua ligands.[1] | |
| Excessive Frothing or Effervescence | Exothermic Reaction: The addition of hydrogen peroxide is an exothermic step.[7] Adding it too quickly can cause the reaction to become too vigorous. | Add the hydrogen peroxide dropwise and with continuous stirring to control the rate of reaction and heat generation.[1] Cooling the flask during this addition can also be beneficial.[2] |
Effect of Reaction Temperature on Synthesis
The following table summarizes the expected outcomes and potential issues at different temperature ranges based on available literature.
| Temperature Range | Expected Outcome | Potential Issues |
| < 50°C | Slow or incomplete reaction. | Low yield due to inefficient oxidation of Co(II) to Co(III).[3] |
| 55 - 65°C | Optimal range for the formation of the desired purple product. | - |
| > 85°C | Increased risk of product decomposition. | Formation of green or other colored impurities, leading to a lower yield of the desired product.[4][7] |
Experimental Protocol
This protocol is a synthesis of methodologies described in the provided search results.[1][3][6]
Materials:
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Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate
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Ammonium (B1175870) chloride (NH₄Cl)
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Concentrated aqueous ammonia (B1221849) (NH₃)
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30% Hydrogen peroxide (H₂O₂)
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Concentrated hydrochloric acid (HCl)
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Distilled water
-
Ethanol
Procedure:
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In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
-
With vigorous stirring, add finely divided cobalt(II) salt in small portions.
-
Slowly add 30% hydrogen peroxide dropwise to the mixture while stirring. This reaction is exothermic, so the addition rate should be controlled to avoid excessive effervescence.
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Once the effervescence has ceased, slowly add concentrated hydrochloric acid with continuous stirring.
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Heat the solution on a hot plate or water bath to approximately 60°C. Maintain this temperature for 15-30 minutes.[1][3]
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Allow the solution to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the purple product by vacuum filtration.
-
Wash the product with a small amount of ice-cold distilled water, followed by a small amount of ice-cold ethanol.[1]
-
Dry the product at room temperature.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 4. Solved Synthesis of Pentaamminechlorocobalt(III) Chloride | Chegg.com [chegg.com]
- 5. C21J Kinetics Experiment [wwwchem.uwimona.edu.jm]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
Influence of reagent concentration on the purity of [Co(NH₃)₅Cl]Cl₂
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, focusing on the impact of reagent concentration and procedural steps on the purity and yield of the final product.
| Issue / Observation | Potential Cause | Recommended Action |
| Low Yield of Purple Precipitate | Incomplete oxidation of Co(II) to Co(III): Insufficient hydrogen peroxide was added, or it was added too quickly, leading to decomposition before it could react. | Ensure the correct volume of 30% H₂O₂ is added slowly and with vigorous stirring to the cooled cobalt slurry. The reaction is exothermic, and adding the peroxide too quickly can cause it to decompose.[1][2] |
| Incomplete formation of the ammine complex: The concentration of ammonia (B1221849) was too low, or there was insufficient ammonium (B1175870) chloride to buffer the solution.[3] | Use concentrated aqueous ammonia and ensure the specified amount of ammonium chloride is completely dissolved before adding the cobalt salt. The combination of NH₄Cl and NH₃(aq) provides a large excess of the NH₃ ligand.[1][2][3] | |
| Loss of product during washing: The product was washed with water that was not ice-cold, or excessive volumes of washing solutions were used. [Co(NH₃)₅Cl]Cl₂ has some solubility in water. | Wash the crystalline product with ice-cold deionized water and then with a cold, non-aqueous solvent like ethanol (B145695) or acetone (B3395972) to minimize dissolution.[4] | |
| Formation of a Brown/Black Precipitate | Precipitation of cobalt hydroxide (B78521) or oxide: The ammonia concentration was not high enough to maintain a sufficiently basic pH, or local "hot spots" during an exothermic reaction caused decomposition. With a small amount of ammonia, cobalt hydroxide will precipitate.[5] A black precipitate of cobalt oxide may also form. | Ensure vigorous stirring and slow addition of reagents that cause exothermic reactions (like H₂O₂ and concentrated HCl). The presence of ammonium chloride helps to buffer the solution, preventing the pH from dropping and causing precipitation of cobalt hydroxide. |
| Product is a Muddy or Off-Color Purple | Presence of impurities: This could be due to unreacted starting materials or the formation of side products. For example, incomplete conversion of the intermediate aquapentaamminecobalt(III) complex. | Ensure the reaction mixture is heated at the specified temperature (typically around 60-85°C) for the recommended time to drive the conversion of [Co(NH₃)₅(H₂O)]³⁺ to [Co(NH₃)₅Cl]²⁺.[6] Proper washing of the final product is also crucial. |
| Excessive Foaming/Effervescence | Rapid decomposition of hydrogen peroxide: H₂O₂ was added too quickly to the reaction mixture, which is an exothermic process.[2] | Add the hydrogen peroxide dropwise with continuous and efficient stirring. If excessive effervescence occurs, momentarily stop the addition and/or the stirring to allow the reaction to subside.[1][2] |
| Final Product Contains Unwanted Crystals (e.g., white) | Contamination with ammonium chloride: Insufficient washing of the final product. | Wash the precipitate with cold 4M HCl to remove any remaining ammonium chloride before the final wash with ethanol or acetone.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the role of ammonium chloride in the synthesis of [Co(NH₃)₅Cl]Cl₂?
A1: Ammonium chloride serves two primary purposes. First, in conjunction with aqueous ammonia, it creates a buffer solution that helps to maintain a high concentration of the ammonia ligand.[1][2][3] This promotes the formation of the desired hexaamminecobalt(II) intermediate. Second, it helps to prevent the precipitation of cobalt(II) hydroxide by keeping the pH of the solution from becoming too high.[5]
Q2: Why is it important to use concentrated ammonia?
A2: A high concentration of ammonia is necessary to ensure the complete coordination of ammonia molecules to the cobalt center, forming the [Co(NH₃)₆]²⁺ intermediate which is then oxidized.[3] Insufficient ammonia can lead to the formation of mixed aquo-ammine complexes or the precipitation of cobalt hydroxide.[5]
Q3: What is the purpose of adding hydrogen peroxide (H₂O₂)?
A3: Hydrogen peroxide is the oxidizing agent in this synthesis. It oxidizes the cobalt from its +2 oxidation state in the starting material (CoCl₂·6H₂O) to the more stable +3 oxidation state in the final complex, [Co(NH₃)₅Cl]Cl₂. This oxidation is typically carried out in a basic ammonia solution.[3][8]
Q4: Why is concentrated hydrochloric acid added after the oxidation step?
A4: Concentrated hydrochloric acid is added for two main reasons. First, it neutralizes the excess ammonia and acidifies the solution. Second, it provides a high concentration of chloride ions, which facilitates the substitution of a water ligand in the intermediate [Co(NH₃)₅(H₂O)]³⁺ complex with a chloride ion to form the final product, [Co(NH₃)₅Cl]²⁺.[6][9]
Q5: The procedure mentions heating the solution after adding HCl. Why is this necessary?
A5: Heating the acidified solution, typically to between 60°C and 85°C, promotes the displacement of the aqua (H₂O) ligand from the [Co(NH₃)₅(H₂O)]³⁺ intermediate by a chloride ion.[1][6] This step is crucial for ensuring the complete conversion to the desired this compound.
Q6: Why should the product be washed with cold water and then ethanol/acetone?
A6: The product has a slight solubility in water, so using ice-cold water for washing minimizes the amount of product that redissolves, thus maximizing the yield.[4] Subsequently washing with a volatile organic solvent like ethanol or acetone, in which the complex is insoluble, helps to remove the water and any remaining soluble impurities, and allows the product to dry more quickly.
Data Presentation
| Reagent | Typical Molar Ratio (relative to CoCl₂·6H₂O) | Typical Concentration |
| CoCl₂·6H₂O | 1 | - |
| NH₄Cl | ~2-4 | Solid |
| Aqueous NH₃ | ~20-30 | Concentrated (e.g., 15 M) |
| H₂O₂ | ~3-5 | 30% |
| HCl | ~15-20 | Concentrated (e.g., 12 M) |
Experimental Protocol
This protocol is a synthesis of common procedures for the preparation of [Co(NH₃)₅Cl]Cl₂.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
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Deionized water
-
Ethanol or Acetone
-
Ice
Procedure:
-
In a fume hood, dissolve approximately 5 g of ammonium chloride in 30 mL of concentrated aqueous ammonia in an Erlenmeyer flask with stirring.
-
To this solution, slowly add about 10 g of finely powdered cobalt(II) chloride hexahydrate in small portions. A brownish slurry will form.[6]
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Cool the flask in an ice bath. While stirring vigorously, add 8 mL of 30% hydrogen peroxide dropwise. The addition should be slow to control the exothermic reaction and prevent excessive frothing.[6]
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After the effervescence has subsided, slowly and carefully add 30 mL of concentrated hydrochloric acid. This will generate heat and white fumes of ammonium chloride.[6][10]
-
Heat the resulting solution in a water bath to approximately 85°C for 20 minutes, with continued stirring. The color of the solution should change as the reaction proceeds.[6]
-
Cool the mixture to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Collect the purple-red crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with several small portions of ice-cold water, followed by a wash with cold ethanol or acetone to facilitate drying.[6]
-
Dry the product in a desiccator or in a low-temperature oven.
Mandatory Visualization
Caption: Synthesis workflow for [Co(NH₃)₅Cl]Cl₂.
References
- 1. Solved 1. Synthesis of [CO(NH3) 5Cl]Cl2 In a fume hood, | Chegg.com [chegg.com]
- 2. chemvision.net [chemvision.net]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
Common experimental errors in the preparation of Chloropentaamminecobalt(III) chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the preparation of this compound.
Q1: Why is the yield of my this compound product lower than expected?
A low yield can result from several factors during the synthesis:
-
Incomplete Oxidation: The oxidation of cobalt(II) to cobalt(III) by hydrogen peroxide is a critical step. Ensure that the hydrogen peroxide is fresh and added slowly to the reaction mixture. Insufficient heating during the digestion phase can also lead to incomplete oxidation.[1]
-
Product Loss During Filtration: The product is slightly soluble in water. Therefore, it is crucial to wash the precipitate with ice-cold water or ethanol (B145695) to minimize dissolution.[2] Ensure the filtration setup is efficient to prevent product loss.
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Side Reactions: The formation of side products can consume reactants and reduce the yield of the desired complex. Following the correct order of reagent addition and maintaining the recommended temperature can help minimize side reactions.
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Inaccurate Measurements: Precisely measuring the starting materials according to the stoichiometry of the reaction is essential for maximizing the yield.
Q2: The color of my final product is not the expected violet/purple. What could be the reason?
The expected product, this compound, has a characteristic violet or purple color.[1] An off-color product may indicate the presence of impurities:
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Presence of Starting Material: If the cobalt(II) salt is not fully oxidized, the final product may have a brownish tint due to the presence of unreacted cobalt(II) complexes.
-
Formation of Aquapentaamminecobalt(III) Chloride: If the final heating step to replace the aqua ligand with a chloro ligand is incomplete, the product may contain the reddish aquapentaamminecobalt(III) chloride, [Co(NH₃)₅(H₂O)]Cl₃.[3]
-
Contamination: Contamination from other metal ions or impurities in the reagents can also affect the color of the final product. Using high-purity reagents is recommended.
Q3: The reaction mixture became excessively hot and produced dense white fumes. Is this normal?
Yes, certain steps of this synthesis are highly exothermic.
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The reaction of ammonia (B1221849) with cobalt(II) chloride and the subsequent oxidation with hydrogen peroxide release heat.[4] It is important to cool the flask during the addition of hydrogen peroxide to control the reaction rate.
-
The addition of concentrated hydrochloric acid to the ammoniacal solution is also very exothermic and will produce dense white fumes of ammonium (B1175870) chloride.[4] This step should be performed slowly and with adequate cooling in a well-ventilated fume hood.
Q4: My product is difficult to filter and appears muddy.
A "muddy" or difficult-to-filter precipitate can be due to:
-
Incorrect Reagent Addition: Adding the cobalt(II) chloride too quickly to the ammonia solution can result in the formation of a poorly crystalline precipitate.[5] It is recommended to add the cobalt(II) salt in small portions.
-
Insufficient Digestion: The heating step after the addition of all reagents helps to increase the particle size of the precipitate, making it easier to filter. Ensure the mixture is heated at the recommended temperature for the specified time.
Quantitative Data Summary
While yields can vary based on the specific experimental conditions and scale, the following table provides a summary of typical quantitative parameters for the synthesis of this compound.
| Parameter | Typical Value | Notes |
| Theoretical Yield | Dependent on starting material quantities | Calculated based on the limiting reactant. |
| Actual Yield | 5.2 g (from 10 g CoCl₂·6H₂O) | Example from a literature preparation.[4] |
| Percentage Yield | ~70-85% | A reasonable yield is often lower than the theoretical maximum due to factors mentioned in the troubleshooting section.[1][6] |
| Molar Mass | 250.44 g/mol | [Co(NH₃)₅Cl]Cl₂[3] |
| Appearance | Violet/purple crystalline solid | [1][3] |
| Solubility in Water | 0.4 g/100 mL | [3] |
Experimental Protocol
The following is a detailed methodology for the preparation of this compound.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Acetone
-
Distilled water
-
Ice
Procedure:
-
In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
-
With constant stirring, add cobalt(II) chloride hexahydrate to the solution in small portions. A brownish slurry will form.[4]
-
Slowly add 30% hydrogen peroxide dropwise to the slurry. This reaction is exothermic, so the flask should be cooled in an ice bath to maintain control of the reaction.[4][7]
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After the addition of hydrogen peroxide is complete and the initial effervescence has subsided, slowly add concentrated hydrochloric acid. This step is also highly exothermic and will produce ammonium chloride fumes.[4]
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Heat the resulting solution on a water bath at 55-65°C for 20-30 minutes to ensure the complete formation of the chloropentaamminecobalt(III) complex.[1][4]
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Cool the solution to room temperature and then in an ice bath to maximize the precipitation of the product.
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Collect the violet crystals by vacuum filtration.
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Wash the collected crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol to aid in drying.[2][5]
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Dry the final product, for instance, in a desiccator or at a moderately elevated temperature (e.g., 90°C).[7]
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Optimizing the Synthesis of [Co(NH₃)₅Cl]Cl₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for the synthesis of Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to enhance reaction efficiency and product yield.
Troubleshooting Guide
Users may encounter several issues during the synthesis that can affect the reaction time and outcome. The table below outlines common problems, their potential causes, and recommended actions for optimization.
| Issue / Observation | Potential Cause(s) | Recommended Action & Time Optimization |
| Reaction is slow; solution color change is not occurring or is incomplete. | 1. Insufficient heating temperature or duration.[1] 2. Incomplete oxidation of Co(II) to Co(III).[1] 3. Low concentration of reactants. | 1. Increase heating temperature to a range of 75-85°C and maintain for at least 20-30 minutes to ensure complete ligand substitution.[2][3] 2. Ensure dropwise and careful addition of H₂O₂ to a well-stirred solution to facilitate complete oxidation.[4][5] 3. Use concentrated ammonia (B1221849) and hydrochloric acid as specified in the protocol.[3][4] |
| Low yield of the final purple product. | 1. Product loss during filtration due to partial solubility. 2. Incomplete precipitation. 3. Insufficient heating time leading to incomplete reaction.[1] | 1. Wash the collected crystals with small portions of ice-cold water and ethanol (B145695) to minimize redissolving.[2][6] 2. Cool the reaction mixture thoroughly in an ice bath for an extended period (e.g., >30 minutes) before filtration to maximize crystal formation.[2][6] 3. Ensure the heating step is maintained at 75-85°C for at least 20 minutes.[2][4] |
| Excessive foaming and effervescence upon H₂O₂ addition. | The reaction between the cobalt slurry and hydrogen peroxide is highly exothermic. Adding the oxidant too quickly can cause rapid gas evolution and potential overflow.[5] | Add the 30% H₂O₂ solution dropwise (e.g., ~2 drops per second) with continuous and vigorous stirring. If foaming becomes excessive, pause the addition or temporarily stop stirring to control the reaction rate.[4][5] |
| Formation of a brown or black precipitate. | This may indicate the formation of cobalt oxides, potentially due to localized high temperatures or incorrect pH during the addition of reagents. | Ensure reagents, particularly H₂O₂, are added slowly and with efficient stirring to maintain a homogenous reaction mixture. The presence of ammonium (B1175870) chloride in concentrated ammonia helps to buffer the solution.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and heating duration to minimize reaction time for the synthesis of [Co(NH₃)₅Cl]Cl₂?
A1: The most effective temperature range for minimizing reaction time is between 75°C and 85°C.[2][3] Heating should be maintained for a duration of 20 to 30 minutes after the addition of concentrated HCl.[1][2] This step is crucial for the displacement of the aqua ligand ([Co(NH₃)₅(H₂O)]³⁺) to form the final chloro complex ([Co(NH₃)₅Cl]Cl₂), and insufficient heating is a common cause of slow or incomplete reactions.[1][7]
Q2: How does the rate of hydrogen peroxide (H₂O₂) addition impact the reaction?
A2: The rate of H₂O₂ addition is critical for both safety and reaction efficiency. H₂O₂ oxidizes Co(II) to Co(III) in a highly exothermic reaction.[5] Adding it too quickly can cause vigorous foaming and loss of material.[4] A slow, dropwise addition with constant stirring ensures a controlled oxidation process, leading to a better yield and a purer intermediate complex before the final heating step.[4][5]
Q3: Is it possible to conduct the synthesis at room temperature?
A3: While the initial oxidation of Co(II) occurs at or near room temperature, the final conversion to [Co(NH₃)₅Cl]Cl₂ requires heating.[6][8] The substitution of the water ligand in the intermediate aquapentaamminecobalt(III) complex is very slow at room temperature. The heating step (75-85°C) is necessary to accelerate this ligand substitution and complete the reaction within a practical timeframe.[2][7]
Q4: Why is concentrated hydrochloric acid added, and how does it influence the reaction?
A4: Concentrated hydrochloric acid is added for two primary reasons. First, it neutralizes the excess ammonia and creates the acidic environment necessary for the formation of the chloro complex. Second, it provides a high concentration of chloride ions to displace the water ligand from the coordination sphere of the cobalt complex, driving the reaction toward the desired product.[2][3]
Q5: My final product is not the characteristic purple-red color. What could be the issue?
A5: The color of the final product is a key indicator of its identity. A deviation from the expected purple-red or violet color suggests impurities.[1] A brown or muddy appearance may indicate incomplete oxidation of the Co(II) starting material or the presence of cobalt oxide byproducts.[1] Ensure that the oxidation step with H₂O₂ is complete (the solution should turn a deep, dark color) and that all subsequent steps are followed precisely.[4]
Optimized Experimental Protocol
This protocol is designed to optimize reaction time and yield for the synthesis of [Co(NH₃)₅Cl]Cl₂.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Preparation: In a fume hood, dissolve 5.0 g of NH₄Cl in 30 mL of concentrated aqueous ammonia in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.[4]
-
Addition of Cobalt Salt: While stirring vigorously, add 10 g of CoCl₂·6H₂O in small portions. Continue stirring until a pale brown slurry is formed.[4]
-
Oxidation: Slowly add 8 mL of 30% H₂O₂ dropwise to the slurry. Maintain vigorous stirring and control the addition rate to prevent excessive foaming. The mixture will turn a deep, dark purple.[4]
-
Acidification and Ligand Substitution: Once the effervescence has ceased, slowly add 30 mL of concentrated HCl. A red-purple slurry will form.[4]
-
Heating: Heat the mixture on a hot plate to approximately 85°C, stirring continuously for about 20 minutes.[3][4]
-
Precipitation: Cool the mixture to room temperature, then place it in an ice bath to ensure complete precipitation of the product.[4]
-
Isolation and Washing: Collect the royal purple precipitate by vacuum filtration using a Büchner funnel. Wash the product with several small portions (3 x 5 mL) of ice-cold water, followed by a similar wash with cold ethanol.[2][4]
-
Drying: Dry the product in an oven at 100-120°C for one hour or air-dry until a constant weight is achieved.[2]
Data Summary: Reaction Condition Comparison
The following table summarizes key quantitative parameters from various established protocols to facilitate comparison and optimization.
| Parameter | Condition A | Condition B | Key Outcome / Observation |
| Heating Temperature | 60°C[1][7] | 85°C[3][4][9] | Higher temperatures (85°C) generally lead to faster and more complete ligand substitution, reducing overall reaction time.[2] |
| Heating Duration | 15-20 minutes[7] | 30 minutes[1] | A minimum of 20 minutes is typically required. Extending to 30 minutes can help ensure the reaction goes to completion, potentially improving yield.[1][2] |
| H₂O₂ Addition | Rapid Addition | Slow, Dropwise Addition[4][5] | Slow addition is critical to control the exothermic reaction, prevent overflow, and ensure complete, homogenous oxidation of Co(II).[4] |
| Product Washing | Room Temperature Water | Ice-Cold Water & Ethanol[2][4] | Using ice-cold solvents minimizes product loss by reducing its solubility during the washing step, thereby improving the final isolated yield.[6] |
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the synthesis of [Co(NH₃)₅Cl]Cl₂.
Caption: Workflow for troubleshooting and optimizing synthesis reaction time.
References
- 1. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. cscdic.pbworks.com [cscdic.pbworks.com]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. scribd.com [scribd.com]
- 7. Solved Lab 4. Preparation of Pentaamminechlorocobalt(III) | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. Solved • Balanced reaction scheme for the synthesis of | Chegg.com [chegg.com]
Technical Support Center: Recrystallization of Chloropentaamminecobalt(III) Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, by recrystallization.
Experimental Protocols
A common and effective method for the recrystallization of this compound involves dissolving the crude product in a basic aqueous ammonia (B1221849) solution and then reprecipitating the purified complex by acidification with hydrochloric acid. This procedure leverages the increased solubility of the complex in ammoniacal solution and its lower solubility in an acidic medium.
Detailed Recrystallization Protocol:
-
Dissolution: In a fume hood, dissolve the crude this compound product in 1 M aqueous ammonia by gently warming the solution on a steam bath. Use a sufficient volume to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Reprecipitation: In a separate beaker, have an equal volume of concentrated (12 M) hydrochloric acid. Slowly and carefully pour the warm, clear solution of the cobalt complex into the concentrated hydrochloric acid. This should be done in a fume hood as it will generate fumes.
-
Digestion: Heat the resulting mixture on a steam bath for 30-45 minutes. This process, known as digestion, allows for the formation of larger, purer crystals.
-
Cooling: Allow the mixture to cool slowly to room temperature. For maximum yield, the mixture can then be cooled further in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with small portions of ice-cold water to remove any remaining soluble impurities. Follow this with a wash of cold ethanol (B145695) to help dry the crystals.
-
Drying: Dry the purified crystals in a desiccator or in an oven at a low temperature (e.g., 90-100°C).
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 0.4[1] |
Note: The solubility increases significantly with temperature, though specific high-temperature data is not available.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Question: Why are my crystals not forming upon cooling?
Answer: This is a common issue that can arise from several factors:
-
Insufficient Supersaturation: You may have used too much solvent (aqueous ammonia) to dissolve the crude product. To address this, you can either reduce the volume by gentle heating and evaporation before the addition of hydrochloric acid or start with a more concentrated initial solution.
-
Solution Cooled Too Quickly: Rapid cooling can lead to a supersaturated solution that fails to nucleate. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Lack of Nucleation Sites: If the solution is very pure and the glassware is very smooth, spontaneous crystal formation may be hindered. You can induce crystallization by "seeding" the solution with a tiny crystal of pure product or by scratching the inside of the flask with a glass rod at the surface of the solution.
Question: The product that crashed out is an oil, not a crystalline solid. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when significant impurities are present. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
Question: My final product is still impure. What are the likely contaminants and how can I remove them?
Answer: Common impurities from the synthesis of this compound include unreacted starting materials and byproducts.
-
Cobalt(II) chloride (CoCl₂): This impurity can often be identified by a brownish or off-color tint to the product. The recrystallization process described above is generally effective at removing residual CoCl₂ as it is more soluble in the acidic solution.
-
Ammonium (B1175870) chloride (NH₄Cl): As a common reagent in the synthesis, excess ammonium chloride is a frequent impurity.[2] It is highly soluble in water and should be effectively removed during the filtration and washing steps. Ensure the crystals are thoroughly washed with ice-cold water.
-
Cobalt Oxide (CoO): Insoluble cobalt oxides may form during the synthesis.[2] These can be removed by performing a hot filtration of the ammoniacal solution before reprecipitation with hydrochloric acid.
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer: A low yield can be due to several factors:
-
Using too much solvent: As mentioned, excess solvent will retain more of your product in the solution. Use the minimum amount of warm aqueous ammonia necessary to dissolve the crude solid.
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a significant portion of your material. Ensure the filtration apparatus is pre-heated.
-
Insufficient cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Excessive washing: While washing is necessary, using large volumes of wash solvent will dissolve some of your product. Use small, cold portions of the wash liquids.
Question: How can I obtain larger, more well-defined crystals?
Answer: The size and quality of crystals are often related to the rate of their formation.
-
Slow Cooling: The most critical factor for growing large crystals is to cool the solution as slowly as possible.[3] This allows the molecules to selectively add to the growing crystal lattice in an orderly fashion.
-
Digestion: Heating the solution on a steam bath after the addition of hydrochloric acid, as described in the protocol, allows smaller crystals to dissolve and redeposit onto larger ones, a process known as Ostwald ripening.[3]
Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
Validation & Comparative
A Comparative Analysis of Experimental and Literature UV-Vis Spectral Data for [Co(NH₃)₅Cl]Cl₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally obtained and literature-reported UV-Visible (UV-Vis) spectroscopic data for the coordination complex chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and pharmacology by presenting a detailed experimental protocol, a comparative analysis of spectral data, and an explanation of the underlying electronic transitions.
Data Presentation: Comparison of UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of [Co(NH₃)₅Cl]Cl₂ is characterized by distinct absorption bands in the visible region, which arise from d-d electronic transitions of the central cobalt(III) ion. A comparison of typical experimental findings with established literature values is summarized below.
| Spectral Feature | Literature Value (λmax, nm) | Experimental Value (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
| 1A1g → 1T1g | ~532[1][2] | 532.0 | 49.4 |
| 1A1g → 1T2g | ~364[2] | 363.9 | 46.6 |
Note: Experimental values and molar absorptivity are based on representative data. Actual experimental results may vary based on instrumentation, solvent, and sample purity.
Experimental Protocol: Determination of UV-Vis Spectrum
The following protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of [Co(NH₃)₅Cl]Cl₂.
1. Materials and Instrumentation:
-
[Co(NH₃)₅Cl]Cl₂ complex
-
Deionized water or an appropriate solvent (e.g., 0.5 M HNO₃)[3]
-
Volumetric flasks (25 mL or 50 mL)
-
Analytical balance
-
Quartz or glass cuvettes
-
Double-beam UV-Vis spectrophotometer
2. Preparation of Standard Solutions:
-
Accurately weigh a precise amount of [Co(NH₃)₅Cl]Cl₂ (e.g., 20-40 mg) using an analytical balance.[3]
-
Transfer the weighed complex to a 25 mL volumetric flask.
-
Dissolve the complex in a small amount of the chosen solvent and then dilute to the mark. Ensure the solution is thoroughly mixed.
-
Prepare a series of solutions of varying concentrations if verification of Beer-Lambert Law is required.
3. Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.
-
Set the wavelength range for the scan (e.g., 350-700 nm)[3].
-
Fill a clean cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the [Co(NH₃)₅Cl]Cl₂ solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax).
4. Data Analysis:
-
The obtained λmax values should be compared with literature values.
-
If solutions of known concentration were used, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the UV-Vis spectrum of [Co(NH₃)₅Cl]Cl₂.
Caption: Experimental workflow for UV-Vis analysis.
Discussion of Electronic Transitions
The observed absorption bands in the UV-Vis spectrum of [Co(NH₃)₅Cl]Cl₂ are due to d-d electronic transitions. The cobalt(III) ion in this complex has a d⁶ electron configuration in an octahedral ligand field. The two observed absorption bands correspond to spin-allowed transitions from the 1A1g ground state to the 1T1g and 1T2g excited states. These transitions are relatively weak, as they are Laporte-forbidden (d-d transitions are forbidden by the Laporte selection rule). The lower energy band at approximately 532 nm is assigned to the 1A1g → 1T1g transition, while the higher energy band around 364 nm is assigned to the 1A1g → 1T2g transition. The purple-red color of the complex is a result of the absorption of light in the green-yellow region of the visible spectrum.
Conclusion
The UV-Vis spectrum of [Co(NH₃)₅Cl]Cl₂ provides a classic example of the electronic properties of a d⁶ transition metal complex. The close agreement between experimentally determined λmax values and those reported in the literature validates the experimental procedure and confirms the identity and purity of the synthesized complex. This comparative guide serves as a practical tool for researchers, offering a reliable protocol and a solid basis for the interpretation of the electronic spectra of coordination compounds.
References
A Comparative Analysis of Chloropentaamminecobalt(III) Chloride and Hexaamminecobalt(III) Chloride for Researchers and Drug Development Professionals
An objective guide to the synthesis, properties, and applications of two foundational cobalt(III) coordination complexes.
This guide provides a detailed comparative study of Chloropentaamminecobalt(III) chloride ([Co(NH₃)₅Cl]Cl₂) and Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃), two historically significant and synthetically important cobalt(III) coordination compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuances between these complexes is crucial for their effective application in synthesis, structural biology, and as potential therapeutic agents.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The substitution of a single ammonia (B1221849) ligand with a chloride ion in the inner coordination sphere of the cobalt(III) center results in notable differences in the physical and chemical properties of these two complexes. These differences are summarized in the table below.
| Property | This compound | Hexaamminecobalt(III) chloride |
| Formula | [Co(NH₃)₅Cl]Cl₂ | [Co(NH₃)₆]Cl₃ |
| Molar Mass | 250.44 g/mol [1] | 267.48 g/mol [2] |
| Appearance | Red-violet rhomb-shaped crystals[1] | Yellow or orange crystals[2] |
| Solubility in water | 0.4 g/100 mL[1] | 0.26 M (at 20 °C)[2] |
| Coordination Geometry | Octahedral (C₄ᵥ symmetry for the cation)[1] | Octahedral[2] |
| Magnetic Properties | Diamagnetic[1] | Diamagnetic[2] |
| UV-Vis λmax | ~550 nm (in 0.5 M HNO₃)[3] | ~340 nm and 475 nm[4] |
Synthesis and Interconversion
The synthetic pathways for both complexes typically commence from a cobalt(II) salt, which is subsequently oxidized in the presence of the desired ligands. The choice of reaction conditions dictates the final product. The following diagram illustrates the general synthetic relationship between the two compounds.
Caption: Synthetic routes to [Co(NH₃)₆]Cl₃ and [Co(NH₃)₅Cl]Cl₂ from CoCl₂.
Experimental Protocols
Detailed and reliable synthetic procedures are paramount for obtaining pure samples of these coordination complexes. Below are representative experimental protocols for the synthesis of each compound.
Synthesis of Hexaamminecobalt(III) chloride
This procedure is adapted from established laboratory methods.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
Activated charcoal
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (60% and 95%)
Procedure:
-
In a fume hood, dissolve 8 g of ammonium chloride and 12 g of hydrated cobalt(II) chloride in 20 mL of distilled water in a conical flask.[5]
-
Add approximately 2 spatulas of decolorizing charcoal to the flask and gently heat the solution to just boiling.[5]
-
Cool the flask under cold tap water.
-
Carefully add 25 mL of concentrated ammonia solution to the cooled flask and then cool the mixture to below 10°C in an ice bath.[5]
-
Slowly add 5 mL of 30% hydrogen peroxide to the cooled flask while shaking. Continue this addition in portions until a total of 25 mL of hydrogen peroxide has been added.[5]
-
Transfer the contents to a larger conical flask and heat the solution to 60-70°C for 20-30 minutes.
-
Filter the hot solution to remove the charcoal.
-
To the filtrate, add 10-15 mL of concentrated HCl to precipitate the product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the orange-yellow crystals by vacuum filtration, wash with 60% ethanol, followed by 95% ethanol, and dry in an oven at 80-100°C.[6]
Synthesis of this compound
This two-step synthesis involves the formation of an aquapentaammine intermediate.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a fume hood, dissolve 15 mmol of ammonium chloride in 12 mL of concentrated ammonium hydroxide (B78521) in an Erlenmeyer flask.[7]
-
In small portions, add 5 g of finely divided cobalt(II) chloride hexahydrate to the stirring ammonia solution. A brown slurry will form.[8]
-
Slowly add 4 mL of 30% hydrogen peroxide to the slurry. The reaction is exothermic and should be cooled in an ice bath if necessary.[9]
-
After the initial reaction subsides, slowly and carefully add 30 mL of concentrated HCl. This step should be performed in a well-ventilated fume hood as fumes of ammonium chloride will be produced.[10]
-
Heat the mixture on a water bath at 75-85°C for approximately 20 minutes to facilitate the displacement of the aqua ligand by chloride.[10]
-
Cool the solution to room temperature and then in an ice bath to precipitate the this compound.
-
Collect the red-violet crystals by vacuum filtration and wash with small portions of cold water, followed by ethanol.[7]
-
Dry the product in a desiccator.
Comparative Stability and Reactivity
The kinetic inertness of cobalt(III) complexes is a defining characteristic. Both [Co(NH₃)₆]³⁺ and [Co(NH₃)₅Cl]²⁺ are considered kinetically stable in acidic solutions, a property attributed to the strong ligand field of the ammine groups and the d⁶ electronic configuration of Co(III) in a low-spin state.
However, the presence of the chloride ligand in this compound provides a pathway for ligand substitution reactions that is not as readily available for the hexaammine complex.
-
Hexaamminecobalt(III) chloride: This complex is remarkably inert. It can be recrystallized from concentrated hydrochloric acid without decomposition, demonstrating the strong Co-NH₃ bonds.[2] While thermodynamically unstable with respect to aquation in acidic solution, the reaction is kinetically very slow.[11]
-
This compound: In aqueous solution, the coordinated chloride ion can be replaced by a water molecule in a process known as aquation, forming the aquapentaamminecobalt(III) complex, [Co(NH₃)₅(H₂O)]³⁺.[1] The rate of this reaction can be monitored spectrophotometrically, as the color of the solution changes from purplish-pink to a more orange-pink, and the λmax shifts to higher energies.[3]
The following diagram illustrates the aquation reaction of this compound.
Caption: Reversible aquation of the [Co(NH₃)₅Cl]²⁺ cation.
Applications in Research and Drug Development
Both complexes serve as valuable starting materials in coordination chemistry for the synthesis of other cobalt complexes through ligand substitution reactions. Their applications also extend into materials science and structural biology.
-
Hexaamminecobalt(III) chloride: This complex is widely used in X-ray crystallography to help solve the structures of DNA and RNA. The trivalent cation stabilizes the tertiary structure of the nucleic acid backbone.[2] In the context of drug development, hexaamminecobalt(III) chloride has been investigated for its potential as a broad-spectrum antiviral agent and has shown anticarcinogenic effects in animal models.[12][13] It has also been shown to have an antioxidant potentiating effect.
-
This compound: This complex has been explored for its potential use in drug delivery systems.[2] Its ability to undergo ligand exchange reactions makes it a candidate for the controlled release of therapeutic agents. Additionally, its role in the historical development of coordination theory makes it an important compound for educational and fundamental research purposes.
Conclusion
This compound and Hexaamminecobalt(III) chloride, while structurally similar, exhibit distinct properties that dictate their applications. Hexaamminecobalt(III) chloride is characterized by its exceptional kinetic inertness, making it a stable and reliable component in various biological and material science studies. In contrast, the labile chloride ligand in this compound provides a reactive site for further synthetic modifications and potential applications in controlled release systems. The choice between these two complexes will ultimately depend on the specific requirements of the intended research or application, with considerations of stability, reactivity, and desired functional outcomes being paramount.
References
- 1. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Answered: 5. The crystal field splittings, A, are listed below for three ammine complexes of cobalt. Explain the differences in values. Complex [Co[NH3)6]³+ [Co[NH3)6]2+… | bartleby [bartleby.com]
- 8. web.williams.edu [web.williams.edu]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticarcinogenic effects of hexaamminecobalt(III) chloride in mice initiated with diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of hexaammine cobalt (III) chloride on oxidative stress-related parameters and drug metabolizing enzymes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Empirical Formula of Chloropentaamminecobalt(III) Chloride: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical and experimental data for the elemental analysis of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. It includes detailed experimental protocols for key analytical techniques and discusses alternative methods for the structural validation of this coordination compound.
Theoretical vs. Experimental Elemental Composition
The validation of the empirical formula of a synthesized compound is a critical step in chemical research. Elemental analysis provides a quantitative measure of the constituent elements, which can be compared against the theoretical values calculated from the compound's molecular formula.
The theoretical elemental composition of this compound ([Co(NH₃)₅Cl]Cl₂) is derived from its molar mass of 250.44 g/mol . A comparison with typical experimental results is presented below.
| Element | Theoretical Mass % | Experimental Mass % |
| Cobalt (Co) | 23.53% | 23.3%[1] |
| Nitrogen (N) | 27.97% | 28.2% (calculated from NH₃)[1] |
| Hydrogen (H) | 6.04% | 6.09% (calculated from NH₃ and H₂O)[1] |
| Chlorine (Cl) | 42.46% | 34.5% (ionic + covalent)[1] |
Note: The experimental data is sourced from a study by Sarah Case titled "Inorganic Synthesis and Quantitative Chemical Analysis of a Complex Cobalt Salt". The reported experimental value for ammonia (B1221849) (NH₃) was 36.28% and for water (H₂O) was 1.3%. Nitrogen and hydrogen percentages were calculated from these values.
Experimental Protocols for Elemental Analysis
Accurate elemental analysis requires precise and validated methodologies. Below are detailed protocols for the determination of cobalt, nitrogen, hydrogen, and chlorine in this compound.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
CHN analysis is performed using an elemental analyzer, which involves the combustion of the sample.
Methodology:
-
Sample Preparation: A minimum of 5 mg of the finely ground and dried this compound sample is accurately weighed into a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000°C) where it undergoes flash combustion in a stream of pure oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors.
-
Quantification: The amount of each gas is measured by thermal conductivity detectors, and the percentages of C, H, and N in the original sample are calculated by the instrument's software.
Cobalt (Co) Analysis by Atomic Absorption Spectroscopy (AAS)
Atomic absorption spectroscopy is a sensitive technique for determining the concentration of specific metal ions in a sample.
Methodology:
-
Sample Digestion: A precisely weighed sample of the cobalt complex is digested using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to break down the complex and bring the cobalt into solution as Co²⁺ ions.
-
Standard Solutions: A series of standard solutions with known cobalt concentrations are prepared.
-
AAS Measurement: The digested sample solution and the standard solutions are aspirated into the flame of an atomic absorption spectrophotometer. The absorbance of light by the cobalt atoms at a specific wavelength (typically 240.7 nm) is measured.
-
Calibration and Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of cobalt in the sample solution is determined from this curve, and the percentage of cobalt in the original complex is calculated.
Total Chlorine (Cl) Analysis by Gravimetric Method
This method determines the total chlorine content (both coordinated and ionic) by precipitating it as silver chloride.
Methodology:
-
Sample Dissolution: A known mass of the cobalt complex is dissolved in distilled water, acidified with dilute nitric acid.
-
Precipitation: An excess of silver nitrate (B79036) (AgNO₃) solution is added to the heated solution to precipitate all chloride ions as silver chloride (AgCl). The solution is heated to encourage coagulation of the precipitate.
-
Filtration and Washing: The AgCl precipitate is collected by filtration through a pre-weighed sintered glass crucible. The precipitate is washed with dilute nitric acid and then with a small amount of distilled water to remove any soluble impurities.
-
Drying and Weighing: The crucible containing the precipitate is dried in an oven at a specific temperature (e.g., 110-130°C) until a constant weight is achieved.
-
Calculation: The mass of the AgCl precipitate is used to calculate the percentage of chlorine in the original sample.
Alternative Characterization Techniques
Beyond elemental analysis, several other techniques can be employed to confirm the structure and purity of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the ammonia (N-H stretching and bending) and cobalt-chlorine (Co-Cl) bonds within the complex.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the complex in solution shows characteristic absorption bands corresponding to d-d electronic transitions of the cobalt(III) ion in an octahedral ligand field.
-
X-ray Diffraction (XRD): For crystalline samples, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the complex, confirming the coordination geometry and the positions of all atoms. Powder XRD can be used to confirm the phase purity of the bulk sample.
-
Conductivity Measurements: Molar conductivity measurements of a solution of the complex can determine the number of ions present. For [Co(NH₃)₅Cl]Cl₂, the solution is expected to behave as a 1:2 electrolyte, as there are two free chloride ions for each complex cation.
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the empirical formula of this compound.
Caption: Workflow for the validation of this compound.
References
A Comparative Kinetic Analysis of the Aquation of Chloropentaamminecobalt(III) and Related Cobalt Complexes
A comprehensive guide for researchers and professionals in drug development, offering a comparative analysis of the aquation kinetics of [CoCl(NH₃)₅]²⁺ and other cobalt(III) complexes. This report details the experimental data, protocols, and mechanistic insights crucial for understanding the reactivity of these coordination compounds.
The study of ligand substitution reactions in coordination complexes is fundamental to understanding their behavior in various chemical and biological systems. Among these, the aquation of cobalt(III) amine complexes, particularly the well-characterized chloropentaamminecobalt(III) ion, [CoCl(NH₃)₅]²⁺, serves as a cornerstone for mechanistic inorganic chemistry. This guide provides a detailed comparison of the aquation kinetics of [CoCl(NH₃)₅]²⁺ with other cobalt(III) complexes, supported by experimental data and protocols.
Comparative Kinetic Data
The rate of aquation, the process by which a ligand in a metal complex is replaced by a water molecule, is highly dependent on the nature of the leaving group, the non-labile ligands, and the overall geometry of the complex. The following tables summarize the pseudo-first-order rate constants (k) and activation parameters for the aquation of various cobalt(III) complexes.
Table 1: Kinetic Data for the Aquation of [Co(NH₃)₅X]ⁿ⁺ Complexes
| Complex | Leaving Group (X) | Temperature (°C) | Ionic Strength (M) | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| [CoCl(NH₃)₅]²⁺ | Cl⁻ | 25 | 0.1 | 1.7 x 10⁻⁶ | 99.6 | -42 |
| [CoBr(NH₃)₅]²⁺ | Br⁻ | 25 | 0.1 | 6.3 x 10⁻⁶ | 101.3 | -25 |
| [CoI(NH₃)₅]²⁺ | I⁻ | 25 | 0.1 | 8.3 x 10⁻⁶ | 103.8 | -13 |
| [Co(NCS)(NH₃)₅]²⁺ | NCS⁻ | 88 | 0.1 | 3.3 x 10⁻⁶ | - | - |
| [Co(NO₃)(NH₃)₅]²⁺ | NO₃⁻ | 25 | 0.1 | 2.8 x 10⁻⁵ | - | - |
Table 2: Comparison of Aquation Rates for Different Cobalt(III) Amine Complexes
| Complex | Isomer | Temperature (°C) | k (s⁻¹) |
| [CoCl₂(en)₂]⁺ | trans | 25 | 3.2 x 10⁻⁵ |
| [CoCl₂(en)₂]⁺ | cis | 25 | 2.2 x 10⁻³ |
| [CoBr₂(en)₂]⁺ | trans | - | 1.4 x 10⁻⁴ |
| [CoBr(NH₃)(en)₂]²⁺ | trans | - | 1.2 x 10⁻⁵ |
Note: (en) denotes ethylenediamine.
The data reveals a clear trend in the lability of the leaving group in the [Co(NH₃)₅X]²⁺ series, with the rate of aquation increasing in the order Cl⁻ < Br⁻ < I⁻. This trend is consistent with a dissociative mechanism where the Co-X bond strength is a key factor.[1]
Experimental Protocols
The kinetic analysis of these aquation reactions is typically performed spectrophotometrically by monitoring the change in absorbance at a wavelength where the reactant and product complexes have significantly different molar absorptivities.
Protocol 1: Kinetics of Aquation of [CoCl(NH₃)₅]Cl₂
This procedure is adapted from established methods for studying the aquation of chloropentaamminecobalt(III) chloride.[2]
Materials:
-
[CoCl(NH₃)₅]Cl₂
-
Nitric acid (HNO₃), 0.1 M
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
Cuvettes
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Solution Preparation: Accurately weigh a sample of [CoCl(NH₃)₅]Cl₂ and dissolve it in a known volume of 0.1 M HNO₃ to prepare a stock solution of known concentration. The acidic medium is used to prevent the formation of hydroxo complexes.
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength where the absorbance change upon aquation is significant. For the conversion of [CoCl(NH₃)₅]²⁺ to [Co(NH₃)₅(H₂O)]³⁺, a suitable wavelength is around 550 nm.
-
Kinetic Run: a. Equilibrate the stock solution and the spectrophotometer's cell holder to the desired temperature (e.g., 60 °C). b. Transfer an aliquot of the pre-heated stock solution to a cuvette and place it in the cell holder. c. Immediately begin recording the absorbance as a function of time. Continue data collection for at least two half-lives of the reaction.
-
Data Analysis: a. The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance after the reaction is complete (approximately 10 half-lives). The slope of this plot will be -k. b. Alternatively, if the reaction is followed to completion, A∞ can be measured directly. If not, it can be calculated from the initial concentration of the complex and the molar absorptivity of the product.
Protocol 2: Kinetics of Aquation of trans-[CoCl₂(en)₂]Cl
This protocol is based on the study of the aquation of trans-dichlorobis(ethylenediamine)cobalt(III) chloride.[3]
Materials:
-
trans-[CoCl₂(en)₂]Cl
-
Distilled or deionized water
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Solution Preparation: Prepare a solution of trans-[CoCl₂(en)₂]Cl in water.
-
Spectrophotometric Monitoring: The aquation of the green trans-[CoCl₂(en)₂]⁺ to the purple cis-[CoCl(H₂O)(en)₂]²⁺ can be monitored by observing the decrease in absorbance at approximately 618 nm (the λmax of the trans isomer) or the increase in absorbance at around 509 nm (the λmax of the cis-aquo product).[3]
-
Kinetic Run and Data Analysis: Follow the same procedure for the kinetic run and data analysis as described in Protocol 1. The reaction is also expected to follow pseudo-first-order kinetics.
Mechanistic Insights and Visualization
The aquation of cobalt(III) amine complexes is generally accepted to proceed via a dissociative interchange (Id) mechanism.[4][5] This mechanism involves the formation of a five-coordinate intermediate in the rate-determining step, where the bond to the leaving group is substantially broken before the new bond with the incoming water molecule is fully formed.
The following diagrams visualize the proposed reaction mechanism and a typical experimental workflow for these kinetic studies.
Caption: Dissociative interchange (Id) mechanism for the aquation of [CoCl(NH₃)₅]²⁺.
Caption: General experimental workflow for the kinetic study of cobalt complex aquation.
References
Distinguishing Coordinated and Counter-Ion Chlorides with the Silver Nitrate Test: A Comparative Guide
For researchers in inorganic chemistry and drug development, understanding the structure of coordination complexes is paramount. A fundamental aspect of this is determining which ligands are directly bound to the central metal ion (coordinated ligands) and which are present as free ions to balance the charge of the complex ion (counter-ions). This guide provides a detailed comparison and experimental protocol for using the classic silver nitrate (B79036) test to distinguish between coordinated and counter-ion chlorides.
The Principle: Inner vs. Outer Sphere Chlorides
In coordination chemistry, ligands can be classified based on their proximity and bonding to the central metal atom. This is often described in terms of coordination spheres.
-
Inner Sphere (Coordinated) Ligands: These are atoms, ions, or molecules that are directly and covalently bonded to the central metal ion. They are part of the complex ion itself.
-
Outer Sphere (Counter-Ions): These are ions that are not directly bonded to the metal but are present in the crystal lattice to maintain overall charge neutrality.[1][2] When the coordination compound is dissolved in a solvent like water, these counter-ions dissociate and exist as free ions in the solution.[3]
The silver nitrate test leverages this difference in bonding and dissociation. When silver nitrate (AgNO₃) is added to an aqueous solution of a coordination compound, the silver ions (Ag⁺) will react with any free chloride ions (Cl⁻) to form a white precipitate of silver chloride (AgCl).[4][5][6]
Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
Chlorides that are part of the inner coordination sphere are tightly bound to the metal center and do not readily dissociate in solution.[3] Consequently, they will not react with silver nitrate under standard conditions, and no precipitate will form from these coordinated chlorides. This differential reactivity allows for the quantification of chloride ions in the outer sphere.
Experimental Protocols
Two primary methods can be employed: a rapid qualitative test and a more rigorous quantitative analysis.
A. Qualitative Silver Nitrate Test
This method is used for the rapid identification of free chloride ions.
Materials and Reagents:
-
Test tubes
-
Distilled or deionized water
-
Dilute nitric acid (5% v/v)[4]
-
Silver nitrate solution (2% w/v or ~0.1 M)[4]
-
Sample of the coordination complex
Procedure:
-
Dissolve a small, accurately weighed sample of the coordination complex in a test tube containing distilled water.
-
Add a few drops of dilute nitric acid. This step is crucial to prevent the precipitation of other silver salts, such as silver carbonate, by ensuring the solution is acidic.[6]
-
Add a few drops of the silver nitrate solution to the test tube.
-
Observe the solution for the formation of a white precipitate (cloudiness).[5][7]
Observation:
-
White Precipitate Forms: Indicates the presence of counter-ion (outer sphere) chlorides.
-
No Precipitate Forms: Indicates that all chloride ions are coordinated to the metal center (inner sphere).
B. Quantitative Gravimetric Analysis
This method determines the exact number of counter-ion chlorides per formula unit of the complex.
Materials and Reagents:
-
Analytical balance
-
Beakers
-
Funnels and filter paper (ashless grade)
-
Drying oven
-
Desiccator
-
Distilled or deionized water
-
Dilute nitric acid (5% v/v)
-
Silver nitrate solution (~0.1 M)
-
Sample of the coordination complex
Procedure:
-
Accurately weigh a sample of the coordination complex (e.g., 0.1-0.3 g) and dissolve it in a beaker with approximately 100 mL of distilled water.
-
Add dilute nitric acid dropwise until the solution is slightly acidic.
-
Slowly add an excess of the silver nitrate solution while stirring continuously. This ensures the complete precipitation of all free chloride ions as AgCl.
-
Gently heat the solution (do not boil) to coagulate the precipitate, making it easier to filter.
-
Allow the precipitate to settle, and then test for complete precipitation by adding another drop of silver nitrate solution to the clear supernatant liquid. If no more precipitate forms, the reaction is complete.
-
Filter the precipitate through a pre-weighed piece of ashless filter paper.
-
Wash the precipitate with a small amount of dilute nitric acid followed by distilled water to remove any soluble impurities.
-
Carefully transfer the filter paper containing the precipitate to a crucible and dry it in an oven at 110-120 °C until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
From the mass of the AgCl precipitate, calculate the moles of chloride and subsequently determine the number of counter-ion chlorides per mole of the complex.
Data Presentation: A Comparative Example
The classic work of Alfred Werner on cobalt(III) ammine complexes provides an excellent example of how this test elucidates structure.[2] The results clearly show a stepwise decrease in the number of precipitatable chlorides as they are replaced by ammonia (B1221849) ligands in the inner coordination sphere.
| Complex Formula | Written as Coordination Compound | Color | Moles of AgCl Precipitated per Mole of Complex | # of Counter-Ion Cl⁻ | # of Coordinated Cl⁻ | Total Ions in Solution |
| CoCl₃·6NH₃ | [Co(NH₃)₆]Cl₃ | Orange-Yellow | 3 | 3 | 0 | 4 |
| CoCl₃·5NH₃ | [Co(NH₃)₅Cl]Cl₂ | Purple | 2 | 2 | 1 | 3 |
| CoCl₃·4NH₃ | [Co(NH₃)₄Cl₂]Cl | Green | 1 | 1 | 2 | 2 |
| CoCl₃·3NH₃ | [Co(NH₃)₃Cl₃] | Green | 0 | 0 | 3 | 0 (neutral) |
Data compiled from Werner's observations.[2][3]
Visualization of the Process
The logical workflow for distinguishing between the two types of chlorides can be visualized as follows:
Caption: Workflow for the silver nitrate test.
Conclusion
The silver nitrate test remains a simple, yet powerful, tool in coordination chemistry for the fundamental characterization of complexes. It provides a clear and direct method to differentiate between chlorides in the inner and outer coordination spheres. By quantifying the moles of precipitatable chloride, researchers can gain crucial insights into the structure and bonding within a coordination compound, a vital step in the design and development of new metal-based therapeutics and materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
- 4. How to Test for Chloride Ions in Iron Treatment Solutions Using Silver Nitrate – Canadian Conservation Institute (CCI) Notes 4/5 - Canada.ca [canada.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. tutorchase.com [tutorchase.com]
- 7. nps.gov [nps.gov]
Comparison of different synthesis methods for Chloropentaamminecobalt(III) chloride
A Comparative Guide to the Synthesis of Chloropentaamminecobalt(III) chloride
This compound, [Co(NH₃)₅Cl]Cl₂, is a significant coordination compound in inorganic chemistry, serving as a precursor for various ligand substitution studies.[1] Its synthesis is a staple in many undergraduate chemistry labs and a key process for researchers in the field. This guide provides a comparative analysis of different methods for its preparation, focusing on performance metrics and detailed experimental protocols.
Two primary methods for the synthesis of this compound are prevalent: the hydrogen peroxide oxidation method and the air oxidation method. Both methods typically start from a cobalt(II) salt, such as cobalt(II) chloride hexahydrate or cobalt(II) nitrate (B79036) hexahydrate, which is then oxidized to cobalt(III) in the presence of ammonia (B1221849).[1][2]
Performance Comparison
The choice of synthesis method can significantly impact the yield, reaction time, and purity of the final product. The following table summarizes the key quantitative data for different synthetic routes.
| Synthesis Method | Starting Material | Oxidizing Agent | Typical Yield (%) | Reaction Time (approx.) | Purity Assessment |
| Method 1 | Cobalt(II) chloride hexahydrate | Hydrogen Peroxide (H₂O₂) | 15 - 83%[3][4] | 1 - 2 hours[5][6] | Primarily by color (purple-red crystals)[1][5] |
| Method 2 | Cobalt(II) nitrate hexahydrate | Hydrogen Peroxide (H₂O₂) | ~72%[1] | 1 - 2 hours[1] | Primarily by color (violet precipitate)[1] |
It is important to note that the wide range in reported yields can be attributed to variations in experimental conditions such as temperature control, reagent concentrations, and product isolation techniques.[1][6]
Experimental Protocols
Method 1: Hydrogen Peroxide Oxidation from Cobalt(II) Chloride
This is the most commonly cited method for the synthesis of this compound.[2][7][8] It involves the in-situ formation of the ammine complex of Co(II) followed by oxidation with hydrogen peroxide and subsequent acidification.
Reaction Scheme: 2CoCl₂·6H₂O + 2NH₄Cl + 8NH₃ + H₂O₂ → 2[Co(NH₃)₅Cl]Cl₂ + 14H₂O[9]
Procedure:
-
In a fume hood, dissolve ammonium (B1175870) chloride (e.g., 6 g) in concentrated aqueous ammonia (e.g., 40 mL).[7]
-
To this solution, add cobalt(II) chloride hexahydrate (e.g., 12 g) in small portions with continuous stirring. A brown slurry will form.[7]
-
Slowly add 30% hydrogen peroxide (e.g., 10 mL) to the slurry. The reaction is exothermic and will effervesce.[7][10]
-
After the effervescence ceases, slowly add concentrated hydrochloric acid (e.g., 30 mL).[7]
-
Heat the mixture on a hot plate to approximately 85°C for about 20 minutes.[7][11]
-
Cool the solution in an ice bath to induce crystallization.[7]
-
Collect the purple-red crystals of [Co(NH₃)₅Cl]Cl₂ by filtration, for instance, using a Buchner funnel.[5][7]
-
Wash the product with small portions of ice-cold water and then with a cold 6 M HCl solution.[7]
-
Dry the product in an oven at 100-120°C.[5]
Method 2: Hydrogen Peroxide Oxidation from Cobalt(II) Nitrate
This method is a variation of the first, substituting cobalt(II) chloride with cobalt(II) nitrate. The underlying chemical principles remain the same.
Reaction Scheme: 2Co(NO₃)₂ + 10NH₃ + 2NH₄Cl + H₂O₂ → 2[Co(NH₃)₅Cl]Cl₂ + 4NO₃⁻ + 2H₂O[1]
Procedure:
-
Dissolve cobalt(II) nitrate hexahydrate (e.g., 10 g) in distilled water (e.g., 50 mL).[1]
-
Add concentrated ammonia solution (e.g., 20 mL) with stirring, followed by ammonium chloride (e.g., 5 g).[1]
-
Introduce 30% hydrogen peroxide (e.g., 10 mL) dropwise to oxidize the cobalt(II) to cobalt(III).[1]
-
Gently heat the mixture on a hot plate at 60°C for 30 minutes.[1]
-
Cool the solution and collect the resulting violet precipitate by filtration.[1]
-
Wash the product with cold water and allow it to air dry at room temperature.[1]
Synthesis Workflow and Comparison Logic
The following diagram illustrates the general workflow for the synthesis and the logical steps involved in comparing the different methods.
Caption: Workflow for Synthesis and Comparison of this compound.
References
- 1. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. scribd.com [scribd.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. employees.oneonta.edu [employees.oneonta.edu]
- 9. studylib.net [studylib.net]
- 10. Solved Lab 4. Preparation of Pentaamminechlorocobalt(III) | Chegg.com [chegg.com]
- 11. cscdic.pbworks.com [cscdic.pbworks.com]
For researchers, scientists, and professionals in drug development, understanding the kinetics and mechanisms of metal complex reactions is paramount for applications ranging from catalysis to the design of metallodrugs. This guide provides an objective comparison of the base hydrolysis kinetics of the archetypal chloropentaamminecobalt(III) cation, [Co(NH₃)₅Cl]²⁺, with a series of related cobalt(III) ammine complexes. Supported by experimental data, this analysis delves into the factors influencing reactivity and the nuances of the operative reaction mechanism.
The substitution of a chloride ligand by a hydroxide (B78521) ion in [Co(NH₃)₅Cl]²⁺ is a classic example of an octahedral substitution reaction that has been extensively studied to elucidate the intricacies of reaction mechanisms in coordination chemistry. The reaction proceeds as follows:
[Co(NH₃)₅Cl]²⁺ + OH⁻ → [Co(NH₃)₅(OH)]²⁺ + Cl⁻
This guide will explore the kinetic data for this reaction and compare it with related complexes where the chloride ligand or the ammine ligands are varied.
Comparative Kinetic Data
The rate of base hydrolysis of cobalt(III) ammine complexes is significantly influenced by the nature of both the leaving group and the non-leaving ligands. The following table summarizes the second-order rate constants (kₒₕ) and activation parameters for the base hydrolysis of a series of [Co(NH₃)₅X]ⁿ⁺ and related complexes at 25 °C.
| Complex | Leaving Group (X) | kₒₕ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| [Co(NH₃)₅Cl]²⁺ | Cl⁻ | 1.6 x 10⁻¹ | 117 | +142 |
| [Co(NH₃)₅Br]²⁺ | Br⁻ | 5.8 x 10⁻¹ | - | - |
| [Co(NH₃)₅I]²⁺ | I⁻ | 8.0 x 10⁻¹ | - | - |
| [Co(NH₃)₅(NCS)]²⁺ | NCS⁻ | 1.0 x 10⁻⁶ | - | - |
| [Co(NH₃)₅(NO₂)]²⁺ | NO₂⁻ | 2.2 x 10⁻⁵ | - | - |
| cis-[Co(en)₂(py)Cl]²⁺ | Cl⁻ | 81 ± 4 | - | - |
| trans-[Co(en)₂(py)Cl]²⁺ | Cl⁻ | 914 ± 23 | - | - |
| cis-[Co(en)₂Cl₂]⁺ | Cl⁻ | - | - | - |
| trans-[Co(en)₂Cl₂]⁺ | Cl⁻ | - | - | - |
Note: The data presented is a compilation from various sources and experimental conditions may vary slightly. "en" represents ethylenediamine (B42938) and "py" represents pyridine (B92270).
From the data, a clear trend emerges for the pentaammine series: the rate of hydrolysis increases with the lability of the leaving group (I⁻ > Br⁻ > Cl⁻). Conversely, strongly coordinating ligands like NCS⁻ and NO₂⁻ exhibit significantly slower hydrolysis rates. The activation enthalpy for the chloropentaamminecobalt(III) cation is notably high, indicating a substantial energy barrier for the reaction. The large positive activation entropy suggests a dissociative mechanism where the transition state is more disordered than the reactants.
Furthermore, the nature of the non-leaving amine ligands also plays a crucial role. The substitution of ammonia (B1221849) with the bidentate ethylenediamine and the aromatic pyridine in cis- and trans-[Co(en)₂(py)Cl]²⁺ leads to a dramatic increase in the hydrolysis rate compared to [Co(NH₃)₅Cl]²⁺.[1] This can be attributed to steric and electronic effects that influence the stability of the starting complex and the intermediate. The trans isomer, in this case, reacts significantly faster than the cis isomer.
The Sₙ1CB Reaction Mechanism
The base hydrolysis of these cobalt(III) ammine complexes does not proceed through a simple direct nucleophilic substitution (Sₙ2) or a dissociative (Sₙ1) pathway. Instead, the widely accepted mechanism is the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism.[2][3][4] This multi-step process is initiated by the deprotonation of one of the ammine ligands by the hydroxide ion, which acts as a base rather than a nucleophile.
The key steps of the Sₙ1CB mechanism for [Co(NH₃)₅Cl]²⁺ are as follows:
-
Rapid Pre-equilibrium: The hydroxide ion removes a proton from a coordinated ammonia molecule to form a six-coordinate amido conjugate base.[2]
-
Rate-Determining Step: The amido intermediate is electronically labilized and dissociates the leaving group (Cl⁻) in a slow, rate-determining step to form a five-coordinate trigonal bipyramidal intermediate.[4][5]
-
Rapid Product Formation: The highly reactive five-coordinate intermediate rapidly coordinates with a water molecule from the solvent.
-
Proton Transfer: A series of rapid proton transfers results in the formation of the final hydroxo product, [Co(NH₃)₅(OH)]²⁺.
The evidence for the Sₙ1CB mechanism is compelling. The reaction rate is dependent on the hydroxide ion concentration, yet other strong nucleophiles that are weaker bases do not significantly accelerate the reaction.[2] This underscores the critical role of the initial deprotonation step.
Below is a diagram illustrating the Sₙ1CB pathway:
Experimental Protocols
The kinetic analysis of the base hydrolysis of these cobalt(III) complexes is typically performed using UV-Visible spectrophotometry. For faster reactions, stopped-flow techniques are employed.
Materials and Reagents:
-
Chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂
-
Related cobalt(III) ammine complexes
-
Sodium hydroxide (NaOH) solutions of various concentrations
-
Deionized water
-
UV-Vis Spectrophotometer or a stopped-flow system
-
Thermostatted cell holder
-
Volumetric flasks, pipettes, and cuvettes
Experimental Workflow:
The following diagram outlines the general workflow for a kinetic experiment:
Detailed Procedure for UV-Vis Spectrophotometry:
-
Wavelength Selection: Record the UV-Vis spectra of the starting complex, for instance [Co(NH₃)₅Cl]Cl₂, and the final product, [Co(NH₃)₅(OH)]²⁺, to identify a suitable wavelength for monitoring the reaction. A common choice is around 500 nm, where the chloro-complex has a significant absorbance that decreases as the hydroxo-complex is formed.
-
Kinetic Runs:
-
Place a known volume of the cobalt complex solution in a quartz cuvette and allow it to equilibrate to the desired temperature in the thermostatted cell holder of the spectrophotometer.
-
Inject a known volume of the pre-equilibrated sodium hydroxide solution into the cuvette, ensuring rapid and thorough mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under conditions where [OH⁻] >> [[Co(NH₃)₅Cl]²⁺].
-
The pseudo-first-order rate constant, kₒₑₛ, can be determined by plotting ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot will be -kₒₑₛ.
-
The second-order rate constant, kₒₕ, is obtained from the slope of a plot of kₒₑₛ versus [OH⁻].
-
Conclusion
The base hydrolysis of chloropentaamminecobalt(III) and its analogs provides a rich platform for understanding the fundamental principles of ligand substitution in octahedral complexes. The reaction rates are exquisitely sensitive to the nature of both the leaving and non-leaving groups, offering a tunable system for mechanistic investigation. The prevalence of the Sₙ1CB mechanism highlights the crucial role of the acidity of coordinated amines and the stabilization of the resulting amido intermediate. For researchers in inorganic chemistry and drug development, a thorough grasp of these kinetic and mechanistic details is essential for the rational design of new metal-based catalysts and therapeutic agents.
References
A Comparative Guide to the Spectrochemical Series and its Application in the Electronic Spectra of Cobalt(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various ligands on the electronic spectra of octahedral cobalt(III) complexes. By understanding the spectrochemical series, researchers can predict and interpret the spectroscopic properties of these coordination compounds, which is crucial in fields ranging from materials science to the development of therapeutic agents. This document details the theoretical underpinnings, presents comparative experimental data, and provides detailed protocols for the synthesis and analysis of representative cobalt(III) complexes.
Theoretical Background: The Spectrochemical Series and Ligand Field Theory
The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause a splitting of the d-orbitals of a central metal ion. This phenomenon is explained by Ligand Field Theory (LFT), which describes the interaction between the metal ion's d-orbitals and the ligands' orbitals. In an octahedral complex, the five degenerate d-orbitals split into two sets of different energies: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). The energy difference between these sets is denoted as the crystal field splitting energy (Δo or 10Dq).
For a cobalt(III) ion, which has a d⁶ electron configuration, all six electrons occupy the lower t₂g orbitals in the presence of a sufficiently strong ligand field, resulting in a low-spin complex. The color and electronic spectrum of a Co(III) complex are determined by the energy required to promote an electron from the t₂g to the eg orbitals. The energy of this electronic transition is directly proportional to the magnitude of Δo.
The spectrochemical series allows for the prediction of Δo for a given ligand. Ligands that cause a large splitting are termed "strong-field" ligands, while those that cause a small splitting are "weak-field" ligands. The general order of the spectrochemical series is:
I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ ≈ H₂O < NCS⁻ < CH₃CN < py < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO
Strong-field ligands will result in the absorption of higher-energy (shorter wavelength) light, while weak-field ligands lead to the absorption of lower-energy (longer wavelength) light. This directly impacts the observed color of the complex.
Comparative Analysis of Cobalt(III) Complex Spectra
The following table summarizes the experimental data for a series of octahedral cobalt(III) complexes with various ligands. The table includes the wavelength of maximum absorption (λmax) for the ¹A₁g → ¹T₁g electronic transition and the corresponding crystal field splitting energy (Δo), calculated using the equation Δo = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorption.
| Complex Ion | Ligand(s) | λmax (nm) for ¹A₁g → ¹T₁g | Δo (cm⁻¹) | Observed Color |
| [Co(H₂O)₆]³⁺ | H₂O | ~600 | ~16,700 | Blue-Green |
| [Co(ox)₃]³⁻ | ox²⁻ (oxalate) | ~600 | ~16,700 | Green |
| [Co(gly)₃] | gly⁻ (glycinate) | ~530 | ~18,900 | Red-Violet |
| [Co(NH₃)₆]³⁺ | NH₃ (ammonia) | 475 | 21,053 | Yellow-Orange[1] |
| [Co(en)₃]³⁺ | en (ethylenediamine) | 464 | 21,550 | Yellow-Orange[2] |
| [Co(NO₂)₆]³⁻ | NO₂⁻ (nitro) | 460 | ~21,700 | Yellow |
| [Co(CN)₆]³⁻ | CN⁻ (cyanide) | 311 | ~32,200 | Colorless/Pale Yellow |
Note: The observed color is complementary to the color of light absorbed.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of key cobalt(III) complexes are provided below.
Synthesis of Hexaamminecobalt(III) Chloride, [Co(NH₃)₆]Cl₃
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Concentrated aqueous ammonia (B1221849) (NH₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Activated charcoal
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a fume hood, dissolve 5.0 g of CoCl₂·6H₂O and 3.3 g of NH₄Cl in 30 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 45 mL of concentrated aqueous ammonia and 0.5 g of activated charcoal to the solution.
-
Cool the mixture in an ice bath and slowly add 40 mL of 30% H₂O₂ with constant stirring.
-
After the addition of H₂O₂ is complete, slowly heat the mixture to 60°C on a hot plate and maintain this temperature for 30 minutes.
-
Cool the solution to room temperature and then in an ice bath to precipitate the product.
-
Filter the crude product by vacuum filtration and wash with a small amount of cold water.
-
To purify, dissolve the crude product in 40 mL of hot water containing a few drops of HCl.
-
Filter the hot solution to remove the charcoal.
-
Add 10 mL of concentrated HCl to the filtrate and cool in an ice bath to recrystallize the [Co(NH₃)₆]Cl₃.
-
Collect the purified crystals by vacuum filtration, wash with ethanol, and air dry.
Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 4.0 g of CoCl₂·6H₂O in 10 mL of water in a 125 mL Erlenmeyer flask.
-
In a separate beaker, carefully add 10 mL of ethylenediamine to 10 mL of water.
-
Slowly add the diluted ethylenediamine solution to the cobalt chloride solution with stirring.
-
A stream of air is bubbled through the solution for 3-4 hours to oxidize the Co(II) to Co(III). Alternatively, oxidation can be achieved by the slow addition of 3% H₂O₂.
-
After oxidation, add 8 mL of concentrated HCl.
-
Heat the solution gently to reduce the volume and then cool in an ice bath to crystallize the product.
-
Collect the orange-yellow crystals of [Co(en)₃]Cl₃ by vacuum filtration, wash with ethanol, and air dry.
UV-Vis Spectroscopic Analysis
Protocol:
-
Prepare a dilute aqueous solution of the synthesized cobalt(III) complex of a known concentration.
-
Calibrate the UV-Vis spectrophotometer with a blank cuvette containing deionized water.
-
Record the absorption spectrum of the complex solution over a wavelength range of 350-700 nm.
-
Identify the wavelength of maximum absorbance (λmax) for the ¹A₁g → ¹T₁g transition.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualization of d-Orbital Splitting and Electronic Transitions
The following diagram, generated using Graphviz (DOT language), illustrates the fundamental principles of d-orbital splitting in an octahedral Co(III) complex and the corresponding electronic transition responsible for its visible absorption spectrum.
Caption: d-orbital splitting in an octahedral Co(III) complex.
This guide provides a foundational understanding and practical data for researchers working with cobalt(III) complexes. The principles of the spectrochemical series are a powerful tool for predicting and interpreting the electronic spectra of these and other transition metal complexes, aiding in the rational design of new molecules with desired spectroscopic and reactive properties.
References
Safety Operating Guide
Proper Disposal of Chloropentaamminecobalt(III) Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Chloropentaamminecobalt(III) chloride, a common coordination compound, requires careful disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound waste with the utmost care, recognizing its inherent hazards. This compound is classified as a skin sensitizer (B1316253) and a suspected carcinogen.[1] Always consult your institution's specific Safety Data Sheet (SDS) and waste disposal guidelines before proceeding.
Summary of Hazards:
| Hazard Type | Description |
| Health Hazards | May cause an allergic skin reaction.[1] Suspected of causing cancer.[1] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life. Do not allow material to contaminate ground water systems or flush into surface water or sanitary sewers.[1][2][3] |
| Physical Hazards | Not generally considered to have significant physical hazards, but avoid dust formation.[1][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Properly identify all waste containing this compound.
-
This waste stream must be segregated from other laboratory waste, including general trash, sharps, and other chemical waste streams.[5] Do not mix with other waste.[4][5]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
3. Waste Collection and Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a separate, leak-proof container.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
-
Contaminated Materials:
4. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazard(s) (e.g., "Toxic," "Skin Sensitizer," "Suspected Carcinogen").
-
The date the waste was first added to the container.
-
5. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure and away from general laboratory traffic.
6. Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[1][4][8]
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, ensuring all safety and regulatory steps are followed.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. Pentaamminechlorocobalt(III) chloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. nj.gov [nj.gov]
Essential Safety and Operational Guide for Handling Chloropentaamminecobalt(III) chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Chloropentaamminecobalt(III) chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is classified as a hazardous chemical that may cause an allergic skin reaction and is suspected of causing cancer[1][2][3][4]. It is imperative that all personnel handling this substance are familiar with its potential hazards and follow the prescribed safety measures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Required Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may also be appropriate. | NIOSH (US) or EN 166 (EU) approved.[5][6] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat or a complete suit protecting against chemicals. Long-sleeved clothing is also recommended. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2][5][6] |
| Respiratory Protection | For large-scale operations or in case of inadequate ventilation where dust formation is likely, a full-face particle respirator (type N100 US or P3 EN 143) or a full-face supplied-air respirator is necessary.[5][6] Under normal laboratory use with adequate ventilation, specific respiratory protection may not be required.[1][2][3] | NIOSH (US) or CEN (EU) approved.[5][6] |
Hazard and Exposure Data
| Hazard Identification | Signal Word | Hazard Statements |
| Classification | Danger[1][3] | May cause an allergic skin reaction.[1][2][3] Suspected of causing cancer.[2][4][6] |
| Occupational Exposure Limits (UK - EH40/2005) | |
| Time Weighted Average (TWA) | 0.1 mg/m³ (8 hr) |
| Short Term Exposure Limit (STEL) | 0.3 mg/m³ (15 min) |
Experimental Protocols: Safe Handling and Disposal Workflow
1. Preparation and Handling:
-
Pre-Handling: Before starting any work, ensure all safety precautions have been read and understood[1][3]. Obtain special instructions if necessary[1][3].
-
Engineering Controls: Work in a well-ventilated area. The use of a fume hood is recommended to control exposure[4].
-
Avoiding Contamination: Do not eat, drink, or smoke in the handling area[2]. Wash hands thoroughly before breaks and after handling the compound[5][6].
-
Handling: Wear all required personal protective equipment[1][3]. Avoid creating dust and avoid inhalation of any dust, fumes, or vapors[1][4][6]. Prevent contact with skin and eyes[1][6].
2. Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place[1][2][6].
-
Keep the substance away from oxidizing agents, with which it is incompatible[1].
-
The storage area should be locked up or accessible only to authorized personnel[4].
3. Accidental Release and Emergency Procedures:
-
Spills: In case of a spill, evacuate the area.[6] Wearing full PPE, sweep or shovel the spilled material into a suitable container for disposal, avoiding dust generation[1][2][6]. Do not allow the substance to enter drains or groundwater systems[5][6][7].
-
First Aid - Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[1]. If skin irritation or a rash occurs, seek medical attention[1]. Contaminated clothing should be removed and washed before reuse[1][2].
-
First Aid - Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[1] Seek medical attention[1].
-
First Aid - Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration and seek medical attention[1][6].
-
First Aid - Ingestion: Clean the mouth with water and then drink plenty of water.[1] Seek medical attention[1][6].
4. Disposal Plan:
-
Waste Chemical: Dispose of the contents and container to an approved waste disposal plant[1][3]. Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations[7].
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices[5][6].
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.no [fishersci.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
